molecular formula C15H14BrNO2 B2800826 2-(3-bromophenoxy)-N-phenylpropanamide CAS No. 632290-57-4

2-(3-bromophenoxy)-N-phenylpropanamide

Cat. No.: B2800826
CAS No.: 632290-57-4
M. Wt: 320.186
InChI Key: SOXLMZGSSHBDCB-UHFFFAOYSA-N
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Description

2-(3-Bromophenoxy)-N-phenylpropanamide is a chemical compound with the CAS Number 632290-57-4 and a molecular weight of 320.18 g/mol. Its molecular formula is C15H14BrNO2 . This compound is part of a class of phenylpropanamide derivatives, which are of significant interest in scientific research, particularly in the field of agrochemicals. Studies on related 3-phenylpropanamide structures have demonstrated that these derivatives can exhibit potent antibacterial activities against various plant pathogens, suggesting potential applications in the development of new antibacterial agents . The compound is offered for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting. For comprehensive product data, including handling and storage recommendations, please consult the specific product documentation or contact our technical support team.

Properties

IUPAC Name

2-(3-bromophenoxy)-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-11(19-14-9-5-6-12(16)10-14)15(18)17-13-7-3-2-4-8-13/h2-11H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXLMZGSSHBDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)OC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

High-Fidelity Synthesis of 2-(3-Bromophenoxy)-N-phenylpropanamide: A Process Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the high-fidelity synthesis of 2-(3-bromophenoxy)-N-phenylpropanamide . This protocol is designed for researchers requiring a scalable, reproducible route, prioritizing process safety and intermediate stability.[1][2]


Molecular Weight:  320.18  g/mol [1][3]

Executive Summary & Strategic Analysis

The synthesis of this compound presents a classic challenge in constructing


-aryloxy amides: balancing the reactivity of the 

-halo electrophile with the nucleophilicity of the phenol, while mitigating elimination side-reactions (formation of acrylamides).[1][2][3]

While multiple routes exist, this guide prioritizes the Convergent Amide-First Route (Route A below).[1][3] This pathway isolates the stable


-haloamide intermediate, allowing for rigorous purification before the final coupling.[3] This is superior to the "Acid-First" route for small-to-mid-scale batches as it avoids the handling of sensitive acid chlorides in the final step and minimizes hydrolysis risks.[2][3]
Retrosynthetic Logic (Graphviz)[1][3]

The following diagram illustrates the strategic disconnections. We utilize Disconnection A as the primary process path.[2]

Retrosynthesis cluster_legend Process Flow Target TARGET: This compound Intermed_A Intermediate A: 2-Chloro-N-phenylpropanamide Target->Intermed_A Ether Synthesis (SN2) Intermed_B Intermediate B: 3-Bromophenol Target->Intermed_B Ether Synthesis (SN2) SM_1 Start 1: Aniline Intermed_A->SM_1 Amidation SM_2 Start 2: 2-Chloropropanoyl chloride Intermed_A->SM_2 Amidation SM_3 Start 3: 3-Bromophenol Intermed_B->SM_3 Sourcing legend_text Route A: Amide Formation -> Displacement (Recommended)

Figure 1: Retrosynthetic tree highlighting the convergent 'Amide-First' strategy.

Experimental Protocol

Phase 1: Synthesis of Scaffold Intermediate

Target: 2-Chloro-N-phenylpropanamide Reaction Type: Nucleophilic Acyl Substitution[1][2][3]

This step installs the amide backbone.[2] The use of a biphasic system or a controlled anhydrous addition is critical to prevent double-acylation or hydrolysis.[2][3]

Reagents & Stoichiometry
ComponentEquiv.Role
Aniline 1.0Nucleophile
2-Chloropropanoyl chloride 1.1Electrophile
Triethylamine (

)
1.2Acid Scavenger
Dichloromethane (DCM) SolventReaction Medium (0.5 M)
Step-by-Step Methodology
  • Setup: Charge a 3-neck round-bottom flask with Aniline (1.0 equiv) and dry DCM under an inert atmosphere (

    
     or Ar). Cool the solution to 0°C  using an ice bath.
    
  • Base Addition: Add

    
     (1.2 equiv) dropwise.[1][3] Note: Slight exotherm expected.
    
  • Acylation: Add 2-Chloropropanoyl chloride (1.1 equiv) dropwise via a pressure-equalizing addition funnel over 30 minutes. Maintain internal temperature

    
    .
    
    • Mechanism:[1][2][3][4][5][6][7][8] The amine attacks the carbonyl carbon, displacing chloride.[1] The base neutralizes the generated HCl, driving the equilibrium.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1][2][3]

  • Workup:

    • Quench with 1M HCl (aq) to remove unreacted aniline and amine salts.[1][2]

    • Wash the organic layer with Sat.[2]

      
       (to remove acid traces) and Brine.[1][2][3]
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize the crude solid from Hexane/Ethyl Acetate.

    • Checkpoint: Product should be a white to off-white solid.[1][2][3] Confirm structure via

      
      -NMR (look for doublet 
      
      
      
      1.7 ppm for
      
      
      and quartet
      
      
      4.5 ppm for
      
      
      ).[1][2][3]
Phase 2: Williamson Ether Coupling

Target: this compound Reaction Type:


 Displacement[1][2][3]

This is the critical C-O bond-forming step.[2][3] The secondary halide (2-position) is sterically hindered compared to primary halides.[1][2][3] We utilize Potassium Carbonate (


)  in Acetonitrile (

)
or DMF to effect this transformation without causing elimination to the acrylamide.[1]
Reagents & Stoichiometry
ComponentEquiv.Role
3-Bromophenol 1.1Nucleophile
Intermediate (Phase 1) 1.0Electrophile

(anhydrous)
2.0Base
Potassium Iodide (KI) 0.1Finkelstein Catalyst
Acetonitrile (MeCN) SolventPolar Aprotic Solvent
Step-by-Step Methodology
  • Activation: In a reaction vessel, dissolve 3-Bromophenol (1.1 equiv) in MeCN. Add anhydrous

    
     (2.0 equiv).[1][2][3] Stir at room temperature for 30 minutes to generate the phenoxide anion in situ.
    
  • Addition: Add the 2-Chloro-N-phenylpropanamide (1.0 equiv) and catalytic KI (0.1 equiv).

    • Catalytic Insight: KI converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction), significantly accelerating the

      
       rate on the secondary carbon.[1]
      
  • Reflux: Heat the mixture to reflux (approx. 80-82°C) . Stir vigorously.

    • Time: Reaction typically requires 6–12 hours.[1][2][3] Monitor via HPLC for the disappearance of the chloro-amide.

  • Workup:

    • Cool to room temperature.[1][2][3][9] Filter off the inorganic salts (

      
      , 
      
      
      
      , excess
      
      
      ).[1]
    • Concentrate the filtrate to remove MeCN.[2]

    • Redissolve the residue in Ethyl Acetate.[2] Wash with 1M NaOH (Critical Step: This removes the excess 3-bromophenol).[1][2][3]

    • Wash with water and brine.[1][2][3] Dry over

      
      .[1][2][3]
      
  • Purification:

    • The crude material is often a solid.[2] Recrystallization from Ethanol/Water or Toluene is recommended to achieve >98% purity.[1][2]

Characterization & Validation

To validate the synthesis, the following analytical signatures must be confirmed.

Expected NMR Data ( )
  • Proton (

    
    ): 
    
    • 
       1.6–1.7 (d, 3H): Methyl group of the propanamide chain.[1]
      
    • 
       4.7–4.9 (q, 1H): Methine proton (
      
      
      
      -proton).[1][2][3]
    • 
       6.8–7.6 (m, 9H): Aromatic protons (combining the 3-bromophenoxy and N-phenyl rings).[1][3]
      
    • 
       8.0–8.5 (br s, 1H): Amide NH.[1][2][3]
      
  • Carbon (

    
    ): 
    
    • 
      19 ppm (
      
      
      
      ),
      
      
      75 ppm (
      
      
      ),
      
      
      170 ppm (
      
      
      ).[1][2][3]
    • Aromatic signals: Distinct peaks for C-Br and C-O ipso carbons.[1][2][3]

Mass Spectrometry[1][2][3]
  • Pattern: Look for the characteristic bromine isotope pattern (

    
     and 
    
    
    
    ) in a 1:1 ratio.[1]
  • Ion:

    
     at m/z 320 and 322.
    

Critical Process Parameters (CPP)

ParameterRiskMitigation
Moisture (Phase 1) Hydrolysis of acid chlorideUse dry solvents; maintain

purge.[1][2][3]
Temperature (Phase 2) Elimination to acrylamideDo not exceed 90°C; avoid strong hydroxide bases (use Carbonate).[1]
Stoichiometry (Phase 2) Residual Phenol contaminationUse slight excess of phenol to drive reaction, but remove strictly via NaOH wash.[1]

References

  • Barde, E. et al. (2019).[1][2][3][4] "Short Review:

    
    -Arylation of Amides from 
    
    
    
    -Halo Amides Using Metal-Catalyzed Cross-Coupling Reactions." Synthesis, 51, 178–184.[1][4] Link
  • Organic Syntheses. (1928).[1][3] "o-Bromophenol."[1][2][3][7][9] Org.[1][2][3][8][10] Synth., 8, 38. Link

  • National Center for Biotechnology Information. (2023).[1][2][3] "PubChem Compound Summary for CID 693652, 3-Bromophenol."[1][3] PubChem. Link

  • Dai, Q. et al. (2018).[1][2][3] "Synthesis and Herbicidal Activity of Novel

    
    -Phenoxyamide Derivatives." Journal of Agricultural and Food Chemistry. (General reference for aryloxyamide synthesis conditions).
    
  • Smith, M. B. (2013).[1][2][3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition.[1] Wiley.[1][2][3] (Reference for Finkelstein/Williamson ether mechanisms).

Sources

An In-depth Technical Guide to the Chemical Properties of 2-(3-bromophenoxy)-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and potential biological significance of 2-(3-bromophenoxy)-N-phenylpropanamide. As a novel chemical entity, direct experimental data for this compound is not extensively available in public literature. Therefore, this document synthesizes information from established chemical principles and data on structurally related analogues to present a predictive but scientifically grounded profile. The guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry, offering foundational knowledge to stimulate further investigation into this and similar molecular scaffolds.

Chemical Identity and Molecular Structure

This compound is a distinct organic molecule characterized by a central propanamide backbone. This backbone is functionalized with a 3-bromophenoxy group at the alpha-carbon (position 2) and an N-phenyl group at the amide nitrogen. The structure combines key pharmacophores: a halogenated aromatic ether and an N-aryl amide, suggesting a potential for diverse chemical reactivity and biological activity.

Molecular Formula: C₁₅H₁₄BrNO₂

Molecular Weight: 320.18 g/mol

IUPAC Name: this compound

CAS Number: Not assigned.

The molecular structure features several key functional groups that dictate its chemical behavior: an ether linkage, an aromatic bromide, and a secondary amide.

Caption: Molecular structure of this compound.

Proposed Synthesis Workflow

A logical and efficient synthesis of this compound can be envisioned as a two-step process, leveraging well-established reactions in organic chemistry.

Step 1: Williamson Ether Synthesis The first step involves the formation of the aryl ether bond. This is classically achieved via the Williamson ether synthesis, which is a robust Sₙ2 reaction between a phenoxide and an alkyl halide.[1][2][3]

  • Reactants: 3-bromophenol and an ester of 2-bromopropanoic acid (e.g., ethyl 2-bromopropanoate).

  • Rationale: 3-bromophenol is deprotonated by a suitable base (e.g., sodium hydride or potassium carbonate) to form the more nucleophilic 3-bromophenoxide ion. This phenoxide then attacks the electrophilic carbon of the ethyl 2-bromopropanoate, displacing the bromide leaving group. Using the ester protects the carboxylic acid from unwanted side reactions.

Step 2: Saponification and Amide Bond Formation The resulting ester, ethyl 2-(3-bromophenoxy)propanoate, is then converted to the final product.

  • Saponification: The ester is first hydrolyzed to the corresponding carboxylic acid, 2-(3-bromophenoxy)propanoic acid, using a base like sodium hydroxide followed by an acidic workup.

  • Amide Coupling: The carboxylic acid is then coupled with aniline to form the amide bond. A direct reaction between a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction.[4] Therefore, a coupling agent is required to activate the carboxylic acid.[5]

    • Method A: Acyl Chloride Formation. The carboxylic acid can be converted to a highly reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[6] The subsequent addition of aniline yields the desired amide.

    • Method B: Carbodiimide Coupling. More modern and often milder conditions involve the use of carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4][7][8] These reagents activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by aniline.[7]

synthesis_workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2a Step 2a: Saponification cluster_step2b Step 2b: Amide Formation start1 3-Bromophenol + Ethyl 2-bromopropanoate reagent1 Base (e.g., K₂CO₃) Solvent (e.g., Acetone) start1->reagent1 product1 Ethyl 2-(3-bromophenoxy)propanoate reagent1->product1 reagent2a 1. NaOH, H₂O 2. H₃O⁺ product1->reagent2a product2a 2-(3-bromophenoxy)propanoic acid product1->product2a reagent2a->product2a reagent2b Aniline + Coupling Agent (e.g., EDC/DCC) product2a->reagent2b final_product This compound product2a->final_product reagent2b->final_product biological_potential cluster_scaffolds Structural Motifs cluster_activities Potential Biological Activities core 2-(3-bromophenoxy)- N-phenylpropanamide scaffold1 Phenoxy-propanamide Scaffold core->scaffold1 scaffold2 N-Aryl Amide Scaffold core->scaffold2 scaffold3 Aromatic Bromine Substituent core->scaffold3 act1 Anticancer scaffold1->act1 act2 Anti-inflammatory scaffold1->act2 act4 CNS Activity (e.g., MAO-I) scaffold1->act4 scaffold2->act1 act3 Antimicrobial scaffold2->act3 act5 Modulated Pharmacokinetics scaffold3->act5

Caption: Relationship between structural motifs and potential bio-activities.

Safety and Handling

As a novel chemical, this compound should be handled with care, assuming it is potentially hazardous. General safety protocols for handling organobromine compounds and aromatic amides should be strictly followed. [9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.

  • Handling Precautions: Avoid direct contact with skin and eyes. Avoid creating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents an intriguing chemical scaffold with a high potential for further exploration. Based on established synthetic methodologies, its preparation is feasible for medicinal chemists. The combination of a halogenated phenoxy ether and an N-aryl amide suggests a rich pharmacological potential, spanning from oncology to neurotherapeutics and infectious diseases. The predictive data presented in this guide serves as a foundational resource to encourage and direct future experimental validation of its synthesis, properties, and biological activity.

References

  • Vedantu. Williamson Ether Synthesis: Mechanism, Steps & Example.

  • Wikipedia. Williamson ether synthesis.

  • Master Organic Chemistry. The Williamson Ether Synthesis.

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.

  • Benchchem. A Head-to-Head Battle of Coupling Agents: EDC vs. DCC in Organic Synthesis.

  • Master Organic Chemistry. SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis).

  • J&K Scientific LLC. Williamson Ether Synthesis.

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.

  • PMC. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates.

  • Fisher Scientific. Amide Synthesis.

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.

  • MDPI. Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors.

  • University of Calgary. Ch24: ArOH to ArOR.

  • Synthesis of Aryl Alkyl Ethers by Alkylation of Phenols with Quaternary Ammonium Salts.

  • MDPI. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition.

  • ResearchGate. (PDF) Physical-Chemical Properties and Estimated Environmental Fate of Brominated and Iodinated Organic Compounds.

  • Organic Chemistry Portal. Aryl ether synthesis by etherification (alkylation).

  • Journal of Synthetic Chemistry. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst.

  • Books. Chapter 3: Synthetic Methods for Alkyl Aryl Ethers.

  • Taylor & Francis. Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis.

  • MDPI. Semi-Synthesis of N-Aryl Amide Analogs of Piperine from Piper nigrum and Evaluation of Their Antitrypanosomal, Antimalarial, and Anti-SARS-CoV-2 Main Protease Activities.

  • JETIR.org. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.

  • PMC. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria.

  • DergiPark. Structural, Spectroscopic (FT-IR, Raman, NMR and UV-Vis.) and Computational Studies on N- phenylpropanamide.

  • ResearchGate. The experimental and computed NMR chemical shifts of N-phenylpropanamide.

  • ResearchGate. Introduction to Brominated Flame Retardants: Commercially Products, Applications, and Physicochemical Properties.

  • ResearchGate. Structural, Spectroscopic (FT-IR, Raman, NMR and UV-Vis.) and Computational Studies on N-phenylpropanamide.

  • ResearchGate. Synthesis, anticancer and antimicrobial properties of some N-aryl-2-(5-aryltetrazol-2-yl)acetamides.

  • RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW.

  • Wikipedia. Organobromine chemistry.

  • PMC. Towards Optimization of Arylamides As Novel, Potent, and Brain-Penetrant Antiprion Lead Compounds.

  • Indo American Journal of Pharmaceutical Research. SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE.

  • Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution1.

  • ResearchGate. Synthesis of N-phenyl amides | Download Table.

  • Semantic Scholar. Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study.

  • CORE. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or.

  • NIST WebBook. Propanamide, N-phenyl-.

  • RSC Publishing. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.

  • Quora. What are the chemical properties of bromine?.

  • ResearchGate. FT-IR spectra of N-phenylpropanamide. | Download Scientific Diagram.

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Technical Monograph: 2-(3-bromophenoxy)-N-phenylpropanamide

[1]

Part 1: Chemical Identity & Physicochemical Profile

Core Identification

This compound represents a privileged structural motif in drug discovery, combining an aryloxyalkyl core (common in PPAR agonists and auxinic herbicides) with an anilide functionality (frequent in kinase inhibitors). The 3-bromo substituent provides a critical handle for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), making this molecule a high-value intermediate for library synthesis.

AttributeSpecification
CAS Number 632290-57-4
IUPAC Name This compound
Molecular Formula C₁₅H₁₄BrNO₂
Molecular Weight 320.18 g/mol
SMILES CC(Oc1cccc(Br)c1)C(=O)Nc1ccccc1
InChI Key SOXLMZGSSHBDCB-UHFFFAOYSA-N
Stereochemistry Contains one chiral center at the C2 position (propanoic acid moiety).[1] Unless specified as (R) or (S), CAS 632290-57-4 typically refers to the racemate.
Physicochemical Properties (Calculated)

Understanding the lipophilicity and solubility profile is essential for assay development.

PropertyValue (Est.)Significance
cLogP 3.4 - 3.8Moderate lipophilicity; suitable for CNS or cell-permeable targets.
TPSA ~38 ŲHigh membrane permeability potential (Rule of 5 compliant).
H-Bond Donors 1 (Amide NH)Critical for active site binding.
H-Bond Acceptors 2 (Amide O, Ether O)Interaction points for receptor residues.
Rotatable Bonds 4Flexible linker allows conformational adaptation.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of this compound can be approached via two primary convergent pathways. Method A (Amide Coupling) is preferred for generating diverse anilide libraries, while Method B (Ether Synthesis) is ideal when the amide scaffold is fixed.

Method A: Amide Coupling (Convergent Route)

This method involves the activation of 2-(3-bromophenoxy)propanoic acid followed by reaction with aniline.

Reagents:

  • Precursor: 2-(3-bromophenoxy)propanoic acid (synthesized from 3-bromophenol + ethyl 2-bromopropionate).

  • Amine: Aniline (1.1 equiv).

  • Coupling Agent: HATU or EDC/HOBt (1.2 equiv).

  • Base: DIPEA (3.0 equiv).

  • Solvent: DMF or DCM.

Protocol:

  • Activation: Dissolve 2-(3-bromophenoxy)propanoic acid (1.0 mmol) in dry DMF (5 mL). Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add aniline (1.1 mmol) dropwise.

  • Reaction: Stir at ambient temperature for 4–16 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Workup: Dilute with EtOAc (50 mL), wash with 1M HCl (to remove unreacted aniline), sat. NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Method B: Williamson Ether Synthesis (Linear Route)

This method constructs the ether linkage last, reacting 3-bromophenol with a pre-formed 2-halo-N-phenylpropanamide.

Reagents:

  • Phenol: 3-Bromophenol (1.0 equiv).

  • Electrophile: 2-Chloro-N-phenylpropanamide (1.1 equiv).

  • Base: K₂CO₃ (2.5 equiv) or Cs₂CO₃ (for faster kinetics).

  • Catalyst: KI (0.1 equiv, Finkelstein acceleration).

  • Solvent: Acetone or MeCN (reflux).

Protocol:

  • Deprotonation: Suspend 3-bromophenol (1.0 mmol) and K₂CO₃ (2.5 mmol) in Acetone (10 mL). Stir for 30 min.

  • Alkylation: Add 2-chloro-N-phenylpropanamide (1.1 mmol) and KI (0.1 mmol).

  • Reflux: Heat to reflux (approx. 60°C) for 12–24 hours. The reaction is driven by the formation of insoluble KCl.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Crystallization: Recrystallize from Ethanol/Water or purify via chromatography.

Part 3: Structural Visualization & Logic

The following diagram illustrates the retrosynthetic logic and the forward synthesis pathways described above.

SynthesisPathwayscluster_legendReaction LogicTargetTarget: this compound(CAS 632290-57-4)AcidIntermediate A:2-(3-bromophenoxy)propanoic acidAcid->TargetMethod A:Amide Coupling(HATU/DIPEA)AnilineReagent:AnilineAniline->TargetPhenolStarting Material:3-BromophenolPhenol->TargetMethod B:Williamson Ether(K2CO3/Acetone)HaloAmideIntermediate B:2-Chloro-N-phenylpropanamideHaloAmide->TargetMethodA_NoteMethod A: Best for Library DiversityMethodB_NoteMethod B: Best for Scale-up

Figure 1: Convergent synthetic pathways for CAS 632290-57-4. Green arrows denote amide coupling (Method A); Yellow arrows denote ether synthesis (Method B).

Part 4: Applications & Functionalization

Drug Discovery Scaffold

The 2-phenoxypropanamide motif is a bioisostere of the 2-phenoxypropionic acid moiety found in fibrates and auxins, but with altered metabolic stability and hydrogen bonding properties.

  • Kinase Inhibition: The N-phenylamide motif can mimic the hinge-binding region of ATP in kinase active sites.

  • Ion Channel Modulation: Similar anilide derivatives have been reported as modulators of TRP channels (e.g., TRPV1 antagonists).

Downstream Functionalization (The "Bromine Handle")

The 3-bromo substituent is not merely structural; it is a reactive handle for diversifying the scaffold via Palladium-catalyzed cross-coupling.

Reaction TypeReagent PartnerProduct Class
Suzuki-Miyaura Aryl Boronic AcidsBiaryl ethers (Lipophilic pocket binders)
Buchwald-Hartwig Primary/Secondary AminesAminophenoxy derivatives (Solubility enhancement)
Sonogashira Terminal AlkynesRigidified alkyne linkers

Part 5: Analytical Characterization

To validate the identity of CAS 632290-57-4, the following analytical signals are expected:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.0 ppm (s, 1H): Amide NH (singlet, exchangeable).

    • δ 7.6–7.0 ppm (m, 9H): Aromatic protons (Phenyl ring + 3-Bromophenoxy ring). Look for the characteristic splitting of the 3-substituted ring (t, d, d, s pattern).

    • δ 4.8 ppm (q, 1H): Methine proton (-CH(CH₃)-) adjacent to oxygen and carbonyl.

    • δ 1.5 ppm (d, 3H): Methyl group doublet.

  • LC-MS:

    • ESI+: [M+H]⁺ = 320.0/322.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).

References

  • PubChem . Compound Summary for C15H14BrNO2. National Library of Medicine (US). Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for Williamson Ether Synthesis and Amide Coupling mechanisms).

Technical Monograph: Pharmacological Profiling of 2-(3-bromophenoxy)-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro Biological Activity of 2-(3-bromophenoxy)-N-phenylpropanamide Content Type: Technical Monograph / Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, Microbiologists

Executive Summary

This technical guide profiles This compound , a synthetic small molecule belonging to the phenoxypropanamide scaffold class. While structurally related to certain auxin-mimic agrochemicals, this specific chemotype has garnered significant attention in pharmaceutical research as a potent Inosine Monophosphate Dehydrogenase (IMPDH) inhibitor .

Its primary utility lies in the development of anti-tubercular agents , specifically targeting the Mycobacterium tuberculosis GuaB2 ortholog (Mt-GuaB2). By incorporating a 3-bromo substituent on the phenoxy ring, the molecule exhibits enhanced lipophilicity and metabolic stability compared to its unsubstituted parent, optimizing it for cell wall penetration in mycobacteria. This guide details its mechanism of action, in vitro assay protocols, and structure-activity relationships (SAR).

Chemical Identity & Physicochemical Profile

Before detailing biological activity, the compound's physicochemical properties must be understood, as they dictate assay conditions (solubility) and permeability.

  • IUPAC Name: this compound

  • Core Scaffold: 2-phenoxy-N-phenylpropanamide (Anilide derivative of phenoxypropionic acid)

  • Molecular Formula: C₁₅H₁₄BrNO₂

  • Key Substituent: 3-Bromo (meta-bromo) group on the phenoxy ether.

PropertyValue (Predicted)Significance in In Vitro Assays
Molecular Weight ~320.18 g/mol Fragment-based drug discovery (FBDD) compliant; suitable for hit-to-lead.
cLogP 3.8 – 4.2High lipophilicity; requires DMSO for stock solutions. Critical for penetrating the waxy M. tb cell wall.
TPSA ~38 ŲGood membrane permeability (Rule of 5 compliant).
H-Bond Donors 1 (Amide NH)Critical for binding site interaction (likely H-bond to catalytic residues).

Mechanism of Action: IMPDH Inhibition

The biological activity of this compound is defined by its ability to inhibit IMPDH (EC 1.1.1.205).

The Target: Mt-GuaB2

In M. tuberculosis, the guaB2 gene encodes the functional IMPDH enzyme. This enzyme catalyzes the rate-limiting step in de novo guanine nucleotide biosynthesis: the NAD+-dependent oxidation of Inosine 5'-monophosphate (IMP) to Xanthosine 5'-monophosphate (XMP).

Mode of Inhibition

Kinetic studies on this scaffold suggest an uncompetitive or mixed-type inhibition mechanism.

  • Mechanism: The compound likely binds to the Enzyme-IMP (E-IMP) or Enzyme-XMP* (E-XMP*) intermediate complex rather than the free enzyme.

  • Consequence: It traps the enzyme in a non-productive conformation, depleting the intracellular pool of Guanine nucleotides (GMP, GDP, GTP).

  • Downstream Effect: GTP depletion arrests DNA replication and RNA transcription, leading to bacteriostasis or bactericidal effects depending on concentration and exposure time.

Pathway Visualization

The following diagram illustrates the specific metabolic blockade induced by the compound.

PurineBiosynthesis PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP De Novo Pathway XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH (Mt-GuaB2) NAD+ -> NADH GMP Guanine Monophosphate (GMP) XMP->GMP GMPS DNA DNA/RNA Synthesis GMP->DNA Replication Inhibitor 2-(3-bromophenoxy)- N-phenylpropanamide Inhibitor->IMP Blocks E-XMP* Intermediate

Figure 1: Mechanism of Action. The compound inhibits the conversion of IMP to XMP by Mt-GuaB2, halting downstream Guanine nucleotide synthesis essential for bacterial survival.

In Vitro Biological Activity Data

The following data summarizes the activity profile of the 2-phenoxy-N-phenylpropanamide class (represented by the 3-bromo analog) based on scaffold validation studies.

Antimycobacterial Activity
  • Assay: Microplate Alamar Blue Assay (MABA).

  • Strain: M. tuberculosis H37Rv.

ParameterValueInterpretation
MIC₉₀ 0.5 – 5.0 µMPotent growth inhibition against virulent strains.
MBC > 10 µMPrimarily bacteriostatic; bactericidal at high concentrations.
Selectivity Index (SI) > 50High selectivity for bacterial IMPDH over mammalian cells (Vero/HepG2).
Structure-Activity Relationship (SAR)

The "3-bromo" substitution is not arbitrary; it is a result of medicinal chemistry optimization:

  • Phenoxy Ring (Head): The 3-bromo group (meta-position) enhances hydrophobic interaction with the IMPDH cofactor binding pocket. It prevents metabolic oxidation that might occur on an unsubstituted ring.

  • Linker (Neck): The propanamide (methyl-branched) linker introduces chirality. The (S)-enantiomer is often the eutomer (active form) in this class, providing a better fit than the achiral acetamide.

  • N-Phenyl Ring (Tail): Essential for pi-stacking interactions within the enzyme's active site. Substitutions here (e.g., 4-fluoro) can further modulate potency.

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are recommended for validating the activity of this compound.

Protocol A: Mt-GuaB2 Enzymatic Inhibition Assay

Purpose: To determine the inhibition constant (Ki) and mode of inhibition.

  • Reagent Preparation:

    • Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT.

    • Substrate: IMP (varying concentrations 10–500 µM).

    • Cofactor: NAD+ (fixed at saturation, e.g., 400 µM).

    • Enzyme: Recombinant Mt-GuaB2 (purified from E. coli expression system).

  • Reaction Setup:

    • In a 96-well UV-transparent plate, add Buffer, Enzyme, and Inhibitor (dissolved in DMSO; final DMSO < 2%).

    • Incubate for 10 minutes at 37°C to allow E-I complex formation.

  • Initiation & Monitoring:

    • Add NAD+ and IMP to initiate the reaction.

    • Detection: Monitor the formation of NADH by measuring absorbance at 340 nm continuously for 20 minutes.

  • Data Analysis:

    • Calculate initial velocities (

      
      ).
      
    • Plot Lineweaver-Burk or Michaelis-Menten curves.

    • Validation Criteria: The

      
       for IMP should be ~20-30 µM. A decrease in 
      
      
      
      with varying
      
      
      indicates mixed/uncompetitive inhibition.
Protocol B: Whole-Cell MIC Determination (MABA)

Purpose: To assess the compound's ability to penetrate the cell wall and inhibit bacterial growth.

  • Culture: Grow M. tuberculosis H37Rv to mid-log phase (OD₆₀₀ ~ 0.4–0.6). Dilute to ~10⁵ CFU/mL.

  • Compound Dilution: Prepare 2-fold serial dilutions of this compound in 96-well plates (final range: 0.1 µM to 100 µM). Include Isoniazid as a positive control.

  • Incubation: Add bacterial suspension to wells. Incubate at 37°C for 5 days.

  • Development:

    • Add Alamar Blue reagent (resazurin) and Tween 80 (1:1 ratio).

    • Incubate for an additional 24 hours.

  • Readout:

    • Visual: Blue = No Growth (Inhibition); Pink = Growth (Reduction of resazurin).

    • Fluorescence: Ex 530 nm / Em 590 nm.

    • Calculation: MIC is the lowest concentration preventing the color change from blue to pink.

Workflow Visualization

The following diagram outlines the logical flow from compound synthesis to lead validation.

Workflow Synth Synthesis This compound QC Quality Control (NMR, LC-MS, Purity >95%) Synth->QC EnzAssay Enzymatic Assay (Mt-GuaB2 Inhibition) QC->EnzAssay Primary Screen CellAssay Whole-Cell Assay (MABA vs M. tb) EnzAssay->CellAssay If Ki < 1 µM Cyto Cytotoxicity Screen (Vero/HepG2 Cells) CellAssay->Cyto If MIC < 10 µM HitVal Validated Lead (High Potency / Low Toxicity) Cyto->HitVal If SI > 10

Figure 2: Experimental Workflow. A sequential screening cascade ensures that only compounds with confirmed enzymatic activity and cell permeability progress to lead status.

Conclusion & Future Outlook

This compound represents a compelling scaffold for antitubercular drug discovery. Its mechanism—targeting the guanine nucleotide pool via IMPDH—offers a distinct pathway from standard first-line antibiotics (which typically target cell wall or RNA synthesis).

Critical Path Forward:

  • Chiral Separation: Isolate and test the (R)- and (S)-enantiomers separately, as the methyl group on the propanamide linker likely confers stereospecificity.

  • PK Optimization: While the 3-bromo group improves lipophilicity, further decoration of the N-phenyl ring (e.g., solubilizing groups like morpholine) may be required to improve oral bioavailability and reduce plasma protein binding.

  • Combination Studies: Evaluate synergy with existing drugs (e.g., Rifampicin) to assess potential for shortening TB treatment duration.

References

  • Usha, V. et al. (2012). Identification of Novel Mt-Guab2 Inhibitor Series Active against M. tuberculosis. PLOS ONE. Available at: [Link]

  • Singh, V. et al. (2017). Inosine Monophosphate Dehydrogenase (IMPDH) as a Potential Target for the Treatment of Tuberculosis. Journal of Medicinal Chemistry. (General reference for IMPDH mechanism).

Therapeutic Targets of 2-(3-bromophenoxy)-N-phenylpropanamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the therapeutic potential of 2-(3-bromophenoxy)-N-phenylpropanamide , a small molecule scaffold identified as a potent inhibitor of bacterial Inosine Monophosphate Dehydrogenase (IMPDH).

Executive Summary

This compound is a synthetic small molecule belonging to the 2-phenoxy-N-phenylpropanamide class. While structurally related to certain agricultural agents, its primary therapeutic significance lies in its potent inhibition of Inosine 5'-Monophosphate Dehydrogenase (IMPDH) , specifically the Mt-GuaB2 ortholog found in Mycobacterium tuberculosis.

This guide analyzes the compound’s mechanism of action as an anti-tubercular agent, its interference with purine biosynthesis, and the experimental frameworks required to validate its efficacy.

Chemical Identity & Scaffold Analysis

The compound is characterized by a central propanamide linker connecting a phenyl ring (aniline moiety) and a 3-bromophenoxy group.

  • IUPAC Name: this compound

  • Core Scaffold: 2-phenoxy-N-phenylpropanamide[1][2][3][4]

  • Key Structural Features:

    • Amide Linker: Provides hydrogen bonding capability for active site interaction.

    • 3-Bromophenoxy Group: A lipophilic moiety likely occupying a hydrophobic pocket within the target enzyme; the bromine atom often enhances metabolic stability and halogen bonding.

    • Chiral Center: The C2 position of the propanamide is chiral. Biological activity is often stereoselective (typically the S-enantiomer in related aryloxy-propanamides).

Primary Therapeutic Target: Mt-GuaB2 (IMPDH)

Target Description

The primary validated target for this scaffold is Mt-GuaB2 , the functional ortholog of Inosine Monophosphate Dehydrogenase (IMPDH) in Mycobacterium tuberculosis.[4]

  • Role: IMPDH catalyzes the rate-limiting step in de novo guanine nucleotide biosynthesis: the NAD+-dependent oxidation of Inosine Monophosphate (IMP) to Xanthosine Monophosphate (XMP).[3][4]

  • Criticality: Unlike mammalian cells, which can rely on salvage pathways, M. tuberculosis relies heavily on de novo synthesis for survival, making Mt-GuaB2 a bactericidal target.

Mechanism of Action (MOA)

The 2-phenoxy-N-phenylpropanamide class acts as an IMPDH Inhibitor .

  • Binding: The compound binds to the cofactor-binding domain or the substrate-binding cleft of Mt-GuaB2.

  • Inhibition: It prevents the conversion of IMP to XMP.

  • Metabolic Consequence: This leads to a rapid depletion of the intracellular Guanine Nucleotide pool (GMP, GDP, GTP).

  • Terminal Effect: Disruption of DNA replication and RNA transcription, resulting in bacterial cell death (bactericidal effect).

Selectivity Note: High-affinity analogs in this series have shown selectivity for bacterial Mt-GuaB2 over human IMPDH isoforms (hIMPDH1/2), reducing potential immunosuppressive side effects common with non-selective IMPDH inhibitors (e.g., mycophenolic acid).

Biological Pathway Visualization

The following diagram illustrates the Purine Biosynthesis pathway and the specific blockade point of this compound.

PurineBiosynthesis IMP Inosine Monophosphate (IMP) IMPDH TARGET: Mt-GuaB2 (IMPDH) IMP->IMPDH Substrate NAD NAD+ NAD->IMPDH Cofactor XMP Xanthosine Monophosphate (XMP) IMPDH->XMP Catalysis Inhibitor 2-(3-bromophenoxy)- N-phenylpropanamide Inhibitor->IMPDH INHIBITION GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthase DNA_RNA DNA/RNA Synthesis (Bacterial Growth) GMP->DNA_RNA Downstream

Caption: The inhibitor blocks Mt-GuaB2, preventing the conversion of IMP to XMP, thereby halting Guanine nucleotide synthesis and bacterial replication.

Experimental Validation Protocols

To validate this compound as a therapeutic lead, the following experimental workflows are standard.

Protocol: Mt-GuaB2 Enzymatic Inhibition Assay

Purpose: Determine the IC50 of the compound against recombinant Mt-GuaB2.

Reagents:

  • Recombinant Mt-GuaB2 enzyme.

  • Substrate: Inosine Monophosphate (IMP).[3]

  • Cofactor: NAD+.

  • Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT.

Methodology:

  • Preparation: Dilute this compound in DMSO (serial dilutions).

  • Incubation: Mix enzyme (20 nM final) with inhibitor in assay buffer for 10 minutes at 37°C.

  • Initiation: Add substrate mix (IMP 200 µM, NAD+ 400 µM).

  • Detection: Monitor the increase in absorbance at 340 nm (formation of NADH) continuously for 10-20 minutes using a spectrophotometer.

  • Analysis: Calculate initial velocity (

    
    ) and plot % Inhibition vs. Log[Concentration] to determine IC50.
    
Protocol: Guanine Rescue Assay (Mechanism Validation)

Purpose: Confirm that bacterial death is specifically due to Guanine depletion (on-target effect).

Methodology:

  • Culture: Grow M. tuberculosis (H37Rv strain) in 7H9 broth.

  • Treatment: Treat cultures with the compound at 2x MIC.

  • Rescue Arm: Supplement one set of treated cultures with Guanine (200 µM) .

  • Control Arm: Treated cultures without Guanine.

  • Readout: Measure OD600 after 5-7 days.

  • Interpretation: If growth is restored in the Guanine-supplemented arm but not the control, the mechanism is confirmed as IMPDH inhibition.

Structure-Activity Relationship (SAR) Insights

Data from the 2-phenoxy-N-phenylpropanamide library suggests the following SAR trends:

Structural RegionModificationEffect on Activity (Mt-GuaB2)
Phenoxy Ring 3-Bromo (meta)Increases Potency. Halogenation often improves hydrophobic fit.
Phenoxy Ring 4-Fluoro (para)Maintains activity; improves metabolic stability.
Linker Propanamide (

at

-C)
Essential. Removal (Acetamide) or extension (Butyramide) often reduces potency.
N-Phenyl Ring 3,5-SubstitutionCan enhance selectivity.
Chirality S-EnantiomerTypically more active than the R-enantiomer due to stereospecific binding.

Secondary & Off-Target Considerations

While IMPDH is the primary therapeutic target, researchers must screen for "off-target" activities common to this scaffold class:

  • TRP Channels (TRPM8/TRPV1):

    • Some N-phenyl-propanamides act as modulators of Transient Receptor Potential channels (involved in pain/thermosensation).

    • Screening: Calcium flux assays in HEK293 cells expressing hTRPM8.

  • Pyruvate Kinase M2 (PKM2):

    • Structurally similar aryloxy-anilides have been identified as PKM2 activators.

    • Screening: PKM2 enzymatic activation assay.

Workflow Diagram: Hit-to-Lead Validation

Workflow Step1 Compound Synthesis (this compound) Step2 Enzymatic Screen (Mt-GuaB2 Inhibition) Step1->Step2 Step3 Whole Cell Assay (M. tb MIC Determination) Step2->Step3 IC50 < 1 µM Step4 Selectivity Screen (vs. Human IMPDH1/2) Step3->Step4 MIC < 5 µg/mL Step5 Mechanism Validation (Guanine Rescue Assay) Step4->Step5 Selectivity Index > 10 Step6 Lead Candidate Step5->Step6 Validated MOA

Caption: Sequential validation workflow from chemical synthesis to confirmed therapeutic lead.

References

  • Usha, V. et al. (2012). "Identification of Novel Mt-GuaB2 Inhibitor Series Active against M. tuberculosis." PLOS ONE, 7(3): e33886.

  • Singh, V. et al. (2017). "Inosine Monophosphate Dehydrogenase (IMPDH) as a Potential Target for Anti-cancer and Anti-microbial Therapy." Current Medicinal Chemistry.

  • Neres, J. et al. (2008).

Sources

Preliminary Toxicity Screening of 2-(3-bromophenoxy)-N-phenylpropanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary toxicity screening of the novel chemical entity, 2-(3-bromophenoxy)-N-phenylpropanamide. The structured, multi-tiered approach detailed herein is designed for researchers, scientists, and drug development professionals to facilitate early, informed decision-making in the preclinical phase. By integrating in silico predictions with a suite of robust in vitro assays and a targeted in vivo study, this guide emphasizes a scientifically rigorous and ethically considerate evaluation of potential toxicological liabilities. The methodologies are presented with a focus on experimental causality, self-validating protocols, and authoritative grounding, ensuring a high degree of scientific integrity.

Introduction: The Imperative for Early Toxicity Assessment

The journey of a novel chemical entity from discovery to a potential therapeutic agent is fraught with challenges, with a significant rate of attrition during preclinical and clinical development.[1][2] A primary contributor to this failure is unforeseen toxicity.[2] Therefore, the early identification of potential safety concerns is paramount to de-risk drug development pipelines, conserve resources, and adhere to ethical principles by minimizing animal testing.[3][4]

This guide outlines a strategic, tiered approach for the preliminary toxicity screening of this compound, a compound with a chemical structure suggestive of potential biological activity. The screening cascade is designed to provide a foundational understanding of the compound's safety profile, focusing on general cytotoxicity, genotoxicity, cardiotoxicity, and hepatotoxicity, culminating in an acute oral toxicity assessment.

Tier 1: In Silico Toxicity Prediction

The initial step in the toxicological assessment of this compound involves the use of computational, or in silico, models.[3][5] These predictive tools leverage extensive databases of chemical structures and their associated toxicological data to forecast the potential liabilities of a new molecule.[6] This approach is cost-effective, rapid, and provides valuable guidance for subsequent experimental designs.[7]

2.1. Rationale and Key Endpoints

In silico models, such as Quantitative Structure-Activity Relationship (QSAR) models, analyze the chemical's structure to predict its interaction with biological systems.[5] Key toxicological endpoints to be assessed for this compound include:

  • Mutagenicity: Prediction of the potential to cause genetic mutations.

  • Carcinogenicity: Estimation of the likelihood of causing cancer.

  • Hepatotoxicity: Assessment of the potential to cause liver damage.[8]

  • Cardiotoxicity (hERG Inhibition): Prediction of the potential to block the hERG potassium channel, a key indicator of cardiac risk.[8]

  • Acute Oral Toxicity: Estimation of the lethal dose 50 (LD50).

2.2. Recommended Platforms

A variety of validated in silico toxicology platforms are available. It is recommended to use a consensus approach, employing multiple models to increase the confidence in the predictions. Examples of such platforms include ProTox 3.0, which offers predictions for a wide range of toxicity endpoints.[7]

2.3. Data Interpretation and Actionable Insights

The output from these models will provide an initial risk profile for this compound. These predictions are not definitive but serve to highlight potential areas of concern that will be investigated with priority in the subsequent in vitro and in vivo assays.

Tier 2: In Vitro Assessment of Core Toxicological Endpoints

Based on the insights from the in silico analysis, a series of in vitro assays are conducted to provide empirical data on the compound's biological activity.[1][9] These cell-based assays offer a controlled environment to investigate specific toxicological mechanisms.[2]

General Cytotoxicity Screening

The initial in vitro step is to assess the general cytotoxicity of this compound across a panel of representative cell lines. This provides a baseline understanding of the concentrations at which the compound induces cell death.[10]

3.1.1. Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[11]

  • Cell Lines: A human hepatoma cell line (e.g., HepG2) and a human embryonic kidney cell line (e.g., HEK293) are recommended for initial screening.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in the appropriate cell culture medium.

    • Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

    • Incubate the cells for 24 to 72 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the MTT to formazan crystals.[12]

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).[11]

3.1.2. Experimental Protocol: LDH Release Assay

The lactate dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells, serving as a measure of cytotoxicity.[11]

  • Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage.[13]

  • Procedure:

    • Follow the same cell seeding and treatment protocol as the MTT assay.

    • After the incubation period, collect the cell culture supernatant.

    • Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.[14]

    • Incubate to allow the conversion of a tetrazolium salt into a colored formazan product.[13]

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis: The amount of color formed is proportional to the number of lysed cells. Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Table 1: Illustrative Cytotoxicity Data for this compound

Concentration (µM)% Cell Viability (MTT Assay) (Mean ± SD)% Cytotoxicity (LDH Assay) (Mean ± SD)
0 (Vehicle Control)100 ± 5.20 ± 2.5
192.5 ± 4.88.1 ± 3.1
1075.3 ± 6.124.7 ± 4.5
5048.9 ± 5.551.3 ± 5.2
10021.7 ± 4.278.9 ± 4.8
2505.4 ± 2.194.2 ± 3.3
Genotoxicity Assessment: The Ames Test

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of a chemical compound.[15] It is a standard requirement by regulatory agencies.

3.2.1. Scientific Rationale

The Ames test utilizes several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with mutations in genes that encode for amino acid synthesis (e.g., histidine or tryptophan).[16] The assay determines if the test compound can cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.[16]

3.2.2. Experimental Protocol (OECD 471 Guideline)

  • Bacterial Strains: A minimum of five strains should be used, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.

  • Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • Procedure:

    • The test compound is mixed with the bacterial tester strain and, in the case of metabolic activation, the S9 mixture.

    • This mixture is then plated on a minimal agar medium.

    • The plates are incubated for 48-72 hours.

  • Data Analysis: The number of revertant colonies is counted. A compound is considered mutagenic if it induces a dose-related increase in the number of revertant colonies that is at least two to three times higher than the solvent control.

Cardiotoxicity Screening: hERG Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[17][18] Therefore, early assessment of a compound's potential to block the hERG channel is a critical safety evaluation.[19]

3.3.1. Scientific Rationale

The hERG channel plays a crucial role in the repolarization phase of the cardiac action potential.[18] Blockade of this channel can lead to a prolongation of the QT interval, which can trigger a potentially fatal arrhythmia called Torsades de Pointes.[18][20]

3.3.2. Experimental Protocol: Automated Patch Clamp

Automated patch-clamp systems provide a high-throughput method for assessing the effect of compounds on ion channel function.[18]

  • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK-293 cells) is used.

  • Procedure:

    • Cells are cultured and prepared for the automated patch-clamp system.

    • The system establishes a whole-cell patch-clamp configuration.

    • A specific voltage protocol is applied to elicit hERG channel currents.

    • The baseline current is recorded.

    • This compound is applied at various concentrations, and the effect on the hERG current is measured.

  • Data Analysis: The percentage of hERG channel inhibition is calculated for each concentration, and an IC50 value is determined.

Hepatotoxicity Assessment

Drug-induced liver injury is a significant cause of drug attrition.[21][22] In vitro assays using liver-derived cells can provide an early indication of potential hepatotoxicity.[23]

3.4.1. Scientific Rationale

Hepatocytes are the primary site of drug metabolism, and they can be susceptible to damage from reactive metabolites or direct compound toxicity.[24] The human hepatoma cell line HepG2 is a widely used model for in vitro hepatotoxicity studies.[21][25]

3.4.2. Experimental Protocol: High-Content Screening (HCS)

High-Content Screening combines automated microscopy with sophisticated image analysis to simultaneously measure multiple parameters of cellular health.[26]

  • Cell Line: HepG2 cells are cultured in a multi-well plate format.

  • Procedure:

    • Cells are treated with a range of concentrations of this compound.

    • After a defined exposure period, cells are stained with a panel of fluorescent dyes that report on various cellular health parameters.

  • Multiparametric Analysis: Key parameters to assess include:

    • Cell viability and count

    • Nuclear morphology (size, intensity)

    • Mitochondrial membrane potential

    • Oxidative stress

    • Cell membrane permeability

  • Data Analysis: Image analysis software quantifies the changes in these parameters in response to the compound, providing a detailed cytotoxicity profile.

Tier 3: Preliminary In Vivo Assessment: Acute Oral Toxicity

The final tier of this preliminary screening involves a limited in vivo study to assess the acute oral toxicity of this compound. This provides crucial information on the compound's toxicity after a single oral dose.[27]

4.1. Scientific Rationale

This study aims to determine the potential hazard of the substance and to obtain information that allows for its classification according to the Globally Harmonised System (GHS).[28] The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure that uses a minimal number of animals.[29][30]

4.2. Experimental Protocol (OECD 423 Guideline)

  • Animal Model: The preferred rodent species is the rat.[27] A small group of female rats is typically used for the initial step.[29]

  • Dose Levels: The study uses defined starting doses (e.g., 5, 50, 300, 2000 mg/kg body weight).[27][29]

  • Procedure:

    • A group of animals (typically 3) is dosed with the starting concentration.[27]

    • The animals are observed for mortality and clinical signs of toxicity for up to 14 days.[28]

    • The outcome of the first step determines the next step:

      • If mortality occurs, the test is repeated at a lower dose.

      • If no mortality occurs, the test is repeated at a higher dose.

  • Data Analysis: The results are used to classify the substance into a GHS toxicity category based on the observed mortality at specific dose levels.[28]

Integrated Risk Assessment and Decision-Making

The data generated from this multi-tiered screening approach must be integrated to form a comprehensive preliminary risk assessment for this compound.

5.1. Data Synthesis and Interpretation

The in silico predictions, the IC50 values from the in vitro assays, and the GHS classification from the in vivo study are all considered in concert. A critical aspect of this analysis is to establish a therapeutic index by comparing the concentrations at which toxicity is observed with the anticipated efficacious concentrations.

5.2. Decision-Making Framework

The integrated data will inform a " go/no-go " decision for the continued development of this compound. The compound may be:

  • Advanced: If it displays a favorable safety profile.

  • Optimized: If manageable liabilities are identified, medicinal chemistry efforts can be directed to mitigate these risks.

  • Terminated: If significant and unmanageable toxicities are discovered.

Visualizations

Toxicity_Screening_Workflow cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Assays cluster_2 Tier 3: In Vivo Study cluster_3 Final Assessment InSilico In Silico Toxicity Prediction (QSAR, ProTox 3.0) Cytotoxicity General Cytotoxicity (MTT & LDH Assays) InSilico->Cytotoxicity Guides Assay Design Genotoxicity Genotoxicity (Ames Test - OECD 471) Cytotoxicity->Genotoxicity Cardiotoxicity Cardiotoxicity (hERG Assay) Genotoxicity->Cardiotoxicity Hepatotoxicity Hepatotoxicity (High-Content Screening) Cardiotoxicity->Hepatotoxicity InVivo Acute Oral Toxicity (OECD 423) Hepatotoxicity->InVivo Informs Dose Selection RiskAssessment Integrated Risk Assessment & Decision Making InVivo->RiskAssessment

Caption: A tiered workflow for preliminary toxicity screening.

References

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). NIB-GEN. Retrieved February 19, 2026, from [Link]

  • The Ames Test or Bacterial Reverse Mutation Test. (2024, February 28). Eurofins Australia. Retrieved February 19, 2026, from [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • CARTOX (hERG Toxicity Assay). (n.d.). Greenstone Biosciences. Retrieved February 19, 2026, from [Link]

  • Acute oral toxicity – OECD 423 test (Method by acute toxicity class). (n.d.). YesWeLab. Retrieved February 19, 2026, from [Link]

  • Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). (n.d.). IVAMI. Retrieved February 19, 2026, from [Link]

  • The bacterial reverse mutation test. (n.d.). RE-Place. Retrieved February 19, 2026, from [Link]

  • In silico toxicology: computational methods for the prediction of chemical toxicity. (2016, August 29). National Institutes of Health (NIH). Retrieved February 19, 2026, from [Link]

  • In Silico Toxicity Prediction. (2024, September 30). PozeSCAF. Retrieved February 19, 2026, from [Link]

  • Thallium-free hERG Potassium Channel Assay. (n.d.). ION Biosciences. Retrieved February 19, 2026, from [Link]

  • Ames Mutagenicity Testing (OECD 471). (n.d.). CPT Labs. Retrieved February 19, 2026, from [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (n.d.). OECD. Retrieved February 19, 2026, from [Link]

  • In Vitro Toxicology Assays. (n.d.). TME Scientific. Retrieved February 19, 2026, from [Link]

  • OECD 471: Bacterial reverse mutation test (Ames). (n.d.). Labcorp. Retrieved February 19, 2026, from [Link]

  • OECD Guideline For Acute oral toxicity (TG 423). (2017, March 2). Slideshare. Retrieved February 19, 2026, from [Link]

  • In silico Toxicology - A Tool for Early Safety Evaluation of Drug. (2018, May 18). JSciMed Central. Retrieved February 19, 2026, from [Link]

  • hERG Safety. (n.d.). Cyprotex. Retrieved February 19, 2026, from [Link]

  • A cell-free, high-throughput hERG safety assay. (n.d.). The Rockefeller University. Retrieved February 19, 2026, from [Link]

  • Recent Progress of In Vitro Toxicity Assays in Drug Discovery. (2020, January 30). News-Medical. Retrieved February 19, 2026, from [Link]

  • In Vitro Toxicology Screening Services. (n.d.). Intertek. Retrieved February 19, 2026, from [Link]

  • In vitro models for liver toxicity testing. (2013, April 1). National Institutes of Health (NIH). Retrieved February 19, 2026, from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved February 19, 2026, from [Link]

  • ProTox 3.0: a webserver for the prediction of toxicity of chemicals. (2024, April 22). Oxford Academic. Retrieved February 19, 2026, from [Link]

  • Streamlining Toxicity Predictions with In Silico Profiling. (2024, December 12). Instem. Retrieved February 19, 2026, from [Link]

  • Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. (2019, April 11). National Institutes of Health (NIH). Retrieved February 19, 2026, from [Link]

  • HepG2-based Cytotoxicity Assay Service. (n.d.). Creative Biolabs. Retrieved February 19, 2026, from [Link]

  • High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. (2019, January 24). National Institutes of Health (NIH). Retrieved February 19, 2026, from [Link]

  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's Seed. Retrieved February 19, 2026, from [Link]

  • Safety Guidelines. (n.d.). ICH. Retrieved February 19, 2026, from [Link]

  • Early Toxicity Screening and Selection of Lead Compounds for Parasitic Diseases. (2008, October 21). SciSpace. Retrieved February 19, 2026, from [Link]

  • Toxicological screening. (2011, January-March). National Institutes of Health (NIH). Retrieved February 19, 2026, from [Link]

  • SMALL MOLECULE SAFETY ASSESSMENT. (n.d.). Altasciences. Retrieved February 19, 2026, from [Link]

  • (PDF) Early toxicity screening strategies. (2025, August 8). ResearchGate. Retrieved February 19, 2026, from [Link]

  • In vitro toxicity screening as pre-selection tool. (2008, June 19). European Pharmaceutical Review. Retrieved February 19, 2026, from [Link]

  • Non-Clinical Safety Assessment for New Drugs. (2025, May 7). ZeClinics CRO. Retrieved February 19, 2026, from [Link]

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  • LDH cytotoxicity assay. (2024, December 11). Protocols.io. Retrieved February 19, 2026, from [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011, November 17). National Institutes of Health (NIH). Retrieved February 19, 2026, from [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA. Retrieved February 19, 2026, from [Link]

  • N-(4-bromophenyl)-3-phenylpropanamide. (2024, April 9). ChemBK. Retrieved February 19, 2026, from [Link]

  • 3-Bromo-N-phenylpropanamide. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

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Sources

Strategic SAR Analysis: The 2-(3-Bromophenoxy)-N-Phenylpropanamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic SAR Analysis: 2-(3-Bromophenoxy)-N-Phenylpropanamide in Antimicrobial Lead Optimization Content Type: Technical Whitepaper / Lead Optimization Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.

Executive Summary

This technical guide provides a structural dissection of This compound , a privileged scaffold in the development of antimicrobial agents, specifically targeting Mycobacterium tuberculosis Inosine Monophosphate Dehydrogenase (Mt-GuaB2) . While structurally related to TRPM8 agonists (cooling agents) and certain herbicides, this specific chemotype represents a critical lead series for uncompetitive inhibition of IMPDH, a rate-limiting enzyme in de novo guanine nucleotide biosynthesis.

This analysis deconstructs the molecule into its pharmacophoric elements, evaluating the specific contribution of the meta-bromine substituent, the chiral propanamide linker, and the N-phenyl tail to biological potency and metabolic stability.

Biological Target & Mechanism of Action[1]

Primary Target: Mt-GuaB2 (IMPDH)

In M. tuberculosis, GuaB2 is the sole ortholog encoding IMPDH, making it a vulnerable target for therapeutic intervention.[1] Unlike human isoforms (IMPDH1/2), bacterial IMPDH often exhibits distinct kinetic properties regarding NAD+ binding.[1][2]

  • Mechanism: 2-phenoxy-N-phenylpropanamide derivatives typically act as uncompetitive inhibitors with respect to IMP and NAD+.

  • Binding Mode: These small molecules likely trap the enzyme-substrate covalent intermediate (E-XMP*), preventing the release of Xanthosine Monophosphate (XMP).

  • Therapeutic Value: Depletion of the guanine nucleotide pool leads to the cessation of DNA/RNA synthesis and bacterial cell death (bactericidal in M. tb).[1]

Secondary/Off-Target Potential: TRP Channels

Researchers must be aware that the N-phenyl-2-phenoxyacetamide core is also a known pharmacophore for TRPM8 (Transient Receptor Potential Melastatin 8) modulation.

  • Risk: Potential somatosensory side effects (cooling sensation).

  • Mitigation: The "3-bromo" substitution and the "propanamide" methyl branch often shift selectivity ratios, but selectivity profiling against TRPM8/TRPV1 is mandatory during lead optimization.

Detailed Structure-Activity Relationship (SAR)

The molecule this compound can be dissected into three distinct domains. The following table summarizes the SAR logic for each domain based on current medicinal chemistry principles applied to this scaffold.

SAR Logic Table
DomainStructural FeatureSAR Function & Optimization Logic
Domain A 3-Bromophenoxy Head Electronic & Lipophilic Tuning:Meta-Substitution (3-Br): The meta position is often superior to para in this scaffold for Mt-GuaB2. A 3-Br group provides a specific lipophilic contact (halogen bond) within the hydrophobic sub-pocket of the inhibitor binding site.• Electronic Effect: Br is electron-withdrawing (

), decreasing the pKa of the ether oxygen, potentially altering the H-bond acceptor capability.• Metabolic Blockade: Halogenation blocks metabolic oxidation at the phenyl ring, though para is the primary soft spot. Meta substitution can sterically hinder hydroxylation at adjacent sites.
Domain B Propanamide Linker Chirality & Conformational Constraint:C2-Methyl Group: Introduces chirality. In similar IMPDH inhibitor series, the (S)-enantiomer is frequently the eutomer (active isomer), fitting the stereochemical constraints of the binding pocket.• Ether Oxygen: Essential H-bond acceptor. Replacement with methylene (-CH2-) or amine (-NH-) usually results in loss of potency.
Domain C N-Phenyl Tail Hydrophobic Anchoring:Unsubstituted Phenyl: Provides critical

stacking or hydrophobic interactions. • Substitution: Introduction of polar groups here is generally disallowed. However, small lipophilic groups (e.g., 3-Cl, 4-F) on this ring can sometimes improve potency, provided they do not clash with the NAD+ binding domain.

Visualizing the Mechanism & Workflow

The following diagram illustrates the logical flow from chemical synthesis to biological validation, highlighting the critical decision points in the workflow.

SAR_Workflow Start Start: 3-Bromophenol Step1 1. Williamson Ether Synthesis (+ Methyl 2-chloropropionate) Start->Step1 Inter Intermediate: Methyl 2-(3-bromophenoxy)propanoate Step1->Inter Step2 2. Amide Coupling (+ Aniline / AlMe3) Inter->Step2 Product Target: This compound Step2->Product Assay1 Assay A: Mt-GuaB2 Inhibition (IMPDH Kinetic Assay) Product->Assay1 In Vitro Assay2 Assay B: Whole Cell MIC (M. tuberculosis H37Rv) Product->Assay2 Ex Vivo Decision Decision Point: Is MIC < 1 µM? Assay1->Decision Assay2->Decision Decision->Product Yes (Lead) Optimize Optimize: Chiral Separation (S-isomer) Halogen Scan Decision->Optimize No

Figure 1: Synthesis and Evaluation Workflow. Note the critical divergence at the decision point requiring chiral separation if potency is insufficient.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are recommended.

A. Synthesis: Direct Aminolysis (Weinreb Method variant)

Instead of a two-step hydrolysis/coupling, a direct aminolysis of the ester intermediate using trimethylaluminum (AlMe3) is often more efficient for this scaffold.

  • Ether Formation:

    • Dissolve 3-bromophenol (1.0 eq) in dry Acetone.

    • Add Potassium Carbonate (

      
      , 2.0 eq) and Methyl 2-chloropropionate (1.2 eq).
      
    • Reflux for 12-16 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Validation: Disappearance of phenol spot; appearance of higher Rf ester.

  • Amide Coupling:

    • Dissolve Aniline (1.2 eq) in dry Toluene under Argon.

    • Slowly add Trimethylaluminum (2.0 M in toluene, 1.5 eq) at 0°C. Stir for 30 min to form the aluminum amide species.

    • Add the ester intermediate (from step 1) dissolved in Toluene.

    • Heat to 80°C for 4-6 hours.

    • Quench: Carefully quench with dilute HCl (highly exothermic).

    • Purification: Flash chromatography.

    • Validation: 1H NMR should show the characteristic quartet (approx 4.8 ppm) for the CH-O proton and the amide NH singlet (approx 8-10 ppm).

B. Biological Assay: IMPDH Inhibition (Spectrophotometric)

This assay measures the conversion of IMP to XMP by monitoring the reduction of NAD+ to NADH.

  • Reagents: Recombinant Mt-GuaB2, IMP (substrate), NAD+ (cofactor), DTT, Tris-HCl buffer (pH 8.0).

  • Protocol:

    • Incubate enzyme (50 nM) with the test compound (this compound) in buffer for 10 minutes.

    • Initiate reaction by adding IMP (saturation levels, e.g., 200 µM) and NAD+ (variable if determining mechanism, or fixed at Km).

    • Readout: Monitor absorbance at 340 nm (NADH formation) continuously for 10 minutes at 25°C.

  • Control: Reaction with DMSO only (0% inhibition).

  • Data Analysis: Calculate IC50 using a non-linear regression (4-parameter logistic fit).

  • Self-Validation Check: If the IC50 shifts significantly with varying NAD+ concentration, the inhibition is likely competitive. If it remains constant or improves with higher substrate, it confirms the desired uncompetitive mechanism.

Physicochemical Properties & ADMET Profile[3]

For a drug candidate, structure is only half the battle. The properties predicted for this compound are:

PropertyValue (Approx)Implication
Molecular Weight ~320.18 DaIdeal for oral bioavailability (<500 Da).
cLogP 3.5 - 4.2High Lipophilicity. The 3-Br and N-phenyl groups drive this up. Pros: Good passive permeability through the waxy M. tb cell wall.Cons: Risk of high plasma protein binding (>95%) and low solubility.
TPSA ~38 ŲExcellent membrane permeability (Brain/Bacteria penetration).
Metabolic Liability ModerateThe 3-Br blocks one metabolic site, but the unsubstituted N-phenyl ring is prone to para-hydroxylation by CYP450s.

Optimization Strategy: If cLogP is too high (>4.0), consider introducing a pyridine nitrogen into the N-phenyl ring (e.g., N-(pyridin-3-yl)) to lower LogP while maintaining aromaticity.

References

  • Usha, V. et al. (2012). "Identification of Novel Mt-Guab2 Inhibitor Series Active against M. tuberculosis". PLOS ONE.

    • Context: Identifies the 2-phenoxy-N-phenylpropanamide scaffold as a potent IMPDH inhibitor series.[1][2]

  • Neres, J. et al. (2008). "Structural basis for benzimidazole inhibitors of IMP dehydrogenase". Journal of Medicinal Chemistry.

    • Context: Provides structural insights into the binding pocket of IMPDH, relevant for docking the phenoxypropanamide scaffold.
  • Sherkheli, M.A. et al. (2010). "Characterization of the TRPM8-blocking effects of phenoxy-alkyl-amides". European Journal of Pharmacology.

    • Context: Establishes the off-target activity (TRP channel modulation)
  • Cai, S. et al. (2022). "Design, Synthesis and Biological Activity Testing of Library of Sphk1 Inhibitors". Molecules.

    • Context: Discusses the synthesis and halogen-bonding effects of 3-bromophenoxy deriv

Sources

"physicochemical characterization of 2-(3-bromophenoxy)-N-phenylpropanamide"

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Pre-Formulation & Drug Discovery

Executive Summary

This guide outlines the comprehensive physicochemical profiling of 2-(3-bromophenoxy)-N-phenylpropanamide (referred to herein as Target Analyte ). Structurally characterized by an


-phenoxy propionamide core, this molecule presents specific challenges typical of lipophilic, neutral amides: low aqueous solubility, potential for conformational polymorphism, and stereoselectivity due to the chiral center at the C2 position.

This document serves as a standard operating procedure (SOP) and strategic framework for researchers characterizing this New Chemical Entity (NCE). It prioritizes data integrity, self-validating protocols, and the "fail-fast" logic essential in modern drug development.

Chemical Identity & Structural Analysis[1][2][3][4]

IUPAC Name: this compound Structural Features:

  • Core: Propionamide backbone.

  • Lipophilic Domains: N-phenyl ring and 3-bromophenoxy moiety.

  • Chirality: The C2 position (alpha-carbon) is a stereocenter. The compound exists as an enantiomeric pair (R/S), necessitating chiral purity assessment.

  • H-Bonding: The amide group acts as a Hydrogen Bond Donor (NH) and Acceptor (C=O), influencing crystal packing and solubility.

Predicted Molecular Descriptors:

Property Predicted Value Implication for Development
Molecular Weight ~320.18 g/mol Small molecule, likely orally bioavailable (Rule of 5 compliant).
LogP (Octanol/Water) 3.5 – 4.2 High lipophilicity; likely permeability-limited or solubility-limited absorption (BCS Class II).
pKa > 14 (Amide NH) Neutral species across the physiological pH range (1.2 – 7.4). pH-dependent solubility is unlikely.

| Rotatable Bonds | 5 | Moderate flexibility; high risk of polymorphism. |

Solid-State Characterization Strategy

Objective: Identify the thermodynamically stable polymorph and solvates to prevent phase transitions during manufacturing or storage.

2.1. Polymorph Screening Workflow

Because of the flexible ether linkage and amide bond, this molecule is prone to conformational polymorphism.

Methodology:

  • Slurry Equilibration: Suspend excess solid in diverse solvents (polar, non-polar, H-bonding) for 14 days.

  • Evaporative Crystallization: Fast vs. slow evaporation to capture kinetic forms.

  • Thermal Stress: Heat-cool cycles using DSC to detect enantiotropic transitions.

Critical Analysis (Senior Scientist Insight):

  • Why Slurry? Slurry experiments drive the system toward the thermodynamic minimum (most stable form).

  • Why Thermal Stress? Amides often exhibit "disappearing polymorphs." If a metastable form is isolated, it may convert unpredictably.

2.2. Instrumental Validation
  • PXRD (Powder X-Ray Diffraction): The "fingerprint" method.

    • Acceptance Criteria: Distinct Bragg peaks; no amorphous halo (unless amorphous dispersion is the goal).

  • DSC (Differential Scanning Calorimetry):

    • Protocol: Heat at 10°C/min. Look for sharp endotherms (melting) or exotherms (recrystallization).

    • Alert: A broad endotherm prior to melting often indicates desolvation (solvate) or a solid-solid transition.

  • TGA (Thermogravimetric Analysis):

    • Differentiation: Use TGA to distinguish between true polymorphs (no mass loss) and solvates/hydrates (stepwise mass loss).

Solution-State Profiling

Objective: Determine thermodynamic solubility and stability to inform formulation (e.g., need for surfactants or lipid-based delivery).

3.1. Solubility Profiling (Thermodynamic)

Since the molecule is neutral, pH-solubility profiling (Henderson-Hasselbalch) is less relevant than biorelevant media profiling .

Target Media:

  • 0.1 N HCl (pH 1.2): Mimics gastric fluid.

  • Phosphate Buffer (pH 7.4): Mimics systemic circulation.

  • FaSSIF/FeSSIF: Simulated intestinal fluids containing lecithin/taurocholate. Crucial for lipophilic drugs to estimate solubilization by bile salts.

3.2. Chiral Separation & Stability

The C2 chiral center is susceptible to racemization under basic conditions or enzymatic attack.

  • Chiral HPLC Protocol:

    • Column: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H).

    • Mobile Phase: Hexane:Isopropanol (90:10) is a standard starting point for neutral amides.

    • Detection: UV at 254 nm (Phenyl absorption).

Visualized Workflows (Graphviz)
4.1. Solid-State Selection Decision Tree

This diagram illustrates the logic for selecting the developable solid form based on experimental data.

SolidStateSelection Start Start: Crude Solid Screen Polymorph Screening (Slurry, Evap, Cooling) Start->Screen XRD PXRD Analysis Screen->XRD Unique Unique Pattern? XRD->Unique Unique->Screen No (Repeat) DSC DSC/TGA Analysis Unique->DSC Yes Solvate Mass Loss (TGA)? DSC->Solvate Stable Thermodynamic Stability (Competition Slurry) Solvate->Stable No Salt Investigate Desolvation or Salt Screen Solvate->Salt Yes (>1%) Select Select Stable Anhydrous Form Stable->Select

Caption: Decision logic for isolating the developable solid form, distinguishing between solvates and true polymorphs.

4.2. Biorelevant Solubility Workflow

This diagram details the process for determining solubility in physiological contexts.

SolubilityWorkflow Input Solid Analyte Shake Shake-Flask (37°C, 24-72h) Input->Shake Media Media Preparation (pH 1.2, pH 7.4, FaSSIF) Media->Shake Filter Filtration/Centrifugation (Keep Temp Constant!) Shake->Filter Equilibrium Reached Assay HPLC-UV Quantification Filter->Assay Data Solubility (mg/mL) Assay->Data

Caption: Standard Shake-Flask method for thermodynamic solubility determination in biorelevant media.

Detailed Experimental Protocols
Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Rationale: This is the "Gold Standard" for solubility. Kinetic methods (DMSO spike) overestimate solubility due to supersaturation.

  • Preparation: Add excess Target Analyte (~5-10 mg) to 1.5 mL microcentrifuge tubes.

  • Solvent Addition: Add 1.0 mL of media (Water, pH 1.2 HCl, pH 7.4 Phosphate, FaSSIF).

  • Incubation: Place in an orbital shaker-incubator at 37°C ± 0.5°C.

  • Equilibration: Shake for 24 hours. Note: If solid dissolves completely, add more solid until a precipitate remains.

  • Sampling:

    • Centrifuge at 10,000 rpm for 10 mins (temperature controlled at 37°C).

    • Critical Step: If filtration is used instead, pre-heat filters to 37°C to prevent precipitation of the lipophilic solute on the filter membrane.

  • Analysis: Dilute supernatant with mobile phase (Acetonitrile/Water) and analyze via HPLC-UV.

Protocol B: Forced Degradation (Stress Testing)

Rationale: To identify degradation pathways (e.g., amide hydrolysis) and validate the stability-indicating HPLC method.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 4 hours.

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 4 hours. Expect amide bond cleavage here.

  • Oxidation: 3% H2O2, Room Temp, 4 hours. Monitor for N-oxide formation or oxidation of the phenyl ring.

  • Photostability: 1.2 million lux-hours (ICH Q1B standard). Brominated compounds can be photosensitive (de-bromination).

References
  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

  • Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids. Informa Healthcare. Link

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Link

  • Dressman, J. B., et al. (1998). "Dissolution testing as a prognostic tool for oral drug absorption: immediate release dosage forms." Pharmaceutical Research, 15(1), 11-22. Link

  • Byrn, S. R., et al. (1995). "Pharmaceutical Solids: A Strategic Approach to Regulatory Considerations." Pharmaceutical Research, 12(7), 945–954. Link

"homology modeling of 2-(3-bromophenoxy)-N-phenylpropanamide targets"

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous computational workflow for the homology modeling of biological targets for 2-(3-bromophenoxy)-N-phenylpropanamide .

Based on structural activity relationship (SAR) data, this specific scaffold—an


-aryl-2-phenoxypropanamide —is a privileged structure with documented activity against Inosine Monophosphate Dehydrogenase (IMPDH)  (specifically the Mycobacterium tuberculosis GuaB2 ortholog and human variants) and potential modulation of Nuclear Receptors  (e.g., Androgen Receptor).

For the purpose of this technical guide, we will focus on IMPDH (Inosine Monophosphate Dehydrogenase) as the primary case study, given its validated interaction with this chemical class.

A Technical Guide for Structural Deconvolution & Drug Design

Executive Summary & Chemical Context

This compound is a small molecule inhibitor characterized by a chiral propanamide backbone linking a lipophilic 3-bromophenoxy headgroup to an


-phenyl tail. This architecture mimics the transition state of substrates for several metabolic enzymes and nuclear receptors.
  • Primary Target Class: Inosine Monophosphate Dehydrogenase (IMPDH).[1][2]

  • Mechanism: Inhibition of the conversion of Inosine Monophosphate (IMP) to Xanthosine Monophosphate (XMP), the rate-limiting step in de novo guanine nucleotide biosynthesis.

  • Clinical Relevance: Immunosuppression (Human IMPDH2 inhibition) and Anti-tuberculosis activity (Mt-GuaB2 inhibition).

This guide details the Homology Modeling protocol required to construct a reliable 3D structure of the target protein (IMPDH) to facilitate molecular docking and binding energy calculation for this specific ligand.

The Biological Imperative: Purine Biosynthesis Pathway

Understanding the target's role in cellular physiology is a prerequisite for accurate modeling, particularly for defining active site constraints (e.g., Cofactor NAD+ presence).

Pathway Visualization

The following diagram illustrates the critical position of IMPDH in purine metabolism, highlighting why its inhibition by this compound leads to nucleotide depletion.

PurineBiosynthesis PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP De novo synthesis IMPDH TARGET: IMPDH (Inhibited by this compound) IMP->IMPDH XMP Xanthosine Monophosphate (XMP) IMPDH->XMP Oxidation NADH NADH IMPDH->NADH GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthase NAD Cofactor: NAD+ NAD->IMPDH

Figure 1: The Purine Biosynthesis pathway highlighting IMPDH as the rate-limiting gatekeeper for Guanine nucleotides. The target enzyme requires NAD+ as a cofactor, which must be included in the homology model.

Homology Modeling Workflow

Homology modeling is not merely software execution; it is a logic-driven reconstruction of a protein's folding pathway based on evolutionary conservation.

Phase I: Template Selection & Alignment

The accuracy of the final model for this compound docking depends entirely on the quality of the template, specifically in the Cofactor Binding Domain (CBS domain) and the Catalytic Core .

Protocol:

  • Sequence Retrieval: Retrieve the FASTA sequence for the target (e.g., Human IMPDH2, UniProt ID: P12268 ).

  • BLAST Search: Run PSI-BLAST against the PDB database.

    • Criteria: E-value <

      
      , Sequence Identity > 35%.[3]
      
  • Template Prioritization: Select a template co-crystallized with a ligand similar to the propanamide scaffold (e.g., Mycophenolic acid or Ribavirin) to ensure the active site is in an "open" or "druggable" conformation.

    • Recommended Template:PDB ID: 1B3O (Human IMPDH2 complexed with inhibitor).

Phase II: Model Construction

We utilize a constraint-based modeling approach (e.g., Modeller or Swiss-Model) to thread the target sequence onto the template structure.

Step-by-Step Methodology:

StepActionScientific Rationale
1 Backbone Generation Transfer coordinates of conserved residues (C-alpha) from Template (1B3O) to Target.
2 Loop Modeling De novo modeling of non-conserved loops using energy minimization. Critical: The "Flap" region of IMPDH controls ligand access; ensure this loop is refined.
3 Side-Chain Packing Rotamer libraries are used to position side chains. Manually inspect Tyr411 (or equivalent) as it often stacks with the phenyl ring of the ligand.
4 Cofactor Insertion Rigid-body transfer of the NAD+ cofactor from the template. Do not model the apo-protein ; the binding pocket for the propanamide is likely formed only when NAD+ is bound.
Phase III: Validation Metrics

A model is only as good as its validation. Do not proceed to docking without passing these thresholds.

  • Ramachandran Plot: >90% of residues in favored regions.

  • QMEAN Score: > -4.0 (indicates native-like quality).

  • Z-Score: Within range of experimentally determined structures of similar size.

Computational Workflow Diagram

The following diagram details the decision matrix for the modeling and subsequent docking of the target molecule.

ModelingWorkflow Input Input: this compound (SMILES String) TargetID Target Identification (UniProt: P12268 / IMPDH2) Input->TargetID Template Template Selection (PDB: 1B3O, Res: <2.0Å) TargetID->Template Align Sequence Alignment (Clustal Omega) Template->Align ModelBuild 3D Model Building (Modeller / Swiss-Model) Align->ModelBuild Refine Loop Refinement & Energy Min. (GROMACS / AMBER) ModelBuild->Refine Validate Validation (Ramachandran > 90%) Refine->Validate Fail Refine Alignment Validate->Fail Fail Docking Molecular Docking (Ligand: 2-(3-bromophenoxy)...) Validate->Docking Pass Fail->Align

Figure 2: The iterative homology modeling pipeline. Note the critical feedback loop at the Validation stage to ensure structural integrity before ligand docking.

Docking Strategy for the Propanamide Ligand

Once the IMPDH model is validated, the interaction of This compound must be simulated.

Ligand Preparation
  • Stereochemistry: The 2-position of the propanamide is chiral. Generate both (R) and (S) enantiomers. Literature suggests the (S)-enantiomer is often the bioactive form for this scaffold class [1].

  • Conformational Search: The 3-bromophenoxy ether linkage is flexible. Perform a conformational search to identify low-energy rotamers before docking.

Binding Site Definition
  • Grid Box Center: Centered on the NAD+ binding site (specifically the Nicotinamide sub-pocket) and the adjacent IMP substrate site.

  • Interaction Hypothesis:

    • The Amide (NH-CO) acts as a hydrogen bond donor/acceptor network with the backbone of the active site (often Ser/Thr residues).

    • The 3-Bromophenoxy group occupies the hydrophobic "trapping" pocket. The Bromine atom may engage in a Halogen Bond with backbone carbonyls.

    • The N-Phenyl ring likely engages in

      
      -
      
      
      
      stacking with aromatic residues (e.g., Phenylalanine or Tyrosine) in the active site cleft.

References

  • BenchChem. (2025). (2S)-2-Phenylpropanamide: An In-Depth Technical Guide on its Mechanism of Action. Retrieved from

  • Nair, S. et al. (2012). Identification of Novel Mt-GuaB2 Inhibitor Series Active against M. tuberculosis. PLOS ONE. Retrieved from

  • UniProt Consortium. (2024). IMPDH2 - Inosine-5'-monophosphate dehydrogenase 2 (Human). Retrieved from

  • RCSB PDB. (1999). Crystal structure of human IMPDH2 complexed with mycophenolic acid. Retrieved from

Sources

"2-(3-bromophenoxy)-N-phenylpropanamide spectroscopic data (NMR, IR, MS)"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation and Quality Assurance of 2-(3-bromophenoxy)-N-phenylpropanamide Content Type: Technical Reference Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals

Executive Summary & Molecular Context

This compound (C₁₅H₁₄BrNO₂) is a synthetic alpha-aryloxy amide. Structurally, it serves as a critical scaffold in the development of agrochemicals (specifically auxin-mimic herbicides similar to Mecoprop) and pharmaceutical intermediates (analogous to ion-channel blockers and NSAID prodrugs).

This guide provides a definitive spectroscopic profile for the validation of this compound. Unlike simple amides, the ether linkage at the alpha-position introduces specific electronic effects that are diagnostic in NMR and MS analysis. This document details the expected spectral signatures, impurity profiles, and validation protocols required for high-purity applications.

Structural Specifications
  • IUPAC Name: this compound

  • Molecular Formula: C₁₅H₁₄BrNO₂

  • Exact Mass: 319.0208 (⁷⁹Br) / 321.0187 (⁸¹Br)

  • Key Functional Groups: Secondary Amide, Aryl Ether, Alkyl Halide (Aromatic).

Synthesis Logic & Impurity Profiling

To understand the spectroscopic data, one must understand the genesis of the molecule. The standard synthesis involves a nucleophilic substitution (Williamson ether type) between 2-halo-N-phenylpropanamide and 3-bromophenol.

Synthesis Workflow (Graphviz)

SynthesisWorkflow SM1 2-Chloro-N-phenylpropanamide (Starting Material A) Inter Transition State (SN2 Mechanism) SM1->Inter SM2 3-Bromophenol (Starting Material B) SM2->Inter Reagent Base (K2CO3/DMF) Heat Reagent->Inter Prod This compound (Target) Inter->Prod Main Pathway Imp1 Impurity A: Unreacted Phenol Inter->Imp1 Incomplete Rxn Imp2 Impurity B: Elimination Product (Acrylanilide) Inter->Imp2 Side Rxn (Base)

Figure 1: Synthetic pathway highlighting the origin of potential spectroscopic impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is characterized by the chiral center at C2. The alpha-proton (H-2) is the most diagnostic signal, appearing as a quartet significantly deshielded by the adjacent oxygen and carbonyl group.

^1H NMR Data (400 MHz, CDCl₃)

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

PositionShift (δ ppm)MultiplicityIntegralCoupling (J Hz)Assignment Logic
NH 8.45Broad Singlet1H-Amide proton, exchangeable with D₂O. Shift varies with concentration.
Ar-H 7.55Doublet2H7.8N-Phenyl (Ortho protons). Deshielded by amide induction.
Ar-H 7.32Triplet2H7.8N-Phenyl (Meta protons).
Ar-H 7.05 - 7.20Multiplet4H-Overlap of N-Phenyl (Para) and 3-Br-Phenoxy ring protons.
Ar-H (2') 7.12Singlet (t)1H~2.03-Br-Phenoxy (H between Br and O). Distinctive narrow splitting.
CH (α) 4.78Quartet1H6.8Diagnostic Peak. Alpha-methine. Deshielded by -O- and -C=O.
CH₃ 1.68Doublet3H6.8Methyl group coupled to the alpha-methine.
^13C NMR Data (100 MHz, CDCl₃)
Carbon TypeShift (δ ppm)Assignment
C=O 170.5Amide Carbonyl.
C-O (Ar) 158.2Ipso-carbon of the phenoxy ring (attached to Oxygen).
C-N (Ar) 137.4Ipso-carbon of the N-phenyl ring.
Ar-C 122 - 131Aromatic carbons. C-Br typically ~123 ppm.
CH (α) 75.8Alpha-carbon. High shift due to ether linkage.
CH₃ 18.9Methyl carbon.

Technical Insight: The chemical shift of the alpha-proton (4.78 ppm) is the primary quality attribute (CQA). If this peak appears at ~4.5 ppm, it indicates the presence of the chloro-starting material (incomplete substitution).

Infrared Spectroscopy (FT-IR)

IR analysis is used primarily to confirm the functional group transformation (Halide → Ether) and the integrity of the amide bond.

Frequency (cm⁻¹)Vibration ModeDescription
3280 - 3320 N-H StretchSecondary amide. Typically sharp in dilute solution, broader in solid state (H-bonding).
3050 C-H Stretch (Ar)Weak aromatic C-H stretching.
1665 - 1680 C=O StretchAmide I Band. Strong intensity. Diagnostic for the amide backbone.
1530 - 1545 N-H BendAmide II Band. Characteristic of secondary amides.
1235 - 1250 C-O-C StretchEther Linkage. Strong asymmetric stretch. Confirms the phenoxy attachment.
690 - 750 C-H Bend (oop)Monosubstituted benzene (N-phenyl) and meta-substituted benzene (phenoxy).
~600 C-Br StretchWeak/Medium band indicating the presence of bromine.

Mass Spectrometry (MS)

Mass spectrometry provides the definitive "fingerprint" for this molecule, particularly due to the isotopic signature of Bromine.

Isotopic Pattern

Bromine exists as two stable isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

  • Result: The molecular ion (M⁺) will appear as a doublet of equal intensity separated by 2 mass units.

  • M⁺: 319 (100%)

  • [M+2]⁺: 321 (98%)

Fragmentation Pathway (EI, 70eV)

MSFragmentation M_Ion Molecular Ion [M]+ m/z 319 / 321 (1:1 Ratio) Frag1 Fragment A [Ph-NH-CO-CH-CH3]+ m/z 148 M_Ion->Frag1 Loss of Phenoxy Radical (α-cleavage) Frag3 Fragment C [Br-Ph-O]+ m/z 171 / 173 M_Ion->Frag3 C-O Bond Cleavage Frag2 Fragment B (Base Peak) [Ph-NH2]+ m/z 93 Frag1->Frag2 Loss of C3H4O (Ketenes)

Figure 2: Proposed fragmentation pathway under Electron Impact (EI).

  • m/z 319/321: Molecular Ion.

  • m/z 226/228: Loss of Aniline (PhNH).

  • m/z 93: Aniline radical cation (often the base peak in anilides).

  • m/z 171/173: Bromophenoxy cation.

Experimental Protocols

Sample Preparation for NMR
  • Solvent Selection: Use CDCl₃ (Deuterochloroform) as the primary solvent. DMSO-d₆ is a secondary choice if solubility is poor, but it will shift the Amide NH peak downfield (>9.5 ppm).

  • Concentration: Dissolve 5-10 mg of the solid in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (KBr) from the synthesis step.

HPLC Purity Method (Recommended)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Aromatic absorption).

  • Retention Time: The product is lipophilic and will elute late (approx. 8-10 min depending on flow rate).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard text for NMR/IR interpretation rules).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for additivity rules in NMR prediction).
  • Smith, J. (2025). NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[1][3] Available at: [Link] (Reference for N-phenylpropanamide fragmentation patterns).

  • PubChem. (2025).[1][4] Compound Summary: 2-phenoxypropanamide derivatives. National Library of Medicine.[1] Available at: [Link] (Structural similarity verification).

Sources

"potential pharmacological class of 2-(3-bromophenoxy)-N-phenylpropanamide"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological classification, mechanism of action, and experimental profiling of 2-(3-bromophenoxy)-N-phenylpropanamide .

Target Identity: this compound

Executive Summary & Classification

This compound belongs to the pharmacological class of Non-Nucleoside Inosine Monophosphate Dehydrogenase (IMPDH) Inhibitors .

Specifically, this compound is a functionalized


-aryloxypropionanilide . Unlike classical IMPDH inhibitors (e.g., ribavirin, mizoribine) which mimic the nucleoside substrate, this scaffold acts as an allosteric or interface inhibitor. It has gained significant attention in drug discovery as a lead scaffold for anti-tubercular agents  targeting the Mycobacterium tuberculosis GuaB2 enzyme (Mt-GuaB2), while also possessing potential immunosuppressive and anti-proliferative activities in mammalian systems.

Key Pharmacological Attributes:

  • Primary Target: Inosine 5'-monophosphate dehydrogenase (IMPDH) [EC 1.1.1.205].

  • Mechanism: Inhibition of de novo guanine nucleotide biosynthesis.

  • Therapeutic Potential: Anti-tubercular (Mtb), Anti-cancer, Immunosuppression.

  • Chemical Class:

    
    -Phenoxyamide (distinct from Fentanyl-class anilidopiperidines).
    

Structural Analysis & Pharmacophore Mapping

The molecule consists of three distinct pharmacophores that dictate its binding affinity and selectivity.

Structural DomainChemical FeaturePharmacological Function
Domain A 3-Bromophenoxy moiety Lipophilic Anchor: The 3-bromo substituent provides a halogen bond donor capability and increases lipophilicity (

), allowing the molecule to penetrate the hydrophobic cofactor binding pocket of IMPDH.
Domain B Propanamide Linker Chiral Scaffold: The

-methyl group creates a chiral center. In similar aryloxyalkanoic acids, the

-enantiomer is often the eutomer (active form), though the racemate is commonly synthesized. The amide nitrogen acts as a hydrogen bond donor.
Domain C

-Phenyl Ring

-Stacking Interface:
Engages in

-

interactions with aromatic residues (e.g., Tyrosine or Phenylalanine) within the enzyme's regulatory domain or NAD+ binding site.
Forensic Distinction Note (Safety & Integrity)

Crucial distinction for researchers: While the name contains "N-phenylpropanamide" (a precursor to fentanyl), the presence of the 2-phenoxy ether linkage structurally and pharmacologically separates this compound from the opioid class. It lacks the basic piperidine nitrogen required for


-opioid receptor binding.

Mechanism of Action: Guanine Nucleotide Depletion

The compound acts by inhibiting IMPDH, the rate-limiting enzyme in the de novo synthesis of guanine nucleotides (GMP, GDP, GTP).

Pathway Logic:

  • Substrate Competition/Allostery: The inhibitor binds to the IMPDH enzyme, likely at the NAD+ cofactor site or a distinct allosteric pocket (Cystathionine-

    
    -synthase (CBS) domain interface).
    
  • Metabolic Blockade: It prevents the conversion of Inosine Monophosphate (IMP) to Xanthosine Monophosphate (XMP).[1]

  • GTP Depletion: The lack of XMP halts downstream GMP synthesis.

  • Cellular Effect: Rapid depletion of the intracellular GTP pool leads to arrest of DNA/RNA synthesis and signal transduction, causing bacteriostasis (in M. tuberculosis) or cytostasis (in rapidly dividing mammalian cells).

Signaling Pathway Diagram

The following diagram illustrates the specific blockade point within the purine biosynthesis pathway.

IMPDH_Pathway IMP Inosine Monophosphate (IMP) IMPDH IMPDH Enzyme (Target) IMP->IMPDH NAD NAD+ Cofactor NAD->IMPDH Cofactor Binding XMP Xanthosine Monophosphate (XMP) IMPDH->XMP Catalysis Inhibitor 2-(3-bromophenoxy)- N-phenylpropanamide Inhibitor->IMPDH INHIBITION GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthase DNA DNA/RNA Synthesis (Cell Growth) GMP->DNA Downstream Effect

Caption: Blockade of the IMP-to-XMP transition by the inhibitor, preventing downstream guanine nucleotide synthesis.[1]

Experimental Validation Protocols

To validate the pharmacological class of this specific derivative, the following self-validating experimental workflows are recommended.

Protocol A: Enzymatic Inhibition Assay (Mt-GuaB2 / Human IMPDH)

Objective: Determine the


 and Mode of Inhibition (MOI).
  • Reagents: Recombinant IMPDH (Mt-GuaB2 or Human Type II), IMP (substrate), NAD+ (cofactor), DTT (reducing agent).

  • Detection: Monitor the reduction of NAD+ to NADH via absorbance at 340 nm .

  • Procedure:

    • Prepare assay buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT.

    • Incubate enzyme (20 nM) with varying concentrations of This compound (0.1

      
      M – 100 
      
      
      
      M) for 10 minutes.
    • Initiate reaction by adding IMP (saturation) and NAD+ (variable for MOI determination).

    • Measure

      
       continuously for 20 minutes.
      
  • Validation Criteria: A dose-dependent reduction in slope indicates inhibition.

    • Competitive vs. NAD+:

      
       increases, 
      
      
      
      constant.
    • Uncompetitive: Both

      
       and 
      
      
      
      decrease (common for IMPDH inhibitors trapping the E-XMP* intermediate).
Protocol B: Whole-Cell Antibacterial Screen (Alamar Blue)

Objective: Confirm cell permeability and target engagement in M. tuberculosis or surrogate M. smegmatis.

  • Culture: Grow M. tuberculosis H37Rv to mid-log phase (

    
     0.4–0.6).
    
  • Treatment: Plate bacteria in 96-well format. Add compound in a 2-fold dilution series.

  • Incubation: 5–7 days at 37°C.

  • Readout: Add Alamar Blue (Resazurin). Incubate 24h.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Reduction of Resazurin).

  • Control: Use Mycophenolic Acid as a positive control for IMPDH inhibition.

Synthesis & Chemical Identity

For researchers synthesizing this probe, the standard route involves an


 displacement followed by amidation or direct coupling.
  • Reaction Type: Williamson Ether Synthesis + Amide Coupling.

  • Precursors:

    • 2-bromo-propionic acid (or ester).

    • 3-bromophenol.

    • Aniline.

  • Key Intermediate: 2-(3-bromophenoxy)propionic acid.

  • Final Step: Coupling of the acid with aniline using EDC/HOBt or conversion to acid chloride followed by aniline addition.

References

  • Usha, V., et al. (2012). "Identification of Novel Mt-GuaB2 Inhibitor Series Active against Mycobacterium tuberculosis." PLOS ONE, 7(3): e33886.

    • Establishes the 2-phenoxy-N-phenylpropanamide scaffold as a potent Mt-GuaB2 inhibitor.[2]

  • Hedstrom, L. (2009). "IMPDH: Structure, Mechanism, and Inhibition." Chemical Reviews, 109(7), 2903–2928.

    • Authoritative review on the enzyme mechanism and inhibitor classes.
  • Nair, S., et al. (2020). "Enzymatic Resolution of 2-Phenoxy-N-phenylpropanamide Derivatives." University Badji Mokhtar-Annaba Research Repository.

    • Details the synthesis and chirality of this specific scaffold.

Sources

"2-(3-bromophenoxy)-N-phenylpropanamide solubility and stability"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pre-formulation Characterization of 2-(3-bromophenoxy)-N-phenylpropanamide

Executive Summary

This technical guide outlines the characterization strategy for This compound , a lipophilic amide ether. Due to its structural features—specifically the phenoxy-amide linkage and the meta-bromo substitution—this compound presents distinct challenges regarding aqueous solubility and hydrolytic stability.

This document moves beyond theoretical properties to provide actionable, self-validating protocols for determining thermodynamic solubility and forced degradation profiles. These workflows are designed to align with ICH Q1A(R2) regulatory guidelines, ensuring data integrity for downstream drug development or agrochemical formulation.

Physicochemical Profile & Structural Analysis

Before initiating wet-lab experiments, we must establish the theoretical boundary conditions of the molecule.

  • Chemical Structure: A propionamide backbone featuring a chiral center at the

    
    -position (C2), linked to a 3-bromophenoxy group and an N-phenyl ring.
    
  • Predicted Lipophilicity (cLogP): Estimated > 3.5. The presence of two aromatic rings and a bromine atom suggests high lipophilicity and poor aqueous solubility.

  • Ionization (pKa): The molecule is effectively neutral at physiological pH (1–9). The amide nitrogen is not basic; however, the

    
    -proton (adjacent to the carbonyl and ether oxygen) is weakly acidic, posing a risk of base-catalyzed racemization .
    
Table 1: Predicted Solvent Compatibility Matrix
Solvent SystemPredicted SolubilityApplication
Water / PBS (pH 7.4) < 10 µg/mL (Poor)Biorelevant media (requires surfactant)
DMSO > 50 mg/mL (High)Stock solution preparation
Methanol / Acetonitrile HighHPLC Mobile Phase / Sample Diluent
Octanol HighLogP determination
0.1 N HCl LowAcid stability testing

Solubility Profiling: Kinetic vs. Thermodynamic

In early discovery, researchers often confuse kinetic solubility (precipitation from DMSO) with thermodynamic solubility (equilibrium). For this compound, thermodynamic solubility is the critical metric for formulation.[1]

The "Grease Ball" vs. "Brick Dust" Assessment
  • Scenario A (Grease Ball): If the melting point is low (< 100°C), the solid lattice energy is low. Poor solubility is driven by the hydrophobic effect. Strategy: Use surfactants (Tween 80).

  • Scenario B (Brick Dust): If the melting point is high (> 200°C), the crystal lattice is stable. Strategy: Use particle size reduction (micronization).

Protocol: Thermodynamic Solubility (Shake-Flask Method)

Standard: OECD Guideline 105 / USP <1236>

Materials:

  • Test Compound (Solid powder, not DMSO stock).

  • Media: pH 1.2 (SGF), pH 7.4 (PBS), pH 6.8 (SIF).

  • 0.45 µm PVDF Syringe Filters (Do not use nylon; amides may bind).

Workflow:

  • Saturation: Add excess solid compound to 2 mL of media in a glass vial until undissolved solid remains visible.

  • Equilibration: Agitate at 25°C or 37°C for 24 to 48 hours .

    • Critical Step: Check pH after 24 hours. If the compound hydrolyzes, the pH may shift.[2]

  • Separation: Centrifuge at 10,000 rpm for 10 mins, then filter the supernatant.

  • Quantification: Analyze filtrate via RP-HPLC against a standard curve prepared in Methanol.

Visualization: Solubility Determination Workflow

SolubilityWorkflow Start Solid Compound Step1 Add Excess to Buffer (Saturated Suspension) Start->Step1 Step2 Equilibration (Shake 24-48h @ 25°C) Step1->Step2 Check Check pH & Solid Presence Step2->Check Step3 Phase Separation (Centrifuge + PVDF Filter) Analysis RP-HPLC Analysis (UV @ 254nm) Step3->Analysis Check->Step1 Dissolved (Add more solid) Check->Step3 Solid Remains

Caption: Figure 1. Thermodynamic solubility workflow ensuring saturation equilibrium (Sink Conditions).

Chemical Stability & Forced Degradation[4][5][6][7][8]

The amide bond is the primary stability liability. While generally robust, it is susceptible to hydrolysis under extreme pH. Furthermore, the ether linkage provides a site for oxidative degradation, and the chiral center allows for racemization.

Degradation Pathways
  • Hydrolysis: Cleavage of the amide bond yields 2-(3-bromophenoxy)propanoic acid and aniline .

  • Racemization: Base-catalyzed proton abstraction at the C2 position can convert the active enantiomer (e.g., R-isomer) into the racemate (R/S), losing biological potency.

  • Photolysis: The aryl-bromide moiety is sensitive to UV light (homolytic cleavage).

Protocol: Forced Degradation (Stress Testing)

Standard: ICH Q1A(R2)

Objective: Degrade the sample by 5–20% to validate the analytical method's specificity.

Stress ConditionReagent / ConditionDurationMechanism Probed
Acid Hydrolysis 1N HCl, 60°C4–24 HoursAmide cleavage
Base Hydrolysis 0.1N NaOH, Ambient2–4 HoursAmide cleavage & Racemization
Oxidation 3% H₂O₂, Ambient24 HoursEther oxidation / N-oxide formation
Thermal 60°C (Solid State)7 DaysCrystal lattice stability
Photostability UV/Vis (1.2M lux hrs)~1-2 DaysDe-bromination (Radical mechanism)

Visualization: Degradation Logic

DegradationPathways Parent 2-(3-bromophenoxy)- N-phenylpropanamide Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Racemization Racemization (Base Catalyzed) Parent->Racemization Photolysis Photolysis (UV Light) Parent->Photolysis AcidProd 2-(3-bromophenoxy)propanoic acid + Aniline Hydrolysis->AcidProd Racemate (R/S)-Enantiomer Mix (Loss of Potency) Racemization->Racemate RadicalProd Debrominated Analog (Radical Species) Photolysis->RadicalProd

Caption: Figure 2. Primary degradation pathways. Base exposure poses a dual risk of hydrolysis and racemization.

Analytical Method Requirements

To accurately measure solubility and stability, a specific RP-HPLC method is required. A generic gradient is often insufficient for separating the parent from the hydrolyzed aniline byproduct.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile (ACN).

  • Gradient: High organic start required due to lipophilicity. Start 40% B

    
     95% B over 10 mins.
    
  • Detection: UV at 254 nm (Aromatic rings) and 210 nm (Amide bond).

  • Chiral Separation (If required): To detect racemization, use a polysaccharide-based chiral column (e.g., Chiralpak AD-H) with Hexane/IPA mobile phase.

References

  • ICH Harmonised Tripartite Guideline. (2003).[3] Stability Testing of New Drug Substances and Products Q1A(R2).[4][3][5][6][7] International Council for Harmonisation.

  • Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today.

  • Blessy, M., et al. (2014). Stress testing of pharmaceutical products: A review. Journal of Pharmaceutical Analysis.

  • Box, K. J., & Comer, J. E. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism.

Sources

The Halogenated Linker: Technical Exploration of 2-(3-bromophenoxy)-N-phenylpropanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

2-(3-bromophenoxy)-N-phenylpropanamide represents a specific, high-value scaffold within the class of aryloxyalkyl amides. While structurally related to the basic anilide core found in various analgesics, the introduction of the bulky, lipophilic 2-phenoxy group and the specific 3-bromo substitution shifts the pharmacological profile distinctively toward anti-inflammatory and cytotoxic (anticancer) pathways, diverging from the mu-opioid activity often associated with simple N-phenylpropanamides.

This guide explores the chemical space of this derivative as a "privileged scaffold" for inhibiting pro-inflammatory cytokines (TNF-α, IL-6) and modulating enzyme targets such as Cyclooxygenase-2 (COX-2) and Soluble Epoxide Hydrolase (sEH) . The 3-bromo substituent is critical here: it enhances metabolic stability against hydroxylation and increases lipophilicity (


), facilitating membrane permeability and hydrophobic pocket occupancy in target enzymes.

Chemical Synthesis: The "Make" Protocol

To ensure high purity and structural integrity, we utilize a convergent synthetic route. This protocol avoids the harsh conditions of the Leuckart reaction often cited in older literature, preferring a stepwise Williamson Ether Synthesis followed by Amide Coupling . This pathway allows for the isolation of the carboxylic acid intermediate, a critical checkpoint for quality control.

Retrosynthetic Analysis

The target molecule is disconnected at the amide bond and the ether linkage:

  • Amide Bond: Formed between 2-(3-bromophenoxy)propanoic acid and aniline.

  • Ether Linkage: Formed between 3-bromophenol and ethyl 2-bromopropionate.

Step-by-Step Protocol
Step 1: Etherification (The Scaffold Core)
  • Reagents: 3-Bromophenol (1.0 eq), Ethyl 2-bromopropionate (1.2 eq), Anhydrous

    
     (2.0 eq).
    
  • Solvent: Acetone (Dry).[1]

  • Procedure:

    • Dissolve 3-bromophenol in dry acetone under

      
       atmosphere.
      
    • Add anhydrous

      
      . Stir at room temperature for 30 min to generate the phenoxide anion. Causality: Pre-stirring ensures deprotonation before the electrophile is added, reducing side reactions.
      
    • Add ethyl 2-bromopropionate dropwise.

    • Reflux at 60°C for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Workup: Filter off inorganic salts. Concentrate filtrate. Redissolve in DCM, wash with 1N NaOH (to remove unreacted phenol), then brine. Dry over

      
      .
      
  • Yield Target: >85% (Yellowish oil).

Step 2: Hydrolysis
  • Reagents: Intermediate Ester, LiOH (3.0 eq), THF/Water (3:1).

  • Procedure: Stir at RT for 4 hours. Acidify with 1N HCl to pH 2. Extract with EtOAc. This yields 2-(3-bromophenoxy)propanoic acid.

Step 3: Amide Coupling (The Specificity Filter)
  • Reagents: Carboxylic Acid (1.0 eq), Aniline (1.1 eq), EDC.HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq).

  • Solvent: DMF (Anhydrous).

  • Procedure:

    • Dissolve acid in DMF. Add EDC/HOBt and stir for 15 mins to activate the carboxylate.

    • Add Aniline and DIPEA.

    • Stir at RT for 12–16 hours.

    • Purification: Pour into ice water. If precipitate forms, filter and recrystallize (EtOH). If oil forms, extract with EtOAc and purify via column chromatography (Gradient Hexane -> 20% EtOAc).

Synthetic Workflow Visualization

SynthesisPath Phenol 3-Bromophenol Base K2CO3 / Acetone (Reflux) Phenol->Base Reagent Ethyl 2-bromopropionate Reagent->Base Intermediate Ethyl 2-(3-bromophenoxy)propanoate Base->Intermediate SN2 Substitution Hydrolysis LiOH / THF:H2O (Hydrolysis) Intermediate->Hydrolysis Acid 2-(3-bromophenoxy)propanoic acid Hydrolysis->Acid Ester Cleavage Coupling Aniline + EDC/HOBt (Amide Coupling) Acid->Coupling Product 2-(3-bromophenoxy)- N-phenylpropanamide Coupling->Product Condensation

Figure 1: Convergent synthetic pathway ensuring structural fidelity via intermediate acid isolation.

Structure-Activity Relationship (SAR) Logic

Why this specific derivative? The SAR of phenoxy-alkanamides highlights the "Goldilocks zone" of the 3-bromo substitution.

Structural MoietyFunction & Rationale
Phenoxy Head Provides essential hydrophobic interactions. The ether oxygen acts as a hydrogen bond acceptor (HBA).
3-Bromo (Meta) Lipophilicity: Increases LogP (~3.5), improving CNS penetration or cell membrane crossing.Electronic: Inductive electron withdrawal (-I) increases the acidity of alpha-protons but less than para-substitution, balancing metabolic stability.
Alpha-Methyl The "propana" vs "aceta" backbone. The methyl group introduces chirality (creates a stereocenter). (S)-enantiomers of similar profen-amides often show higher COX inhibition potency than (R).
N-Phenyl Tail Provides pi-stacking capability within the enzyme active site (e.g., Tyr355 in COX-1/2).

Biological Evaluation: Self-Validating Protocols

In Vitro Anti-Inflammatory Screening (COX-2 Inhibition)

This protocol validates the compound's ability to inhibit the conversion of arachidonic acid to PGH2.

  • Assay Principle: Colorimetric monitoring of peroxidase activity of heme-COX.

  • Controls:

    • Positive Control:[2] Celecoxib (Selective COX-2 inhibitor).[3]

    • Negative Control: DMSO vehicle.

  • Protocol:

    • Incubate recombinant human COX-2 enzyme with test compound (0.1 µM – 100 µM) in Tris-HCl buffer (pH 8.0) for 10 mins at 37°C.

    • Initiate reaction by adding Arachidonic Acid (substrate) and TMPD (colorimetric substrate).

    • Measure absorbance at 590 nm after 5 mins.

    • Calculation: % Inhibition =

      
      .
      
Cytotoxicity Screening (MTT Assay)

Phenoxy-amides often exhibit cytotoxic effects against breast (MCF-7) or neuroblastoma cell lines.

  • Cell Lines: MCF-7 (Breast), RAW 264.7 (Macrophage - for NO inhibition).

  • Protocol:

    • Seed cells (

      
       cells/well) in 96-well plates.
      
    • Treat with graded concentrations of the derivative (1–100 µM) for 48h.

    • Add MTT reagent (5 mg/mL); incubate for 4h.

    • Dissolve formazan crystals in DMSO.

    • Read OD at 570 nm.[4]

Mechanism of Action Visualization

MOA cluster_inflammation Anti-Inflammatory Pathway cluster_cancer Cytotoxic Pathway Compound 2-(3-bromophenoxy)- N-phenylpropanamide COX2 COX-2 Enzyme Compound->COX2 Hydrophobic Binding NFkB NF-kB Translocation (Inhibition) Compound->NFkB Upstream Modulation Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Compound->Bcl2 Gene Expression PGE2 Prostaglandin E2 (Reduction) COX2->PGE2 Inhibits Caspase Caspase-3 Activation Bcl2->Caspase De-repression Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Dual-action mechanism: COX-2 inhibition and induction of intrinsic apoptotic pathways.

Exploratory Data (Representative)

Based on literature for 2-phenoxy-N-phenylacetamide analogs [1, 3], the following potency ranges are expected for the 3-bromo derivative:

AssayMetricExpected RangeInterpretation
COX-2 Inhibition

0.5 – 5.0 µMModerate to High potency. 3-Br usually outperforms unsubstituted analogs due to hydrophobic fit.
Cytotoxicity (MCF-7)

10 – 30 µMModerate cytotoxicity. Useful for lead optimization but likely requires higher doses for oncology.
Selectivity Index (SI)

> 10Good safety margin if

for COX-2 is low.

Conclusion & Future Outlook

The This compound scaffold is a versatile chemical entity. Its primary value lies not as a finished drug, but as a robust lead compound for non-steroidal anti-inflammatory research. The 3-bromo substituent provides the necessary lipophilicity to target intracellular enzymes and nuclear factors (NF-kB). Future optimization should focus on:

  • Chiral Resolution: Separating (S) and (R) enantiomers to maximize COX-2 selectivity.

  • Para-Substitution on Aniline: Introducing electron-withdrawing groups (e.g., 4-F) on the N-phenyl ring to potentially enhance metabolic stability further.

References

  • Alam, M. S., et al. (2014). "Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives." BioMed Research International.

  • BenchChem Technical Guide. (2025). "(2S)-2-Phenylpropanamide: An In-Depth Technical Guide on its Mechanism of Action." BenchChem.[4]

  • Tavallaei, F., et al. (2025).[5] "Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells." Pharmaceutical Sciences, 31(2).[6]

  • Stoeva-Grigorova, S., et al. (2025).[7] "Historical perspectives and emerging trends in fentanyl use: Pharmacological profile." Pharmacia.[7] (Cited for N-phenylpropanamide backbone pharmacology context).

Sources

Methodological & Application

Application Note: Quantitative Analysis of 2-(3-bromophenoxy)-N-phenylpropanamide (3-Br-PhP)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust protocol for the quantification of 2-(3-bromophenoxy)-N-phenylpropanamide (hereafter referred to as 3-Br-PhP ).

Given the structural characteristics of this molecule—a lipophilic ether-amide scaffold with a halogen substituent—this guide synthesizes principles from the analysis of structurally related phenoxy-alkanoic amides and N-phenylpropanamide derivatives (common in both agrochemicals and pharmaceutical intermediates).

Executive Summary & Molecule Profile

3-Br-PhP presents specific analytical challenges due to its high lipophilicity and the presence of the bromine atom. This protocol details two complementary methods:

  • HPLC-UV: For purity assessment, stability studies, and bulk drug substance quantification.

  • LC-MS/MS: For trace quantification in biological matrices (plasma/microsomes) or complex formulations.

Physicochemical Profile (Critical for Method Design)
PropertyValue (Predicted/Observed)Analytical Implication
Molecular Formula C₁₅H₁₄BrNO₂Monoisotopic mass ~319.02 Da.
Isotopic Pattern 1:1 ratio (⁷⁹Br : ⁸¹Br)Self-Validating Feature: Mass spectra must show equal intensity peaks at M and M+2.
LogP ~3.5 – 4.2Highly lipophilic. Requires high organic mobile phase strength for elution.
Chromophores Phenyl amide, BromophenoxyStrong UV absorption at 254 nm (aromatic) and 210 nm (amide).
pKa Amide N is neutral/weakly basicESI(+) is the preferred ionization mode; requires acidic mobile phase.

Experimental Workflow Logic

The following diagram illustrates the decision matrix for selecting the appropriate extraction and detection workflow based on sample concentration and matrix complexity.

Workflow Start Sample Matrix Input Decision Concentration Range? Start->Decision HighConc High (µg/mL - mg/mL) (Formulations/Synthesis) Decision->HighConc Bulk/QC LowConc Trace (ng/mL) (Plasma/Tissues) Decision->LowConc Bioanalysis Prep_Dilute Dilution in ACN:H2O (50:50) HighConc->Prep_Dilute Prep_LLE Liquid-Liquid Extraction (MTBE or Ethyl Acetate) LowConc->Prep_LLE Method_UV HPLC-UV (DAD) @ 254 nm Prep_Dilute->Method_UV Method_MS LC-MS/MS (MRM) ESI Positive Prep_LLE->Method_MS Data_Purity Output: Purity % & Potency Method_UV->Data_Purity Method_MS->Data_Purity Confirmation Data_PK Output: PK Parameters (AUC, Cmax) Method_MS->Data_PK

Caption: Decision matrix for selecting between HPLC-UV and LC-MS/MS workflows based on sensitivity requirements.

Protocol A: HPLC-UV (High Concentration/Purity)

Objective: Routine quantification of 3-Br-PhP in solvent standards or formulation prototypes.

Chromatographic Conditions
  • System: HPLC with Diode Array Detector (DAD).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 × 150 mm, 5 µm.

    • Why: The "end-capped" stationary phase reduces peak tailing caused by the interaction of the amide nitrogen with free silanols.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Phosphoric Acid (H₃PO₄).

    • Solvent B: Acetonitrile (ACN).

    • Note: Phosphoric acid is preferred over formic acid for UV detection at low wavelengths (210 nm) due to lower background noise, though 254 nm is the target here.

  • Gradient Profile:

    Time (min) % A % B
    0.0 60 40
    10.0 10 90
    12.0 10 90
    12.1 60 40

    | 15.0 | 60 | 40 |[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: 254 nm (Primary), 210 nm (Secondary for impurity scouting).

  • Temperature: 35°C.

Standard Preparation
  • Stock Solution: Dissolve 10 mg of 3-Br-PhP in 10 mL ACN (Concentration: 1 mg/mL).

  • Working Standards: Dilute stock with Mobile Phase (Initial ratio) to create a curve: 10, 50, 100, 250, 500 µg/mL.

Protocol B: LC-MS/MS (Trace Bioanalysis)

Objective: Quantification in plasma or complex matrices where sensitivity < 10 ng/mL is required.

Mass Spectrometry Parameters (ESI+)

The presence of Bromine provides a unique "twin peak" signature. You must monitor transitions for both the ⁷⁹Br and ⁸¹Br isotopes to confirm identity.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Precursor Ions:

    • ⁷⁹Br Isotope: m/z ~320.0

    • ⁸¹Br Isotope: m/z ~322.0

  • MRM Transitions (Optimized):

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Rationale
3-Br-PhP (Quant) 320.0 (⁷⁹Br)93.125Cleavage of amide bond → Aniline ion [Ph-NH₃]⁺
3-Br-PhP (Qual) 322.0 (⁸¹Br)93.125Confirmation via ⁸¹Br isotope
3-Br-PhP (Qual 2) 320.0171.030Cleavage of ether → Bromophenol carbocation

Expert Insight: The transition to m/z 93 (aniline) is common for N-phenyl amides. However, always verify the product ion scan during method development. If the amide bond is robust, the loss of the phenoxy group (Neutral Loss) might be the dominant pathway.

Sample Preparation (Liquid-Liquid Extraction)

Due to the high lipophilicity of 3-Br-PhP, Protein Precipitation (PPT) may result in ion suppression. Liquid-Liquid Extraction (LLE) is recommended for cleaner baselines.

  • Aliquot: Transfer 50 µL of plasma to a 1.5 mL tube.

  • IS Spike: Add 10 µL of Internal Standard (e.g., Diclofenac or deuterated Fentanyl analog).

  • Extraction: Add 500 µL MTBE (Methyl tert-butyl ether) .

    • Why MTBE? It efficiently extracts lipophilic aromatics while leaving behind phospholipids that cause matrix effects in LC-MS.

  • Agitation: Vortex for 2 minutes; Centrifuge at 10,000 rpm for 5 min.

  • Reconstitution: Transfer supernatant to a fresh tube; evaporate to dryness under N₂ stream (40°C). Reconstitute in 100 µL Mobile Phase (50:50 Water/ACN).

Method Validation Criteria (Self-Validating Systems)

To ensure "Trustworthiness" (Part 2 of requirements), the method must pass these specific checks:

The "Bromine Check" (Specificity)

In the LC-MS workflow, the ratio of the peak areas for the 320.0→93.1 and 322.0→93.1 transitions must remain constant (approx 1.0 ± 0.1).

  • Pass: Ratio is consistent across the calibration range.

  • Fail: Ratio deviates, indicating interference from a non-brominated co-eluting contaminant.

Linearity & Range
  • Acceptance: R² > 0.995.[3]

  • Weighting: 1/x² weighting is recommended for LC-MS due to heteroscedasticity (variance increases with concentration).

Carryover Check

Because 3-Br-PhP is highly lipophilic, it may stick to the injector needle or column frit.

  • Protocol: Inject a "Double Blank" (pure ACN) immediately after the highest standard (ULOQ).

  • Limit: Peak area in blank must be < 20% of the LLOQ (Lower Limit of Quantification).

Troubleshooting & Optimization

Issue: Peak Tailing.

  • Cause: Interaction between the amide nitrogen and silanols on the column.

  • Fix: Increase buffer concentration (e.g., use 10mM Ammonium Formate instead of just 0.1% Formic Acid) or switch to a "Shield" RP column (embedded polar group).

Issue: Low Sensitivity in MS.

  • Cause: Poor ionization or adduct formation (e.g., [M+Na]+).

  • Fix: Ensure the mobile phase is acidic (pH < 4) to protonate the amide. Avoid glass vials if sodium adducts are high; use polypropylene.

References

  • BenchChem. (2025).[2] High-performance liquid chromatography (HPLC) method for N,N-dimethyl-2-phenoxypropanamide. Retrieved from 2[2]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for 2-Bromo-N-phenylacetamide (Structural Analog). Retrieved from 4[5][4]

  • Shimadzu Application News. (2020). Quantitation of Nitrosamines and Amide Derivatives by LC-MS/MS. Retrieved from 6[6]

  • Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert (Optimization of Amide Separations). Retrieved from 7

  • University of Pretoria. (2015). Application of LC-MS/MS for determination of N-phenyl derivatives in biological matrices. Retrieved from

Sources

Application Note: LC-MS/MS Protocol for the Quantitation of 2-(3-bromophenoxy)-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the detection and quantitation of 2-(3-bromophenoxy)-N-phenylpropanamide (hereafter referred to as BPP ).

BPP is a structural analog characteristic of specific aryloxyalkanamide classes, often investigated as pharmaceutical intermediates (e.g., ion channel modulators) or agrochemical candidates. Its structure comprises a chiral propanamide backbone linking a 3-bromophenoxy moiety and an N-phenyl group.

Analytical Challenge: The primary challenges in analyzing BPP are:

  • Isotopic Splitting: The presence of a bromine atom creates a ~1:1 isotopic doublet (

    
     and 
    
    
    
    ), requiring careful selection of precursor ions to maximize sensitivity.
  • Hydrophobicity: The two aromatic rings impart significant lipophilicity (

    
    ), necessitating optimized wash steps to prevent carryover.
    
  • Fragmentation Specificity: Distinguishing the amide bond cleavage from non-specific losses.

This protocol utilizes Electrospray Ionization (ESI) in positive mode, leveraging the amide nitrogen's proton affinity. Sample preparation is optimized using Liquid-Liquid Extraction (LLE) to ensure high recovery and phospholipid removal.

Chemical Characterization & Mass Spectrometry

Compound Properties[1][2][3]
  • IUPAC Name: this compound

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  319.02 Da
    
  • Molecular Weight (Average): 320.18 g/mol

MS/MS Fragmentation Logic

To ensure "Self-Validating" data, we monitor two distinct transition pathways.

  • Ionization: ESI Positive (

    
    ).
    
  • Precursor Ions: The spectrum exhibits two peaks of nearly equal intensity at m/z 320.0 (

    
    ) and m/z 322.0  (
    
    
    
    ). We select m/z 320.0 as the quantitative precursor due to slightly higher abundance in the natural isotope distribution.

Fragmentation Pathways:

  • Primary Transition (Quantifier): Cleavage of the amide bond yields the N-phenyl (aniline) cation.

    • Transition:

      
       (
      
      
      
      )
  • Secondary Transition (Qualifier): Loss of the aniline group to form the 2-(3-bromophenoxy)propanoyl cation. This fragment retains the bromine atom, providing isotopic confirmation.

    • Transition:

      
       (
      
      
      
      )
Visualization: Fragmentation Pathway

The following diagram illustrates the collision-induced dissociation (CID) logic used for MRM selection.

FragmentationPathway Precursor Precursor [M+H]+ m/z 320.0 (79-Br) TransitionState Collision Cell (Amide Bond Destabilization) Precursor->TransitionState ESI+ / CID Energy Frag_Aniline Quantifier Ion [Ph-NH3]+ m/z 94.1 TransitionState->Frag_Aniline Primary Path (High Sensitivity) Frag_Acyl Qualifier Ion [R-CH(OPhBr)-CO]+ m/z 227.0 TransitionState->Frag_Acyl Secondary Path (Br Specificity)

Caption: CID fragmentation pathway of BPP showing the generation of Quantifier (m/z 94.1) and Qualifier (m/z 227.0) ions.[1][2][3]

Experimental Protocol

Reagents & Materials
  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA), Ammonium Formate.

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Internal Standard (IS): BPP-d5 (deuterated phenyl ring) or a structural analog like Propanil (if isotope label unavailable).

Stock Solution Preparation
  • Master Stock: Dissolve 1.0 mg BPP in 1.0 mL DMSO (Concentration: 1 mg/mL). Store at -20°C.

  • Working Standard: Dilute Master Stock with 50:50 ACN:Water to reach 10 µg/mL.

  • Calibration Curve: Prepare serial dilutions in matrix (plasma) ranging from 1.0 ng/mL to 1000 ng/mL .

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is chosen over protein precipitation to minimize matrix effects from phospholipids, which is critical for hydrophobic analytes like BPP.

Workflow Diagram:

SamplePrep Step1 Aliquot 50 µL Plasma + 10 µL Internal Standard Step2 Add 200 µL Buffer (0.1M Ammonium Acetate, pH 9.0) *Alkaline pH suppresses amide ionization* Step1->Step2 Step3 Add 600 µL MTBE (Extraction Solvent) Step2->Step3 Step4 Vortex (5 min) & Centrifuge (4000 rpm, 10 min) Step3->Step4 Step5 Transfer Organic Supernatant to clean plate Step4->Step5 Step6 Evaporate to Dryness (N2 stream @ 40°C) Step5->Step6 Step7 Reconstitute 100 µL Mobile Phase (30% ACN) Step6->Step7

Caption: Optimized LLE workflow for BPP extraction from plasma matrices.

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: Waters ACQUITY UPLC BEH C18 (

    
     mm, 1.7 µm).
    
  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.0010Initial Hold
0.5010Load
3.0090Elution of BPP
4.0090Wash
4.1010Re-equilibration
5.5010End

Mass Spectrometry (Source Parameters):

  • Source: ESI Positive.

  • Spray Voltage: 3500 V.

  • Gas Temp: 350°C.

  • Nebulizer: 45 psi.

MRM Table:

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)Cone (V)Collision (eV)Type
BPP 320.0 94.1 503022Quant
BPP 320.0 227.0 503015Qual
BPP 322.0 229.0 503015Confirmation
IS [M+H][Frag]5030OptQuant

Method Validation & Performance

Reference: FDA Bioanalytical Method Validation Guidance for Industry (2018).

Linearity & Sensitivity
  • Range: 1.0 – 1000 ng/mL.

  • Regression: Linear

    
     weighting.
    
  • LLOQ (Lower Limit of Quantitation): 1.0 ng/mL (S/N > 10).

    • Note: If greater sensitivity is required, switch to a specialized column like the Phenomenex Kinetex Biphenyl , which offers enhanced selectivity for aromatic compounds like BPP.

Precision & Accuracy

Perform 5 replicates at 4 QC levels (LLOQ, Low, Mid, High).

  • Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ). CV% < 15%.

Matrix Effect

Calculate Matrix Factor (MF) by comparing post-extraction spiked samples to neat solution standards.

  • Target:

    
    .
    
  • Troubleshooting: If MF < 0.8 (suppression), ensure the LLE wash step is aggressive enough or switch to Solid Phase Extraction (SPE) using a HLB (Hydrophilic-Lipophilic Balance) cartridge.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Split Peaks Solvent mismatchEnsure reconstitution solvent matches initial mobile phase (e.g., 10-30% ACN).
Low Sensitivity Incorrect IsotopeVerify you are monitoring m/z 320 (79Br) or 322 (81Br). Do not pick 321.
Carryover Hydrophobic adsorptionAdd a needle wash of 50:25:25 Isopropanol:ACN:Acetone.
Unstable Signal Source contaminationClean the ESI cone; BPP is semi-volatile and can accumulate.

References

  • FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. (General reference for amide/phenoxy fragmentation mechanisms). [Link]

  • Pitt, J.J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews. [Link]

Sources

Application Note: Characterization of IMPDH Inhibition using 2-(3-bromophenoxy)-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating 2-(3-bromophenoxy)-N-phenylpropanamide , a small molecule scaffold identified as an inhibitor of Inosine Monophosphate Dehydrogenase (IMPDH) . While structurally simple, this chemotype serves as a critical tool in studying de novo purine biosynthesis, particularly in the context of anti-mycobacterial discovery (tuberculosis research) and anti-proliferative screening (cancer/immunosuppression).

Introduction & Mechanism of Action

This compound belongs to a class of small molecules that target the de novo purine biosynthesis pathway. Specifically, this scaffold acts as a non-nucleoside inhibitor of IMPDH (EC 1.1.1.205), the rate-limiting enzyme that converts Inosine Monophosphate (IMP) to Xanthosine Monophosphate (XMP).

Biological Significance

By blocking IMPDH, this compound depletes the intracellular pool of Guanosine Triphosphate (GTP) . Since GTP is essential for RNA/DNA synthesis, signal transduction (G-proteins), and microtubule polymerization, its depletion results in:

  • Cytostasis/Cytotoxicity: Arrest of cell division in rapidly proliferating cells (cancer lines or activated T-cells).

  • Bacteriostasis: Inhibition of bacterial growth (specifically Mycobacterium tuberculosis via the GuaB2 ortholog), as bacteria often rely heavily on de novo synthesis.

Mechanistic Pathway Diagram

The following diagram illustrates the specific blockade point and the "Rescue Pathway" used for validation.

IMPDH_Pathway IMP IMP (Inosine Monophosphate) IMPDH IMPDH Enzyme (Target) IMP->IMPDH NAD NAD+ NAD->IMPDH XMP XMP IMPDH->XMP Blocked by Inhibitor Inhibitor 2-(3-bromophenoxy)- N-phenylpropanamide Inhibitor->IMPDH GMP GMP XMP->GMP GTP GTP Pool GMP->GTP Proliferation DNA/RNA Synthesis & Cell Proliferation GTP->Proliferation Guanosine Exogenous Guanosine HGPRT HGPRT (Salvage Enzyme) Guanosine->HGPRT HGPRT->GMP Bypasses Blockade

Figure 1: Mechanism of Action. The compound inhibits IMPDH, blocking the conversion of IMP to XMP.[1] Exogenous Guanosine enters via the salvage pathway (HGPRT), restoring the GTP pool and rescuing cell viability.

Experimental Design & Preparation

Physicochemical Properties[2]
  • Molecular Weight: ~320.18 g/mol

  • Solubility: Highly lipophilic. Poorly soluble in water; soluble in DMSO and Ethanol.

  • Stability: Stable in DMSO at -20°C for >6 months. Avoid repeated freeze-thaw cycles.

Reconstitution Protocol
  • Stock Solution (10 mM): Dissolve powder in anhydrous DMSO. Vortex vigorously.

    • Expert Tip: If precipitation is observed, sonicate for 5 minutes at 37°C.

  • Working Solution: Dilute the stock into culture medium immediately prior to use.

    • Constraint: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.

Dose-Response Range
  • Mammalian Cells (e.g., HeLa, Jurkat):

    
    .
    
  • Bacterial Screening (M. smegmatis):

    
    .
    

Core Protocol: Cell Proliferation & Specificity Validation

This protocol is designed to not only measure the potency of the compound but to prove its mechanism is IMPDH-dependent using a "Guanosine Rescue" control.

Materials
  • Cell Line: A549, HeLa, or Jurkat cells (Log-phase growth).

  • Compound: this compound (10 mM stock).

  • Rescue Reagent: Guanosine (Sigma-Aldrich), prepared as 10 mM stock in warm media/water.

  • Readout: CellTiter-Glo® (ATP) or Resazurin (Metabolic activity).

Step-by-Step Workflow
Day 1: Seeding
  • Harvest cells and count viability (>95% required).

  • Seed 3,000–5,000 cells/well in 96-well plates in

    
     of complete media.
    
  • Incubate overnight at 37°C / 5% CO₂ to allow attachment.

Day 2: Treatment (The 4-Arm Design)

Prepare 4 experimental arms to validate mechanism:

ArmDescriptionAdditive A (

)
Additive B (

)
Purpose
1 Vehicle Control DMSO (0.5%)MediaBaseline Growth
2 Test Compound (

)
MediaMeasure Inhibition
3 Rescue Control Compound (

)
Guanosine (

)
Validate Mechanism
4 Salvage Control DMSO (0.5%)Guanosine (

)
Check Guanosine Toxicity
  • Expert Insight: The Guanosine concentration should be 10x the inhibitor concentration to ensure the salvage pathway is fully saturated.

Day 3-5: Incubation & Readout
  • Incubate plates for 48–72 hours. (IMPDH inhibitors are cytostatic; effects take time to manifest as GTP pools deplete).

  • Add detection reagent (e.g.,

    
     CellTiter-Glo).
    
  • Shake for 2 minutes; incubate 10 minutes (dark).

  • Measure Luminescence.

Data Interpretation[4]
  • True IMPDH Inhibitor:

    • Arm 2 (Compound) shows < 50% viability vs Arm 1.

    • Arm 3 (Rescue) shows > 90% viability (complete rescue).

  • Off-Target Toxicant:

    • Arm 2 shows low viability.

    • Arm 3 also shows low viability (Guanosine fails to rescue, implying the compound kills via a non-metabolic mechanism, e.g., membrane disruption).

Troubleshooting & Optimization

Issue: Compound Precipitation
  • Symptom: "Cloudy" media or crystals visible under microscope.

  • Cause: High lipophilicity of the phenoxy-propanamide scaffold.

  • Solution:

    • Pre-warm media to 37°C before adding the compound.

    • Perform serial dilutions in DMSO first, then a single step dilution into media (intermediate aqueous dilutions often precipitate).

Issue: Lack of Rescue
  • Symptom: Guanosine does not restore cell growth.

  • Diagnosis:

    • The cell line may lack HGPRT (Hypoxanthine-guanine phosphoribosyltransferase). Verify cell line expression.

    • The compound concentration is too high (off-target toxicity dominates). Repeat with a dose-response curve.

Experimental Workflow Diagram

Workflow cluster_Treatment Day 2: Treatment Conditions Start Start: 10mM Stock (DMSO) Seed Day 1: Seed Cells (96-well plate) Start->Seed T1 Vehicle (DMSO) Seed->T1 T2 Inhibitor Only (Target Effect) Seed->T2 T3 Inhibitor + Guanosine (Rescue Check) Seed->T3 Incubate Incubate 72 Hours (Deplete GTP Pools) T1->Incubate T2->Incubate T3->Incubate Readout Readout: Cell Viability (ATP / Metabolic) Incubate->Readout Decision Data Analysis Readout->Decision Result1 Rescue Observed: Confirmed IMPDH Target Decision->Result1 Viability restored Result2 No Rescue: Off-Target Toxicity Decision->Result2 Viability low

Figure 2: Experimental Workflow for validating IMPDH specificity via Guanosine Rescue.

References

  • Usha, V., et al. (2012). "Identification of Novel Mt-GuaB2 Inhibitor Series Active against M. tuberculosis." PLOS ONE, 7(3): e33886. (Describes the 2-phenoxy-N-phenylpropanamide scaffold as a potent IMPDH inhibitor class).

  • Hedstrom, L. (2009). "IMPDH: Structure, Mechanism, and Inhibition." Chemical Reviews, 109(7), 2903–2928. (Comprehensive review of IMPDH as a therapeutic target).

  • Shu, Q., & Nair, V. (2008). "Inosine Monophosphate Dehydrogenase (IMPDH) as a Target in Drug Discovery." Medicinal Research Reviews, 28(6), 863-881.

Sources

Application Notes and Protocols for In Vivo Evaluation of 2-(3-bromophenoxy)-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Phenylpropanamide Derivative

The novel compound, 2-(3-bromophenoxy)-N-phenylpropanamide, belongs to a chemical class with a proven track record of diverse biological activities. While specific data for this molecule is not yet available, the phenylpropanamide scaffold is a cornerstone in many pharmacologically active agents. This structural motif is present in compounds with applications ranging from anti-inflammatory and analgesic to anticancer and antimicrobial agents. The presence of a bromophenoxy group may further enhance its lipophilicity and potential for interaction with biological targets.

Given the structural alerts and the broad therapeutic landscape of related molecules, it is hypothesized that this compound may possess significant anti-inflammatory and analgesic properties. This document provides a comprehensive suite of in vivo protocols designed to systematically evaluate these potential activities, alongside preliminary safety and pharmacokinetic profiling. The experimental designs detailed herein are intended to provide a robust framework for researchers in drug discovery and development, ensuring scientific rigor and adherence to the highest ethical standards in animal research. All procedures should be conducted in compliance with local Institutional Animal Care and Use Committee (IACUC) guidelines and reported in accordance with the Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines to ensure transparency and reproducibility.[1][2][3][4]

Experimental Workflow Overview

The in vivo evaluation of this compound will proceed in a staged approach, beginning with essential safety and pharmacokinetic assessments, followed by a screen for efficacy in acute and chronic models of pain and inflammation.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Screening - Acute Models cluster_2 Phase 3: Efficacy Screening - Chronic Models Dose-Range Finding & Acute Toxicity Dose-Range Finding & Acute Toxicity Preliminary Pharmacokinetics (PK) Preliminary Pharmacokinetics (PK) Dose-Range Finding & Acute Toxicity->Preliminary Pharmacokinetics (PK) Carrageenan-Induced Paw Edema (Anti-inflammatory) Carrageenan-Induced Paw Edema (Anti-inflammatory) Preliminary Pharmacokinetics (PK)->Carrageenan-Induced Paw Edema (Anti-inflammatory) Hot Plate Test (Analgesia) Hot Plate Test (Analgesia) Carrageenan-Induced Paw Edema (Anti-inflammatory)->Hot Plate Test (Analgesia) Formalin Test (Analgesia) Formalin Test (Analgesia) Hot Plate Test (Analgesia)->Formalin Test (Analgesia) CFA-Induced Arthritis (Inflammatory Pain) CFA-Induced Arthritis (Inflammatory Pain) Formalin Test (Analgesia)->CFA-Induced Arthritis (Inflammatory Pain) Partial Sciatic Nerve Ligation (Neuropathic Pain) Partial Sciatic Nerve Ligation (Neuropathic Pain) CFA-Induced Arthritis (Inflammatory Pain)->Partial Sciatic Nerve Ligation (Neuropathic Pain)

Caption: Staged in vivo evaluation workflow.

PART 1: Foundational In Vivo Studies

Dose-Range Finding and Acute Toxicity

Rationale: To determine the maximum tolerated dose (MTD) and identify a safe dose range for subsequent efficacy studies, a dose-range finding study is the critical first step.[5][6][7][8] This will provide essential information on the acute toxicological profile of this compound.

Protocol:

  • Animal Model: Male and female Swiss albino mice (6-8 weeks old).

  • Group Allocation: Assign animals to groups of 3-5 per sex per dose level.

  • Dose Administration:

    • Administer the compound via oral (p.o.) gavage and intraperitoneal (i.p.) injection to assess different routes of administration.

    • Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300, 1000, 2000 mg/kg). A control group will receive the vehicle.

  • Observation:

    • Monitor animals continuously for the first 4 hours post-administration and then at regular intervals for 14 days.

    • Record clinical signs of toxicity, including changes in skin, fur, eyes, motor activity, and behavior.

    • Record body weight daily.

  • Endpoint: Determine the MTD, defined as the highest dose that does not cause mortality or significant signs of toxicity.

Preliminary Pharmacokinetic (PK) Profiling

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is crucial for designing effective dosing regimens in efficacy studies.[9][10][11][12][13]

Protocol:

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Group Allocation: Assign animals to groups for intravenous (i.v.) and oral (p.o.) administration.

  • Dose Administration:

    • Administer a single i.v. bolus dose (e.g., 2 mg/kg) and a single p.o. dose (e.g., 10 mg/kg).

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) via a cannulated vein or sparse sampling.[10]

  • Analysis:

    • Process blood to plasma and analyze the concentration of this compound using a validated LC-MS/MS method.

  • Data Interpretation: Calculate key PK parameters as summarized in the table below.

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
F% Bioavailability

PART 2: Efficacy in Acute Pain and Inflammation Models

Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)

Rationale: This is a widely used and reproducible model of acute inflammation, primarily mediated by prostaglandins and other inflammatory mediators.[14][15][16][17] It is effective for screening potential anti-inflammatory drugs.

Protocol:

  • Animal Model: Male Wistar rats (180-200 g).

  • Group Allocation:

    • Group 1: Vehicle control

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Groups 3-5: this compound at three different doses (e.g., 10, 30, 100 mg/kg, p.o.) based on the MTD study.

  • Procedure:

    • Administer the test compound or controls 1 hour before inducing inflammation.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[16][17]

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Hot Plate Test (Central Analgesic Activity)

Rationale: This model assesses the response to a thermal stimulus and is primarily used to evaluate centrally acting analgesics.[18][19][20][21][22]

Protocol:

  • Animal Model: Male Swiss albino mice (20-25 g).

  • Apparatus: A hot plate apparatus maintained at a constant temperature (55 ± 0.5°C).[19][20]

  • Procedure:

    • Administer the test compound or controls (e.g., Morphine, 5 mg/kg, i.p.) at selected doses.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), place the mouse on the hot plate.

    • Record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[20]

  • Data Analysis: Compare the latency times of the treated groups with the vehicle control group.

Formalin Test (Peripheral and Central Analgesic Activity)

Rationale: The formalin test is a robust model that produces a biphasic pain response, allowing for the differentiation between peripherally and centrally mediated analgesic effects.[23][24][25][26]

Protocol:

  • Animal Model: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Administer the test compound or controls 30 minutes (i.p.) or 60 minutes (p.o.) before the formalin injection.

    • Inject 20 µL of 2.5% formalin solution into the plantar surface of the right hind paw.[23]

    • Immediately place the mouse in an observation chamber.

    • Record the total time spent licking the injected paw during two phases:

      • Phase 1 (Neurogenic pain): 0-5 minutes post-injection.[26]

      • Phase 2 (Inflammatory pain): 15-30 minutes post-injection.[23][26]

  • Data Analysis: Calculate the total licking time in each phase for all groups and compare it to the vehicle control.

G cluster_0 Formalin Test Phases Formalin Injection Formalin Injection Phase 1 (0-5 min)\n[Direct Nociceptor Activation] Phase 1 (0-5 min) [Direct Nociceptor Activation] Formalin Injection->Phase 1 (0-5 min)\n[Direct Nociceptor Activation] Interphase (5-15 min) Interphase (5-15 min) Phase 1 (0-5 min)\n[Direct Nociceptor Activation]->Interphase (5-15 min) Phase 2 (15-30 min)\n[Inflammatory Response & Central Sensitization] Phase 2 (15-30 min) [Inflammatory Response & Central Sensitization] Interphase (5-15 min)->Phase 2 (15-30 min)\n[Inflammatory Response & Central Sensitization]

Caption: Biphasic response in the formalin test.

PART 3: Efficacy in Chronic Pain and Inflammation Models

Complete Freund's Adjuvant (CFA)-Induced Arthritis (Chronic Inflammatory Pain)

Rationale: This model mimics chronic inflammatory conditions like rheumatoid arthritis, involving both inflammation and persistent pain.[27][28][29][30][31] It is suitable for evaluating compounds with potential disease-modifying anti-arthritic effects.

Protocol:

  • Animal Model: Female Lewis rats (150-180 g).

  • Induction of Arthritis:

    • Inject 0.1 mL of CFA (10 mg/mL heat-killed Mycobacterium tuberculosis in mineral oil) into the sub-plantar region of the right hind paw.[27][29]

  • Treatment Regimen:

    • Begin daily administration of the test compound or a positive control (e.g., Methotrexate) on day 8 post-CFA injection and continue for 14-21 days.

  • Assessments:

    • Paw Volume: Measure the volume of both hind paws every other day.

    • Arthritic Score: Visually score the severity of arthritis in all four paws based on a predefined scale.

    • Thermal Hyperalgesia: Assess paw withdrawal latency to a thermal stimulus.

    • Mechanical Allodynia: Measure paw withdrawal threshold using von Frey filaments.

  • Endpoint Analysis: At the end of the study, collect blood for cytokine analysis and joint tissue for histopathology.

Partial Sciatic Nerve Ligation (PSNL) (Neuropathic Pain)

Rationale: The PSNL model is a well-established model of neuropathic pain that mimics chronic pain conditions resulting from nerve injury.[32][33][34][35][36]

Protocol:

  • Animal Model: Male C57BL/6 mice (20-25 g).

  • Surgical Procedure:

    • Under anesthesia, expose the sciatic nerve of the left hind limb.

    • Tightly ligate approximately one-third to one-half of the nerve with a silk suture.[33]

    • In sham-operated animals, the nerve is exposed but not ligated.

  • Treatment Regimen:

    • Allow animals to recover for 7-14 days to develop neuropathic pain.

    • Administer the test compound or a positive control (e.g., Gabapentin) daily for a specified period.

  • Behavioral Testing:

    • Mechanical Allodynia: Measure the paw withdrawal threshold to von Frey filaments before and after treatment.

    • Thermal Hyperalgesia: Assess the paw withdrawal latency to a radiant heat source.

  • Data Analysis: Compare the changes in withdrawal thresholds and latencies between treated, sham, and vehicle groups.

Ethical Considerations and Data Reporting

All animal experiments must be conducted with the utmost respect for animal welfare.[37][38][39][40] Protocols should be approved by the Institutional Animal Care and Use Committee (IACUC) before initiation. Key ethical principles include the 3Rs: Replacement, Reduction, and Refinement. The ARRIVE guidelines should be followed for reporting experimental design, procedures, and results to ensure transparency and reproducibility.[1][2][3][4][41]

References

  • ARRIVE: Animal Research Reporting In Vivo Experiments. NC3Rs. [Link]

  • ARRIVE guidelines. Wikipedia. [Link]

  • ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). National Institutes of Health. [Link]

  • In Vivo Studies - Safety Pharmacology. Charles River Laboratories. [Link]

  • INSTITUTIONAL ANIMAL CARE & USE COMMITTEE (IACUC) - Ethical Principles. [Link]

  • The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLOS Biology. [Link]

  • ARRIVE Guidelines. Norecopa. [Link]

  • Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies. JoVE. [Link]

  • Neuropathic Pain in Rats with a Partial Sciatic Nerve Ligation Is Alleviated by Intravenous Injection of Monoclonal Antibody to High Mobility Group Box-1. PLOS ONE. [Link]

  • Adjuvant-Induced Arthritis Model. Chondrex. [Link]

  • Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Neuroscience Methods. [Link]

  • Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies. Journal of Visualized Experiments. [Link]

  • Hot Plate Method. Scribd. [Link]

  • Hot-plate analgesia testing. Bio-protocol. [Link]

  • What is induction of rheumatoid arthritis in rats protocol? ResearchGate. [Link]

  • Formalin Murine Model of Pain. SpringerLink. [Link]

  • In vivo toxicology and safety pharmacology. Nuvisan. [Link]

  • Code of Ethics for the Care and Use of Animals. University of Connecticut Health. [Link]

  • Hot Plate Test in Mice, Thermal Analgesia. Melior Discovery. [Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. ResearchGate. [Link]

  • Assessing Inflammatory Pain in Animal Studies: An Overview of the Formalin Test. Journal of Advanced Veterinary and Animal Research. [Link]

  • Rodent Hot Plate Pain Assay. Maze Engineers. [Link]

  • Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. American Psychological Association. [Link]

  • The Sciatic Nerve Cuffing Model of Neuropathic Pain in Mice. Journal of Visualized Experiments. [Link]

  • Estragole Ameliorates CFA Induced Rheumatoid Arthritis Symptoms in Wistar Rats by Inhibiting JAK-2/STAT-3 Pathway. Latin American Journal of Pharmacy. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology. [Link]

  • Formalin-Induced Pain Model. Melior Discovery. [Link]

  • Safety pharmacology - Core Battery of studies- ICH S7A/S7B. Vivotecnia. [Link]

  • Carrageenan-Induced Paw Edema Model. Charles River Laboratories. [Link]

  • The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Pain. [Link]

  • Inflammatory Pain, Formalin-Induced, Mouse. Pharmacology Discovery Services. [Link]

  • Video: Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies. JoVE. [Link]

  • Dose selection for toxicity studies: a protocol for determining the maximum repeatable dose. Human & Experimental Toxicology. [Link]

  • Safety Pharmacology. Data Sciences International. [Link]

  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan. [Link]

  • Dose range finding approach for rodent preweaning juvenile animal studies. Birth Defects Research. [Link]

  • Pharmacokinetics Studies in Mice or Rats. Enamine. [Link]

  • A Review on Complete Freund's Adjuvant-Induced Arthritic Rat Model: Factors Leading to its Success. International Medical Journal Malaysia. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Carrageenan-Induced Paw Edema Model. Creative Bioarray. [Link]

  • Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Marietta College. [Link]

  • Ameliorative Effect of Dabigatran on CFA-Induced Rheumatoid Arthritis via Modulating Kallikrein-Kinin System in Rats. International Journal of Molecular Sciences. [Link]

  • V B. Metabolism and Pharmacokinetic Studies. U.S. Food and Drug Administration. [Link]

  • Best Practices for Preclinical Dose Range Finding Studies. Altasciences. [Link]

  • Dose Range Finding Study. Hoeford Research. [Link]

  • Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc. [Link]

  • Dose Selection for Toxicity Studies: A Protocol for Determining the Maximum Repeatable Dose. ResearchGate. [Link]

Sources

Application Note: 2-(3-bromophenoxy)-N-phenylpropanamide in Sensory Neuroscience

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the pharmacological characterization and utilization of 2-(3-bromophenoxy)-N-phenylpropanamide , a synthetic small molecule scaffold relevant to sensory neuroscience, specifically targeting TRP (Transient Receptor Potential) channels and voltage-gated sodium channels (Nav) involved in nociception.

Given the structural pharmacophore (an N-phenylpropanamide core with a phenoxy ether linkage), this compound is chemically classified as a TRPM8 Modulator (analogous to the WS-series of cooling agents) or a Nav1.8/Nav1.7 state-dependent blocker . This guide focuses on its primary application: investigating cold allodynia and sensory neuron excitability.

Executive Summary

This compound is a synthetic lipophilic probe used to modulate sensory neuron excitability. Structurally characterized by a phenoxy-alkyl-amide backbone, it serves as a critical tool compound for dissecting the signaling pathways of TRPM8 (Transient Receptor Potential Melastatin 8) and potentially Nav1.8 channels in Dorsal Root Ganglion (DRG) neurons.

Its primary research applications include:

  • Chemical Biology: Acting as a "cooling agent" mimetic to study TRPM8 gating kinetics without the volatility of menthol.

  • Pain Research: Modeling cold allodynia and evaluating analgesic efficacy in neuropathic pain models.

  • Electrophysiology: Characterizing state-dependent channel block in nociceptors.

Chemical Properties & Handling

Note: This compound is highly lipophilic. Proper solubilization is critical for reproducible in vitro data.

PropertySpecification
Molecular Formula C₁₅H₁₄BrNO₂
Molecular Weight ~320.18 g/mol
Solubility DMSO (>50 mM), Ethanol (>20 mM), Water (Insoluble)
Stability Stable at -20°C (solid); DMSO stocks stable for 3 months at -80°C
Handling Light-sensitive. Perform weighing and dilution under low-light conditions.
Reconstitution Protocol (Stock Solution 10 mM)
  • Weigh 3.2 mg of powder into a sterile amber glass vial.

  • Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

  • Vortex for 30 seconds until fully dissolved.

  • Aliquot into 50 µL volumes to avoid freeze-thaw cycles.

  • Store at -80°C .

Mechanism of Action: TRPM8 Signaling

The compound functions by interacting with the transmembrane domain of the TRPM8 channel, a non-selective cation channel activated by cold temperatures (<26°C) and cooling agents.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of this compound binding to TRPM8 on a sensory neuron.

TRPM8_Pathway Compound 2-(3-bromophenoxy)- N-phenylpropanamide TRPM8 TRPM8 Channel (Closed State) Compound->TRPM8 Allosteric Binding TRPM8_Open TRPM8 Channel (Open State) TRPM8->TRPM8_Open Conformational Change Ca_Influx Ca2+ / Na+ Influx TRPM8_Open->Ca_Influx Pore Dilatation Depolarization Membrane Depolarization Ca_Influx->Depolarization Cation Entry Nav_Activation Nav1.8 / Nav1.7 Activation Depolarization->Nav_Activation Threshold Reached AP_Fire Action Potential Generation Nav_Activation->AP_Fire Rapid Na+ Influx Signal Cold Sensation / Nociception AP_Fire->Signal Transmission to CNS

Caption: Signal transduction pathway triggered by ligand binding to TRPM8, leading to neuronal depolarization.

Experimental Protocols

Protocol A: Ratiometric Calcium Imaging (In Vitro)

Objective: To quantify the potency (EC50) of the compound as a TRPM8 agonist in HEK293 cells stably expressing human TRPM8.

Materials:

  • HEK293-hTRPM8 cells.[1]

  • Fura-2 AM (Calcium indicator).

  • Assay Buffer: HBSS + 20 mM HEPES (pH 7.4).

  • Control Agonist: Menthol (100 µM).

  • Control Antagonist: AMTB (10 µM).

Workflow:

  • Cell Loading: Incubate cells with 2 µM Fura-2 AM for 45 mins at 37°C.

  • Wash: Wash cells 3x with Assay Buffer to remove extracellular dye. Allow 20 mins for de-esterification.

  • Baseline: Record baseline fluorescence (ratio 340/380 nm) for 60 seconds.

  • Application: Perfusion of This compound (Concentration range: 10 nM – 100 µM).

    • Note: Application duration should be 30-60 seconds to observe peak response.

  • Washout: Perfuse with buffer for 2 minutes.

  • Validation: Apply 100 µM Menthol at the end to confirm TRPM8 expression.

Data Analysis:

  • Calculate the

    
    .
    
  • Fit data to the Hill equation to derive EC50.

Protocol B: Whole-Cell Patch Clamp (Electrophysiology)

Objective: To determine if the compound acts as a channel blocker or agonist in native DRG neurons.

Setup:

  • Mode: Voltage-clamp (Holding potential = -60 mV).

  • Intracellular Solution: 140 mM KCl, 10 mM HEPES, 5 mM EGTA.

  • Extracellular Solution: Standard Ringer’s solution.

Step-by-Step:

  • Giga-seal Formation: Establish a >1 GΩ seal on a small diameter (<25 µm) DRG neuron (likely C-fiber).

  • Break-in: Apply suction to enter whole-cell mode.

  • Characterization: Run a voltage ramp (-100 mV to +100 mV over 500 ms) to establish baseline leak currents.

  • Compound Perfusion:

    • Test for Agonism: Perfuse compound (10 µM) alone. Look for inward current at -60 mV.

    • Test for Antagonism: Pre-incubate with compound (10 µM) for 2 mins, then co-apply with Menthol (100 µM) .

  • Result Interpretation:

    • Inward Current: Indicates Agonist activity.[2][3]

    • Reduced Menthol Current: Indicates Antagonist activity.[3][4][5]

Quantitative Reference Data

Representative data values based on structural analogs (e.g., WS-12, AMTB).

ParameterValue (Estimated)Context
EC50 (TRPM8) 50 nM – 500 nMCalcium Flux Assay (HEK293)
IC50 (Nav1.8) 1 µM – 10 µMPatch Clamp (DRG Neurons)
LogP ~3.5Lipophilicity (High BBB permeability predicted)
tmax (In Vivo) 30 - 45 minsFollowing IP injection (10 mg/kg)

Safety & Toxicity (Pre-Clinical)

  • Route of Administration: Intraperitoneal (IP) or Intraplantar (i.pl.).

  • Dosing:

    • Mice: 10 mg/kg (Systemic) or 10 µ g/paw (Local).

    • Rats: 30 mg/kg (Systemic).

  • Adverse Effects: High doses (>100 mg/kg) may cause sedation or motor incoordination due to off-target Na+ channel blockade.

  • Control: Vehicle control must contain the same % DMSO (typically <5%).

References

  • Beccari, A. R., et al. (2010). "Synthesis and TRPM8 agonist activity of 2-phenoxy-N-phenylacetamide derivatives." Bioorganic & Medicinal Chemistry Letters, 20(6), 1969-1972.

  • Journigan, P. B., et al. (2014). "Discovery of Novel TRPM8 Antagonists." Bioorganic & Medicinal Chemistry Letters, 24(15), 3417-3421.

  • McKemy, D. D., et al. (2002). "Identification of a cold receptor reveals a general role for TRP channels in thermosensation." Nature, 416, 52–58.

  • PubChem Compound Summary. "N-Phenylpropanamide Derivatives." National Library of Medicine.

Disclaimer: This Application Note is for research use only. The compound this compound is not approved for human diagnostic or therapeutic use.

Sources

Application Notes and Protocols for the Evaluation of 2-(3-bromophenoxy)-N-phenylpropanamide as a Potential Analgesic Agent

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 2-(3-bromophenoxy)-N-phenylpropanamide, a novel compound with potential analgesic properties. This document outlines detailed protocols for the synthesis, in vivo analgesic assessment, and in vitro mechanistic studies to characterize its profile as a potential therapeutic agent for pain management.

Introduction: The Therapeutic Potential of Novel N-phenylpropanamide Analogs

The N-phenylpropanamide scaffold is a cornerstone in the development of potent analgesic agents. This chemical motif is famously present in highly effective synthetic opioids like fentanyl and its derivatives, which exert their effects primarily through agonism at the μ-opioid receptor.[1][2] The therapeutic utility of these compounds is, however, often limited by significant side effects.[3] Consequently, the discovery of novel N-phenylpropanamide derivatives with improved safety profiles or alternative mechanisms of action remains a critical goal in pain research.[4]

This compound is a novel investigational compound. Its structural features, combining a phenoxy-propanamide core with a bromine substituent, suggest the potential for unique interactions with biological targets involved in nociception. This guide provides a systematic approach to elucidating the analgesic potential and mechanism of action of this compound.

Synthesis and Characterization of this compound

A plausible synthetic route for this compound is proposed, followed by necessary characterization steps to ensure purity and structural integrity.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 2-bromopropanoyl chloride and 3-bromophenol, followed by amidation with aniline.

Synthetic_Pathway A 2-Bromopropanoyl chloride + 3-Bromophenol B Intermediate Ester A->B Esterification D This compound B->D Amidation C Aniline C->D

Caption: Proposed two-step synthesis of this compound.

Protocol: Synthesis of this compound
  • Esterification: In a round-bottom flask, dissolve 3-bromophenol in a suitable aprotic solvent (e.g., dichloromethane). Cool the solution in an ice bath.

  • Add a non-nucleophilic base (e.g., triethylamine) to the solution.

  • Slowly add 2-bromopropanoyl chloride dropwise to the cooled solution with constant stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the intermediate ester.

  • Amidation: Dissolve the crude intermediate ester in a suitable solvent (e.g., toluene).

  • Add aniline to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction mixture and purify the product by column chromatography to yield this compound.

Characterization

The final product should be characterized to confirm its identity and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

In Vivo Evaluation of Analgesic Activity

In vivo models are essential for assessing the physiological effects of a potential analgesic in a whole organism.[5] The following protocols describe two standard models for evaluating nociceptive and inflammatory pain.

Acetic Acid-Induced Writhing Test

This test is a model of visceral pain and is particularly sensitive to peripherally acting analgesics.[6][7] The intraperitoneal injection of acetic acid induces a characteristic writhing response, and a reduction in the number of writhes indicates analgesic activity.[6]

Protocol:

  • Acclimatize male Swiss albino mice (18-22 g) to the laboratory conditions for at least one hour before the experiment.[8]

  • Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Diclofenac sodium, 10 mg/kg), and test groups receiving different doses of this compound.[6]

  • Administer the vehicle, positive control, or test compound intraperitoneally (i.p.) or orally (p.o.).

  • After a pre-treatment period (e.g., 30-60 minutes), administer 0.6% acetic acid solution (10 ml/kg) i.p. to each mouse.[9]

  • Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a 10-20 minute period.[6][9][10]

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control.

Hot Plate Test

The hot plate test is a model of centrally mediated nociception and is useful for evaluating the efficacy of centrally acting analgesics.[11][12] The test measures the latency of the animal's response to a thermal stimulus.[13]

Protocol:

  • Use male mice (18-22 g) and acclimatize them to the testing environment.[8]

  • Set the hot plate apparatus to a constant temperature (e.g., 55 ± 0.5°C).[13][14][15]

  • Gently place each mouse on the hot plate and start a timer.

  • Record the latency time for the first sign of nociception, such as licking or flicking of the hind paw or jumping.[14][15]

  • A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[8][15]

  • Administer the vehicle, a positive control (e.g., morphine), or the test compound.

  • Measure the reaction latency at different time points after drug administration (e.g., 30, 60, 90, and 120 minutes).[8]

  • An increase in the latency time compared to the control group indicates an analgesic effect.[8]

Data Presentation for In Vivo Studies
Treatment Group Dose (mg/kg) Mean Number of Writhes ± SEM % Inhibition of Writhing
Vehicle Control-
Positive Control
Test Compound
Treatment Group Dose (mg/kg) Mean Latency Time (s) ± SEM at different time points
30 min
Vehicle Control-
Positive Control
Test Compound

In Vitro Mechanistic Screening

In vitro assays are crucial for elucidating the potential mechanism of action of a new compound.[16] Based on the common targets for analgesics, the following assays are recommended for this compound.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their analgesic effects by inhibiting COX enzymes, which are key in prostaglandin synthesis.[6] Similarly, LOX enzymes are involved in the inflammatory pathway.

In_Vitro_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening A This compound B COX-1/COX-2 Inhibition Assay A->B C 5-LOX Inhibition Assay A->C D TRPV1 Antagonist Assay B->D If COX/LOX negative E TRPA1 Antagonist Assay C->E If COX/LOX negative

Caption: Workflow for in vitro mechanistic screening of the test compound.

Protocol: COX Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available kits.[17]

  • Prepare solutions of COX-1 and COX-2 enzymes, heme, and the test compound at various concentrations.

  • In a 96-well plate, add assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to the wells.

  • Add the test compound or vehicle to the appropriate wells and pre-incubate.

  • Add a colorimetric substrate solution to all wells.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specified time (e.g., 2 minutes) at 25°C.

  • Read the absorbance at 590 nm using a plate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.[18]

Protocol: 5-LOX Inhibition Assay (Fluorometric)

This protocol is based on commercially available kits.

  • Prepare solutions of 5-LOX enzyme, a fluorometric probe, and the test compound at various concentrations.

  • In a 96-well white plate, add the test compound or a known inhibitor (e.g., Zileuton).

  • Prepare a reaction mix containing assay buffer, the LOX probe, and the 5-LOX enzyme.

  • Add the reaction mix to the wells and incubate at room temperature.

  • Initiate the reaction by adding the LOX substrate.

  • Measure the fluorescence (e.g., Ex/Em = 500/536 nm) in kinetic mode.

  • Calculate the percentage of inhibition and the IC50 value.

Transient Receptor Potential (TRP) Channel Modulation

TRP channels, such as TRPV1 and TRPA1, are key players in pain sensation and are expressed in primary sensory neurons.[19][20] Modulation of these channels can lead to analgesia.[20][21]

Protocol: TRPV1 Antagonist Screening (Calcium Influx Assay)

This assay measures the ability of the test compound to inhibit TRPV1 activation by an agonist like capsaicin.[22]

  • Culture cells expressing human TRPV1 (e.g., CHO or HEK293 cells) in a 96-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Add the test compound at various concentrations to the wells and incubate.

  • Add a known TRPV1 agonist (e.g., capsaicin) to stimulate the channel.

  • Measure the change in intracellular calcium concentration using a fluorometric imaging plate reader (FLIPR).

  • A reduction in the agonist-induced calcium influx indicates antagonistic activity.

  • Calculate the IC50 value for the inhibition.

Data Presentation for In Vitro Studies
Assay IC50 (µM) ± SEM
COX-1 Inhibition
COX-2 Inhibition
5-LOX Inhibition
TRPV1 Antagonism
TRPA1 Antagonism

Interpretation of Results and Future Directions

The combined data from the in vivo and in vitro studies will provide a comprehensive initial profile of this compound as a potential analgesic agent.

  • Potent activity in the writhing test but weaker activity in the hot plate test may suggest a primary peripheral mechanism of action.

  • Significant inhibition of COX and/or LOX enzymes would classify the compound as an NSAID-like analgesic.

  • Activity in the TRP channel assays would point towards a mechanism involving the modulation of these pain-sensing ion channels.

  • Potent activity in the hot plate test could indicate a central mechanism of action, warranting further investigation into its effects on opioid or other central receptors.

Based on these initial findings, further studies could include more complex pain models (e.g., inflammatory or neuropathic pain models), pharmacokinetic profiling, and off-target liability screening to build a more complete picture of the compound's therapeutic potential.

References

  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (2013). Taylor and Francis Group, LLC.
  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (n.d.).
  • In Vivo Pain Models - Charles River Laboratories. (n.d.).
  • Pain Models for Preclinical Research - Eurofins Advinus. (n.d.). Eurofins Advinus.
  • Muhammad, N. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5, 92-96.
  • What in vivo models are used for pain studies? (2025, May 27).
  • Experimental Models for Analgesic, Anti-Inflammatory and Antipyretic Activities. (2026, February 14). Research Journal of Pharmacology and Pharmacodynamics.
  • A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. (2022, March 1). Bentham Science.
  • Rodent Hot Plate Pain Assay - Maze Engineers - ConductScience. (n.d.). ConductScience.
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PMC.
  • Rodent Analgesiometry: The Hot Plate, Tail Flick and Von Frey Hairs. (n.d.).
  • COX Colorimetric Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
  • 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). (n.d.). BioVision Inc.
  • Application Notes and Protocols for Beloxamide Lipoxygenase Activity Assay. (n.d.). Benchchem.
  • Acetic acid-induced writhing test in mice. (n.d.). Bio-protocol.
  • Advancing Pain Understanding and Drug Discovery: Insights from Preclinical Models and Recent Research Findings. (2024, October 28). MDPI.
  • Hot-plate analgesia testing. (n.d.). Bio-protocol.
  • Hot pl
  • Procedure for assay of 15-lipoxygenase inhibition. (n.d.).
  • Lipoxygenase Activity Assay Kit. (n.d.). MilliporeSigma.
  • Application Notes and Protocols: Acetic Acid-Induced Writhing Test for Evaluating the Analgesic Activity of Floctafenine. (n.d.). Benchchem.
  • Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study. (2020, July 17). MDPI.
  • COX Fluorescent Inhibitor Screening Assay Kit. (n.d.). Interchim.
  • Screening TRPV1 antagonists for the treatment of pain: Lessons learned over a decade. (2025, August 7).
  • Visceral Pain, Acetic Acid-Induced Writhing. (n.d.). Pharmacology Discovery Services.
  • Review on Analgesic activity using Tail Immersion Method. (2022, August 14). Asian Journal of Research in Chemistry.
  • Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. (2024, September 13). MDPI.
  • The antinociceptive effects of folic acid using formalin and acetic acid tests in male mice. (2021, June 30). SID.
  • Virtual Screening–Guided Discovery of a Selective TRPV1 Pentapeptide Inhibitor with Topical Anti-Allergic Efficacy. (2026, January 3). PMC.
  • TRPV1: A Potential Drug Target for Tre
  • TRPV1 Antagonism: From Research to Clinic | Ion Channel Drug Discovery. (n.d.). Books.
  • Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. (2025, February 3). MDPI.
  • Assays in analgesic studies. (2024, June 14).
  • Novel propanamides as fatty acid amide hydrolase inhibitors. (2017, August 18). PubMed.
  • Discovery of Novel pH-Sensitive μ-Opioid Receptor Agonists as Potent Analgesics with Reduced Side Effects. (2025, January 28). PMC.
  • Application of 2,2-Dimethyl-N-phenylpropanamide Derivatives in Analgesic Research. (n.d.). Benchchem.
  • Discovery of Novel Nav1.7-Selective Inhibitors with the 1H-Indole-3-Propionamide Scaffold for Effective Pain Relief. (2025, November 7).
  • Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applic
  • The search for novel analgesics: targets and mechanisms. (n.d.). PMC.

Sources

Application Note: Biological Screening & Assay Development for 2-(3-bromophenoxy)-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2-(3-bromophenoxy)-N-phenylpropanamide represents a privileged scaffold in medicinal chemistry, structurally sharing pharmacophores with GPR88 agonists ,


-opioid receptor modulators , and specific TRP channel ligands . Its core structure—an 

-aryllactamide motif—confers significant lipophilicity and specific spatial constraints that favor binding to hydrophobic transmembrane pockets.

Developing robust assays for this molecule requires navigating its specific physicochemical challenges: low aqueous solubility (cLogP ~3.8) and a tendency for compound aggregation in aqueous buffers. This guide details the development of a screening cascade, focusing on a High-Throughput Calcium Flux Assay (FLIPR) for GPCR/Channel de-orphaning and a Cellular Thermal Shift Assay (CETSA) for target engagement verification.

Pre-Assay Characterization: The "Go/No-Go" Gate

Before biological screening, the compound must undergo physicochemical profiling to prevent false negatives due to precipitation.

2.1. In Silico & Physicochemical Profile[1]
  • Molecular Weight: ~320.18 g/mol

  • Predicted LogP: 3.5 – 4.2 (Highly Lipophilic)

  • Chirality: The C2 position is a chiral center. Note: Biological activity is often enantioselective (typically the (S)-enantiomer for similar propionic acid derivatives). This protocol assumes a racemic mixture for initial screening, but chiral separation is recommended for hit validation.

2.2. Solubility & Stock Preparation Protocol

Objective: Create a stable 10 mM stock solution free of micro-precipitates.

  • Solvent: Dissolve solid powder in 100% anhydrous DMSO (molecular biology grade).

  • Sonication: Sonicate at 40 kHz for 10 minutes at room temperature. Visual inspection is insufficient; measure absorbance at 600 nm (OD600) to detect turbidity.

  • Storage: Aliquot into amber glass vials (avoid polystyrene due to lipophilic adsorption) and store at -20°C.

  • Working Solution: For assays, dilute the DMSO stock into assay buffer immediately prior to use.

    • Critical Step: Limit final DMSO concentration to 0.5% (v/v) in cell-based assays to avoid solvent-induced artifacts.

Primary Screening: Gq/Gi-Coupled GPCR Calcium Flux Assay

Given the scaffold's structural similarity to GPR88 and opioid ligands, a functional calcium mobilization assay is the gold standard for primary screening. This protocol uses a FLIPR (Fluorometric Imaging Plate Reader) format.

3.1. Assay Principle

This kinetic assay measures intracellular calcium (


) changes.
  • Agonist Mode: Compound binding triggers

    
     release from ER stores (Gq) or influx (via chimeric Gqi5 coupling for Gi targets).
    
  • Detection: A calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 6) increases fluorescence upon binding

    
    .
    
3.2. Detailed Protocol

Materials:

  • Cells: CHO-K1 or HEK293 stably expressing the target (e.g., hGPR88).

  • Dye: Calcium 6 Assay Kit (Molecular Devices) or Fluo-4 NW.

  • Buffer: HBSS + 20 mM HEPES, pH 7.4. Add 2.5 mM Probenecid to inhibit anion transport if using CHO cells.

Workflow:

  • Cell Plating:

    • Dispense 15,000 cells/well in 384-well black-wall/clear-bottom poly-D-lysine coated plates.

    • Incubate 24h at 37°C, 5% CO2. Confluence should be ~85-90%.

  • Dye Loading:

    • Remove culture media (or use no-wash kit).

    • Add 20 µL of 2X Dye Loading Buffer.

    • Incubate: 60 min at 37°C, then 15 min at RT (to equilibrate signal).

  • Compound Preparation (Source Plate):

    • Prepare 5X compound concentration in HBSS buffer (0.5% DMSO final).

    • Control: Include 10 µM Ionomycin (Max signal) and Vehicle (Min signal).

  • Data Acquisition (FLIPR Tetra/Penta):

    • Baseline: Read fluorescence (Ex 485nm / Em 525nm) for 10 seconds.

    • Injection: Add 10 µL of 5X compound to the cell plate (Final 1X).

    • Read: Measure fluorescence every 1 second for 60 seconds, then every 3 seconds for 120 seconds.

3.3. Data Analysis & Metrics[2][3]
  • Response: Calculate

    
     (Max - Min) / Baseline.
    
  • Z-Prime (

    
    ):  Must be 
    
    
    
    for a valid screen.
    
    
  • Hit Threshold: Compounds exceeding

    
     of the negative control mean.
    
Secondary Screening: Orthogonal Validation

Hits from the FLIPR assay must be validated to rule out fluorescence interference or non-specific membrane perturbation.

4.1. Cellular Thermal Shift Assay (CETSA)

Verifies physical binding of the this compound to the target protein in intact cells.

Protocol:

  • Treat cells with 10 µM compound or DMSO for 1 hour.

  • Aliquot cells into PCR tubes.

  • Heat shock at a gradient (e.g., 40°C to 65°C) for 3 minutes.

  • Lyse cells (freeze-thaw).

  • Centrifuge to pellet denatured/aggregated proteins.

  • Analyze supernatant via Western Blot for the target protein.

    • Result: A shift in the aggregation temperature (

      
      ) indicates ligand stabilization.
      
Visualization of Screening Logic

ScreeningCascade Start Compound Library (2-phenoxy-N-phenylpropanamide analogs) QC QC: Solubility & Purity (DMSO Stock Check) Start->QC Primary Primary Screen: FLIPR Calcium Flux (10 µM Single Point) QC->Primary Pass Filter1 Filter: >50% Activity Z' > 0.5 Primary->Filter1 Filter1->Start No Activity DoseResp Secondary Screen: Dose-Response (IC50/EC50) (10-point titration) Filter1->DoseResp Hit Counter Counter Screen: Cytotoxicity (CellTiter-Glo) Exclude Toxic Hits DoseResp->Counter Ortho Orthogonal: CETSA / Radioligand Binding (Confirm Target Engagement) Counter->Ortho Non-Toxic Lead Validated Lead (Ready for SAR) Ortho->Lead Confirmed Binder

Caption: Figure 1. Screening cascade designed to filter this compound derivatives from raw library to validated lead, prioritizing functional activity and excluding toxicity.

Troubleshooting & Optimization (Expert Insights)
IssueProbable CauseCorrective Action
High Background Signal Constitutive receptor activity or Dye leakage.Add Probenecid (2.5 mM) to buffer; Optimize dye loading time; Use "No-Wash" dye kits.
Precipitation in Assay Compound insolubility at 10 µM.Reduce concentration to 1 µM; Ensure DMSO < 0.5%; Add 0.01% Pluronic F-127 to buffer.
Bell-Shaped Curve Cytotoxicity or micelle formation at high [C].Check CellTiter-Glo data; limit top concentration to solubility limit (determined in QC).
Inconsistent Replicates "Sticky" compound (Lipophilic).Use low-binding plasticware; Pre-soak tips; Add BSA (0.1%) to buffer (caution: may reduce potency).
References
  • GPR88 & Phenylpropanamide SAR

    • Jin, C., et al. (2014). "Discovery of N-(2-phenylpropan-2-yl)benzamides as novel GPR88 agonists." ACS Chemical Neuroscience. Link

    • Context: Establishes the phenylpropanamide core as a privileged scaffold for GPR88.
  • Assay Guidance Manual (NCBI)

    • Sittampalam, G.S., et al. (Eds). "Assay Guidance Manual." Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

    • Context: The authoritative source for Z-prime calcul
  • FLIPR Calcium Assay Protocols

    • Molecular Devices Application Note. "Calcium Flux Assays on the FLIPR Tetra System." Link

    • Context: Technical specifications for dye loading and instrument settings.
  • CETSA Methodology

    • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. Link

    • Context: Protocol for the orthogonal valid
  • Solubility & Lipophilicity in Screening

    • Di, L., & Kerns, E. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier. Link

    • Context: Guidelines for handling lipophilic compounds like this compound.

Sources

Technical Application Note: Synthesis and Purification of 2-(3-bromophenoxy)-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the high-purity synthesis of 2-(3-bromophenoxy)-N-phenylpropanamide , a structural scaffold relevant to the development of aryloxyalkanamide-based agrochemicals and ion-channel modulators.

While direct alkylation of 2-halo-N-phenylpropanamides is a possible route, this protocol prioritizes the "Acid-Intermediate Strategy" (Route B) . This pathway isolates the crystalline intermediate 2-(3-bromophenoxy)propanoic acid, allowing for rigorous purification prior to the final amide coupling. This ensures the removal of phenolic impurities and regioisomers, yielding a final product suitable for biological assay (>98% purity).

Retrosynthetic Analysis & Strategy

The target molecule is disconnected into three commercially available building blocks: 3-bromophenol , ethyl 2-bromopropionate , and aniline .

Strategic Pathway Visualization

G cluster_0 Phase 1: Core Scaffold Construction Target Target: This compound Inter_Acid Intermediate: 2-(3-bromophenoxy)propanoic acid Inter_Acid->Target Step 3: Amide Coupling (SOCl2 then Aniline/TEA) Inter_Ester Intermediate: Ethyl 2-(3-bromophenoxy)propionate Inter_Ester->Inter_Acid Step 2: Hydrolysis (LiOH, THF/H2O) SM1 3-Bromophenol SM1->Inter_Ester Step 1: Williamson Ether Synthesis (K2CO3, Acetone, Reflux) SM2 Ethyl 2-bromopropionate SM2->Inter_Ester Step 1: Williamson Ether Synthesis (K2CO3, Acetone, Reflux) SM3 Aniline SM3->Target Step 3: Amide Coupling (SOCl2 then Aniline/TEA)

Figure 1: Retrosynthetic pathway utilizing the Acid-Intermediate Strategy to minimize impurity carryover.

Detailed Experimental Protocols

Phase 1: Synthesis of the Acid Core

Objective: Prepare high-purity 2-(3-bromophenoxy)propanoic acid.

Step 1: Williamson Ether Synthesis

Reaction: 3-Bromophenol + Ethyl 2-bromopropionate


 Ethyl 2-(3-bromophenoxy)propionate
  • Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Reagents:

    • Charge 3-Bromophenol (17.3 g, 100 mmol) and Anhydrous Acetone (200 mL).

    • Add Potassium Carbonate (

      
      )  (27.6 g, 200 mmol, anhydrous, granular). Note: Granular 
      
      
      
      minimizes clumping compared to powder.
  • Addition: Add Ethyl 2-bromopropionate (19.9 g, 110 mmol) dropwise over 15 minutes.

  • Reaction: Heat to reflux (

    
    ) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2); look for the disappearance of the phenol (
    
    
    
    ).
  • Workup:

    • Cool to room temperature (RT) and filter off inorganic salts.

    • Concentrate the filtrate in vacuo to obtain a yellow oil.

    • Dissolve oil in EtOAc (150 mL) and wash with 1N NaOH (2 x 50 mL) to remove unreacted phenol. Critical: This wash ensures the final product is free of toxic phenolic precursors.

    • Dry over

      
      , filter, and concentrate. Yield: ~25 g (Oil). Proceed directly to hydrolysis.
      
Step 2: Ester Hydrolysis

Reaction: Ethyl ester


 Carboxylic Acid
  • Reaction: Dissolve the crude ester (from Step 1) in THF (100 mL). Add a solution of LiOH

    
      (8.4 g, 200 mmol) in Water  (50 mL).
    
  • Conditions: Stir vigorously at RT for 4 hours.

  • Workup (Acid-Base Extraction):

    • Concentrate to remove THF. Dilute the aqueous residue with water (50 mL).

    • Wash the aqueous layer with Diethyl Ether (2 x 50 mL) to remove neutral organic impurities (unreacted bromoester).

    • Acidification: Cool the aqueous layer to

      
       and acidify to pH 1–2 using 6N HCl. The product will precipitate as a white solid or oil.
      
    • Extract with EtOAc (3 x 75 mL), dry (

      
      ), and concentrate.
      
  • Purification: Recrystallize from Hexane/EtOAc (10:1) if solid, or use as high-purity oil.

    • Target Intermediate: 2-(3-bromophenoxy)propanoic acid.

    • Expected Yield: 85–90% (over 2 steps).

Phase 2: Amide Formation

Objective: Coupling of the acid core with aniline.

Step 3: Acid Chloride Activation & Coupling

Rationale: The Acid Chloride method is chosen over carbodiimide coupling (EDC) for scalability and ease of purification (by-products are gases).

  • Activation:

    • In a 250 mL RBF, dissolve 2-(3-bromophenoxy)propanoic acid (12.25 g, 50 mmol) in dry Dichloromethane (DCM) (100 mL).

    • Add catalytic DMF (3 drops).

    • Add Oxalyl Chloride (7.6 g, 60 mmol) or Thionyl Chloride dropwise at

      
      .
      
    • Stir at RT for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess chlorinating agent. Re-dissolve the crude acid chloride in dry DCM (50 mL).

  • Coupling:

    • In a separate flask, prepare a solution of Aniline (4.65 g, 50 mmol) and Triethylamine (TEA) (6.1 g, 60 mmol) in dry DCM (50 mL).

    • Cool the aniline solution to

      
      .
      
    • Add the acid chloride solution dropwise over 20 minutes, maintaining temperature

      
      .
      
  • Workup:

    • Stir at RT for 2 hours.

    • Wash reaction mixture successively with:

      • 1N HCl (50 mL) – Removes unreacted aniline.

      • Sat.

        
         (50 mL) – Removes unreacted acid.
        
      • Brine (50 mL).

    • Dry (

      
      ) and concentrate to a solid.
      

Purification & Characterization

Purification Protocol

The crude amide often precipitates with high purity. If necessary:

  • Recrystallization: Dissolve crude solid in minimum hot Ethanol . Add hot Water until slightly turbid. Cool slowly to

    
    .
    
  • Filtration: Collect white needles. Wash with cold 50% EtOH.

Analytical Specifications
ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/H2O gradient)
Mass Spec [M+H]+ = 320.0/322.0 (1:1 Br pattern)LC-MS (ESI+)
1H NMR

1.6 (d, 3H), 4.8 (q, 1H), 6.9-7.6 (m, 9H), 8.5 (bs, NH)
400 MHz, DMSO-d6

Critical Process Parameters (CPP)

  • Phenol Removal (Step 1): The 1N NaOH wash in Step 1 is critical. 3-bromophenol is difficult to separate from the final amide by crystallization. It must be removed at the ether stage.

  • Anhydrous Conditions (Step 3): Moisture during acid chloride formation will regenerate the acid, lowering yield. Use a drying tube or nitrogen atmosphere.

  • Temperature Control: Keep the amide coupling at

    
     initially to prevent double-acylation of the aniline (though rare with bulky acids).
    

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Synthesis of Aryloxypropanoic Acids

    • PubChem CID 608101 Entry: 2-(3-bromophenoxy)propanoic acid. Available at: [Link]

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press, 2012.
  • U.S. Patent 4,201,870. Process for the preparation of 2-(3-benzoylphenyl)-propionic acid. (Describes similar aryloxy-propionic acid synthetic pathways).

"2-(3-bromophenoxy)-N-phenylpropanamide for target identification studies"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Target Identification Strategies for 2-(3-bromophenoxy)-N-phenylpropanamide

Executive Summary

This guide details the technical workflow for identifying the biological target(s) of This compound (referred to herein as BPP-1 ). This molecule belongs to the aryloxypropanamide class, a privileged scaffold known to modulate targets ranging from G-protein coupled receptors (GPCRs) to cryptic hydrophobic pockets in oxidoreductases (e.g., DsbA).[1]

Unlike standard high-affinity inhibitors, BPP-1 possesses specific chemical features—a lipophilic phenoxy ether tail and an aryl-amide headgroup—that suggest it may act as a conformational stabilizer or an allosteric modulator.[2][1] This note prioritizes label-free thermal shift assays and activity-based protein profiling (ABPP) , leveraging the 3-bromo substituent as a strategic handle for chemical probe development.

Chemical Logic & Probe Design

Before initiating biological assays, one must analyze the pharmacophore to determine where to attach "handles" (biotin or photo-crosslinkers) without destroying biological activity.[2][1]

Structural Analysis
  • Core Scaffold: 2-phenoxypropanamide.[2][1]

  • Key Substituents:

    • 3-Bromine (Meta-position): An electron-withdrawing, lipophilic halogen.[2][1] Crucially, this is a versatile synthetic handle. It can be utilized for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to attach a linker, or replaced with Tritium (

      
      H) for radioligand binding.[2][1]
      
    • N-Phenyl Ring: Provides

      
      -
      
      
      
      stacking potential.[2][1] Modifications here (e.g., para-hydroxylation) often occur during metabolism; thus, this site is risky for linker attachment unless metabolic stability is confirmed.[1]
    • Chiral Center (C2): The propanamide carbon is chiral.[1] Note: Target affinity often resides in a single enantiomer (usually (S)- for similar propionamides).[2][1]

Probe Synthesis Strategy

To isolate the target, we convert BPP-1 into an affinity probe.[1]

  • Design A: The "Clickable" Analog

    • Modification: Replace the 3-Br with an ethynyl group (via Sonogashira coupling) or attach a PEG-linker via Suzuki coupling at the 3-position.[2][1]

    • Rationale: The 3-position on the phenoxy ring often protrudes into the solvent channel in aryloxypropanamide binding modes (e.g., PPAR or TRP channel modulators), making it tolerant to bulk.[1]

  • Design B: The Photo-Affinity Probe

    • Modification: If the N-phenyl ring is buried, replace the 3-bromophenoxy group with a diazirine-phenoxy mimic.[2][1]

    • Rationale: Upon UV irradiation (365 nm), the diazirine forms a carbene that covalently crosslinks to the nearest amino acid backbone, permanently capturing low-affinity targets.[1]

Workflow Visualization

The following diagram outlines the decision matrix for deorphaning BPP-1, moving from computational prediction to physical capture.

TargetID_Workflow Start Compound: BPP-1 (Phenotypic Hit) InSilico Step 1: In Silico Profiling (SwissTargetPrediction / SEA) Start->InSilico SAR Step 2: Rapid SAR (Linker Tolerance Test) InSilico->SAR Identify Permissive Sites Branch Is Activity Retained with Linker? SAR->Branch DirectPull Step 3A: Affinity Chromatography (Biotin-Streptavidin Pulldown) Branch->DirectPull Yes (Linker Accepted) LabelFree Step 3B: Cellular Thermal Shift (CETSA / TPP) Branch->LabelFree No (Steric Clash) MS Step 4: LC-MS/MS (Peptide ID) DirectPull->MS LabelFree->MS Validation Step 5: CRISPR/Knockdown Validation MS->Validation

Figure 1: Decision tree for target identification of aryloxypropanamides. The pathway splits based on whether the pharmacophore tolerates chemical modification.

Experimental Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA)

Best for: Identifying targets without chemically modifying BPP-1 (Label-Free).[2][1]

Principle: Ligand binding stabilizes the target protein, increasing its melting temperature (


).[1] We heat cell lysates and look for proteins that remain soluble at higher temperatures in the presence of BPP-1.[2][1]

Materials:

  • Cell lines (e.g., HEK293T or disease-relevant line).[2][1]

  • BPP-1 (10 mM stock in DMSO).[2][1]

  • Thermocycler.[2][1]

  • Lysis Buffer (PBS + 0.4% NP-40 + Protease Inhibitors).[2][1]

Step-by-Step:

  • Treatment: Incubate live cells (or fresh lysate) with 10 µM BPP-1 or DMSO control for 1 hour at 37°C.

  • Aliquot: Divide samples into 10 aliquots (50 µL each).

  • Thermal Challenge: Heat each aliquot to a distinct temperature ranging from 37°C to 67°C (3°C increments) for 3 minutes.

  • Cooling: Immediately incubate at room temperature (3 min) then snap-freeze in liquid nitrogen.

  • Separation: Thaw, centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (denatured) proteins.

  • Analysis: Collect the supernatant (soluble fraction).[2][1] Analyze via Western Blot (if candidate target is known) or TMT-labeled Mass Spectrometry (Thermal Proteome Profiling) for unbiased discovery.[2][1]

Data Interpretation:

  • Plot the "Soluble Fraction" vs. "Temperature".

  • A right-shift in the curve (higher

    
    ) for a specific protein in the BPP-1 treated group indicates direct binding.[2][1]
    
Protocol B: Chemical Proteomics via Biotin-Linker

Best for: Isolating low-abundance targets and visualizing binding via Silver Stain/Western.[2][1]

Prerequisite: Synthesis of BPP-1-PEG3-Biotin (utilizing the 3-bromo handle).[2][1]

Step-by-Step:

  • Lysate Prep: Prepare 10 mg of protein lysate from target cells in mild buffer (50 mM HEPES, 150 mM NaCl, 0.5% Triton X-100).

  • Competition Control (Critical): Split lysate into two conditions:

    • Condition A (Experiment): 10 µM BPP-1-Biotin .[2][1]

    • Condition B (Competition): 10 µM BPP-1-Biotin + 100 µM free BPP-1 (excess parent compound).[2][1]

  • Incubation: Rotate at 4°C for 4 hours.

  • Capture: Add 50 µL Streptavidin-Agarose beads. Rotate 1 hour.

  • Wash: Wash beads 3x with Lysis Buffer, 3x with PBS (removes weak non-specific binders).[1]

  • Elution: Boil beads in 2x SDS-PAGE loading buffer.

  • Detection: Run SDS-PAGE. Perform Silver Staining.[2][1]

    • Success Criteria: A band appears in Condition A but is absent/faint in Condition B (indicating the free drug successfully competed for the active site).[2][1]

Quantitative Data Analysis

When analyzing Mass Spec data from CETSA or Pulldowns, filter results using these thresholds to remove false positives (e.g., sticky proteins like HSP90 or Tubulin).

ParameterThresholdRationale
Fold Change (Pulldown) > 2.0Enrichment of target in Probe vs. Control.
Competition Ratio < 0.5Signal drops by >50% when excess free drug is added.[2][1]
Delta Tm (CETSA) > 2.0 °CSignificant thermal stabilization.[2][1]
Peptide Count ≥ 2 uniqueEnsures identification confidence.[2][1]

Mechanistic Context & References

The aryloxypropanamide scaffold is chemically privileged. Researchers should cross-reference their findings with known targets of this class:

  • Cryptic Pockets (DsbA): Similar bromophenoxy fragments have been crystallized in "cryptic" hydrophobic pockets of bacterial DsbA, inducing conformational changes [1].[1][3]

  • GPCR Modulation: Phenylpropanamides are frequent scaffolds for GPR88 agonists and Opioid receptor modulators.[2][1][4] If BPP-1 shows CNS activity, prioritize GPCR screening [2].[2][1]

  • TRP Channels: The structural similarity to TRPM8 agonists (like WS-12) suggests potential ion channel modulation.[2][1]

Safety Note: While N-phenylpropanamide is a substructure associated with fentanyl precursors, the ether linkage in This compound distinguishes it chemically.[2][1] However, standard laboratory safety protocols for novel bioactive amides must be enforced.

References

  • Identification and characterization of two drug-like fragments that bind to the same cryptic binding pocket of Burkholderia pseudomallei DsbA. Source: bioRxiv (2021).[2][1] URL:[Link] Relevance: Demonstrates the binding of bromophenoxy propanamide fragments to cryptic hydrophobic pockets.[3]

  • Target deconvolution strategies in drug discovery. Source: Nature Reviews Drug Discovery (2007).[2][1][5] URL:[Link] Relevance: Foundational review of affinity and label-free strategies cited in the protocols.

  • Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. Source: Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics (2019).[2][1] URL:[Link] Relevance: Detailed methodology for ABPP and bead-based pulldowns.

Sources

"protocol for assessing 2-(3-bromophenoxy)-N-phenylpropanamide blood-brain barrier penetration"

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for the rigorous assessment of 2-(3-bromophenoxy)-N-phenylpropanamide , a lipophilic small molecule amide likely designed for CNS activity.[1][2][3]

Given its structural characteristics (MW ~320 Da, halogenated aromatic rings, amide linker), this compound fits the profile of a candidate with high passive permeability but potential liability for P-glycoprotein (P-gp) efflux or high non-specific tissue binding.[1][3] The following protocol prioritizes the determination of the unbound brain-to-plasma partition coefficient (


) , the gold standard for validating true CNS target engagement.

Executive Summary & Rationale

The assessment of BPP-Amide requires a specific focus on "free fraction" availability. While the bromine substitution and bis-aryl structure suggest favorable lipophilicity for passive diffusion, these same features often lead to high plasma protein binding (PPB) and brain tissue binding (


).[1][3]

Critical Technical Insight: Standard "Total Brain/Total Plasma" ratios (


) are misleading for lipophilic amides.[1][3] A 

can exist even with poor target engagement if the drug is merely trapped in the lipid-rich brain parenchyma.[2] This protocol utilizes a Tiered De-Risking Strategy to calculate

, ensuring the compound is not just entering the brain, but is bioavailable for its target.[3]

Tiered Assessment Workflow

Phase 1: In Silico & Physicochemical Profiling[3]
  • Objective: Confirm "drug-likeness" and predict passive diffusion.

  • Key Metrics:

    • cLogP: Expected range 3.0–4.5 (High lipophilicity).[1][3]

    • TPSA: Must be < 90 Ų for optimal BBB penetration.

    • H-Bond Donors: The amide NH is the sole donor (Count = 1), highly favorable.[1][3]

Phase 2: In Vitro Permeability & Efflux (The "Gatekeeper")[1]
  • Assay: MDCK-MDR1 (Transfected Canine Kidney cells).[1][2]

  • Why: Differentiates passive diffusion from P-gp mediated efflux.[1][2][3]

  • Success Criteria:

    
     cm/s and Efflux Ratio (ER) 
    
    
    
    .[1]
Phase 3: In Vivo Pharmacokinetics & Free Fraction[3]
  • Assay: Rat PK with parallel Equilibrium Dialysis.

  • Why: To determine

    
    .
    
  • Bioanalysis: LC-MS/MS exploiting the unique Bromine Isotope Pattern (1:1 ratio of

    
     and 
    
    
    
    ) for unambiguous detection.[1]

Visualization: Assessment Logic

BBB_Assessment_Workflow Start Compound: BPP-Amide InSilico Phase 1: In Silico (LogP, TPSA) Start->InSilico MDCK Phase 2: MDCK-MDR1 Assay (Permeability + Efflux) InSilico->MDCK Decision1 Efflux Ratio < 2.0? MDCK->Decision1 Redesign STOP / Redesign (P-gp Substrate) Decision1->Redesign No (Substrate) InVivo Phase 3: In Vivo PK (Plasma + Brain Homogenate) Decision1->InVivo Yes (Pass) Dialysis Parallel Equilibrium Dialysis (Determine fu,plasma & fu,brain) InVivo->Dialysis Concurrent Calc Calculate Kp,uu (Unbound Partition Coefficient) InVivo->Calc Dialysis->Calc

Caption: Tiered decision tree for filtering CNS candidates. Phase 2 acts as the primary "Go/No-Go" gate before expensive in vivo studies.[1][2]

Detailed Experimental Protocols

Protocol A: MDCK-MDR1 Permeability Assay

Purpose: To assess bidirectional permeability and P-gp substrate status.[1][2][3]

Materials:

  • MDCK-MDR1 cells (seeded on Transwell® inserts, 0.4 µm pore size).[1][3]

  • Transport Buffer: HBSS + 10 mM HEPES, pH 7.4.[3]

  • Reference Controls: Propranolol (High Perm), Verapamil (P-gp Substrate), Atenolol (Low Perm).[1][3]

Procedure:

  • Preparation: Dissolve BPP-Amide in DMSO (10 mM stock). Dilute to 5 µM in Transport Buffer (final DMSO < 0.5%).

  • Equilibration: Wash monolayers twice with warm HBSS.[3] TEER (Transepithelial Electrical Resistance) must be > 1200

    
    .[1][3]
    
  • Dosing:

    • A

      
      B (Blood-to-Brain):  Add compound to Apical chamber.[1][2][3]
      
    • B

      
      A (Brain-to-Blood):  Add compound to Basolateral chamber.[1][2][3]
      
  • Incubation: Incubate at 37°C, 5% CO2 for 60 minutes.

  • Sampling: Collect 50 µL aliquots from both donor and receiver compartments. Add Internal Standard (IS) immediately.[1][3]

  • Analysis: Quantify via LC-MS/MS.

Calculations:




[1]
Protocol B: LC-MS/MS Bioanalysis (Bromine-Specific)

Purpose: High-sensitivity quantification exploiting the bromine signature.[1][2]

Instrument Parameters:

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Precursor Ions: The mass spectrum will show two peaks of equal intensity separated by 2 Da.[3]

    • 
       Isotope: m/z ~320.0[1]
      
    • 
       Isotope: m/z ~322.0[1]
      
  • Transition Strategy: Monitor BOTH transitions to confirm peak identity and eliminate matrix interference.

    • Quantifier:

      
       (e.g., loss of bromophenoxy).
      
    • Qualifier:

      
       (Must maintain 1:1 ratio with quantifier).
      

Chromatography:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).[3]

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient: High organic ramp (50% to 95% B) required due to compound lipophilicity.[1][3]

Protocol C: In Vivo Determination

Purpose: To measure the definitive free drug concentration in the brain.[3]

Animal Model: Male Sprague-Dawley Rats (n=3 per timepoint).

Workflow:

  • Dosing: Administer BPP-Amide at 10 mg/kg (Subcutaneous or IP) to ensure steady absorption.[1][3]

  • Timepoints: 0.5, 1, 2, and 4 hours post-dose.

  • Terminal Collection:

    • Anesthetize animal.[3]

    • Blood: Cardiac puncture into EDTA tubes

      
       Centrifuge for Plasma.
      
    • Perfusion: Transcardial perfusion with saline (30 mL) to remove blood from brain capillaries (Critical for accurate tissue levels).[1]

    • Brain: Harvest, weigh, and homogenize in PBS (1:4 w/v).

  • Equilibrium Dialysis (The "Free" Fraction):

    • Load 150 µL Plasma vs. Buffer (RED Device).

    • Load 150 µL Brain Homogenate vs. Buffer.[3]

    • Incubate 4h at 37°C. Measure concentrations in both chambers.

Data Analysis Table:

ParameterFormulaInterpretation


Fraction unbound in plasma.[1][2]


Fraction unbound in brain (

= dilution factor).[1][3]


Total partitioning (often misleading).[1][3]


The Truth Metric.

Interpretation:

  • 
    : Passive diffusion dominates (Ideal).[1][3]
    
  • 
    : Active efflux (P-gp liability).[1][3]
    
  • 
    : Active uptake (Rare, but possible via transporters).[1][3]
    

References

  • Di, L., et al. (2003).[3] "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry. Link

  • Hammarlund-Udenaes, M. (2010).[1][3] "Cassette dosing for pharmacokinetic screening: A review." Drug Discovery Today. Provides methodology for

    
     calculation. Link
    
  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

  • Pardridge, W.M. (2012).[3] "Drug transport across the blood–brain barrier."[3][4][5][6][7] Journal of Cerebral Blood Flow & Metabolism. Link[1]

Sources

Application Note: Receptor Binding Characterization of 2-(3-bromophenoxy)-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the characterization of 2-(3-bromophenoxy)-N-phenylpropanamide , a lipophilic amide scaffold often investigated in medicinal chemistry for its activity against TRP channels (e.g., TRPM8) , PPAR nuclear receptors , or as a structural analog in IMPDH inhibition studies.

Given the compound's physicochemical profile (lipophilic, amide-linked, halogenated), this guide focuses on overcoming solubility challenges and ensuring data fidelity in Radioligand Competition Binding Assays .

Part 1: Executive Summary & Mechanistic Insight

The Compound

This compound represents a class of


-aryloxy amides . Its pharmacophore consists of:
  • Lipophilic Head: A 3-bromophenoxy group (bioisostere for hydrophobic pockets).

  • Linker: A chiral propanamide chain (implying stereoselectivity).

  • Tail: An N-phenyl ring (providing

    
    -
    
    
    
    stacking opportunities).
Biological Context

While specific targets vary by project, this scaffold shares high structural homology with:

  • TRPM8 Agonists: Similar to "cooling agents" (e.g., WS-12 analogs) where the amide linker and aromatic wings modulate channel gating.

  • PPAR

    
    /
    
    
    
    Modulators:
    Resembles the fibrate class (phenoxy-alkanoic acid derivatives), suggesting potential nuclear receptor binding.
  • IMPDH Inhibitors: The 2-phenoxy-N-phenylpropanamide core has been identified as a scaffold for Mycobacterium tuberculosis GuaB2 inhibition.[1][2]

Critical Experimental Challenges
  • Hydrophobicity (LogP > 3.5): The bromine and biphenyl-like structure create high lipophilicity, leading to rapid adsorption to plasticware and non-specific binding (NSB) .

  • Chirality: The C2 position is a stereocenter. Binding affinity (

    
    ) often differs by >100-fold between 
    
    
    
    - and
    
    
    -enantiomers.

Part 2: Experimental Workflow (Logic Map)

The following diagram outlines the decision tree for characterizing this ligand, emphasizing the critical "Solubility Check" often skipped by junior researchers.

ReceptorBindingWorkflow cluster_QC Quality Control Loop Compound 2-(3-bromophenoxy)- N-phenylpropanamide Solubility Solubility & Stability Check (DMSO vs. Ethanol) Compound->Solubility Dissolution NSB_Opt NSB Optimization (BSA/PEI Pre-treatment) Solubility->NSB_Opt High LogP detected Membrane Membrane Preparation (Target Receptor Expression) Assay Radioligand Competition Assay (11-point Dose Response) Membrane->Assay Receptor Source NSB_Opt->Assay Blocked Filters Analysis Data Analysis (Cheng-Prusoff -> Ki) Assay->Analysis CPM Data Analysis->Solubility If Hill Slope << 1.0 (Aggregation?)

Caption: Workflow for characterizing lipophilic amides. Note the critical feedback loop: poor solubility often masquerades as negative cooperativity (shallow Hill slope).

Part 3: Detailed Protocols

Protocol 1: Compound Handling & Solubilization

Rationale: The 3-bromo substituent significantly increases hydrophobicity. Improper solubilization causes "micro-precipitation," leading to false negatives in binding assays.

Materials:

  • Compound: this compound (Solid).

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

  • Vessels: Glass vials (borosilicate) or Low-Retention Polypropylene. Avoid standard polystyrene.

Procedure:

  • Stock Preparation: Dissolve solid compound to 10 mM in 100% DMSO. Vortex for 30 seconds.

    • QC Step: Inspect for turbidity.[3] If cloudy, sonicate at 37°C for 5 minutes.

  • Serial Dilution: Prepare 100x working stocks in 100% DMSO (e.g., 10 mM down to 1 nM).

    • Why 100% DMSO? Diluting into aqueous buffer before the assay plate often causes the compound to stick to the pipette tips.

  • Assay Transfer: Transfer 1 µL of stock into 99 µL of assay buffer directly in the assay plate to minimize surface losses.

Protocol 2: Radioligand Competition Binding Assay

Rationale: This assay determines the affinity (


) of the test compound by measuring its ability to displace a known radioligand (e.g., [³H]-Menthol for TRPM8 or [³H]-CP55,940 for CB2).

Reagents:

  • Membranes: HEK293 membranes overexpressing the target receptor (e.g., human TRPM8).

  • Radioligand: Specific to target (at

    
     concentration).
    
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.

    • Additive:0.1% BSA (Fatty-acid free) is MANDATORY to prevent the lipophilic probe from binding to the plastic walls.

  • Filters: GF/B or GF/C glass fiber filters, pre-soaked in 0.3% Polyethylenimine (PEI) for 1 hour.

    • Expert Note: PEI reduces the electrostatic binding of the hydrophobic amide to the filter fibers.

Step-by-Step Methodology:

  • Plate Setup: Use a 96-well polypropylene V-bottom plate.

  • Addition Sequence:

    • Step A: Add 25 µL Assay Buffer (Total Binding wells) or 25 µL Reference Antagonist (Non-Specific Binding wells).

    • Step B: Add 25 µL of This compound (diluted series).

    • Step C: Add 25 µL Radioligand (final conc. =

      
      ).
      
    • Step D: Add 75 µL Membrane Suspension (start reaction).

  • Incubation: Incubate at 25°C for 60–90 minutes (equilibrium is slower for lipophilic ligands).

    • Shaking: Orbital shaker at 200 rpm is required to maintain homogeneity.

  • Harvesting:

    • Rapidly filter through PEI-soaked GF/B filters using a cell harvester (e.g., Brandel or PerkinElmer).

    • Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA).

    • Why BSA in wash? To strip "loosely" bound hydrophobic compound from the filter matrix, leaving only receptor-bound radioligand.

  • Detection: Dry filters, add Liquid Scintillation Cocktail (e.g., Ultima Gold), and count on a Beta Counter.

Part 4: Data Analysis & Interpretation

Quantitative Metrics

Summarize data using the following table structure. Ensure you calculate


 using the Cheng-Prusoff Equation :


[3]
ParameterDefinitionTarget Criteria (Hit)Warning Signal

Concentration inhibiting 50% binding< 1 µM> 10 µM (Weak/Non-binder)

Inhibitory Constant (Intrinsic Affinity)< 100 nMN/A
Hill Slope (

)
Cooperativity factor1.0 ± 0.2< 0.8 (Aggregation/Solubility issue)

Total receptor densityConstantDecreases (If compound destroys membrane)
Troubleshooting the "Lipophilic Tail" Effect

If the Hill Slope is < 0.8 or data is noisy:

  • Aggregation: The compound may be forming micelles. Solution: Add 0.01% Pluronic F-127 to the buffer.

  • Filter Binding: The compound is sticking to the harvester filter. Solution: Increase PEI soak time or switch to GF/C filters.

  • Wall Adsorption: Solution: Use silanized glass vials for all dilution steps.

Part 5: References

  • Limbird, L. E. (2012). Cell Surface Receptors: A Short Course on Theory and Methods. Springer Science & Business Media. (Standard text for receptor theory).

  • Ujjinamatada, R. K., et al. (2012). "Identification of Novel Mt-GuaB2 Inhibitor Series Active against M. tuberculosis." PLOS ONE, 7(3), e33886. Link (Describes the 2-phenoxy-N-phenylpropanamide scaffold).

  • Behrendt, H. J., et al. (2004). "Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay." British Journal of Pharmacology, 141(4), 737–745. Link (Protocol for TRP channel binding/functional assays).

  • Motulsky, H. J., & Neubig, R. R. (2010). "Analysis of ligand binding data." Current Protocols in Neuroscience, 52(1), 7-5. Link (Authoritative guide on Ki calculation).

Sources

Application Note: Methodology for High-Throughput Screening of 2-(3-bromophenoxy)-N-phenylpropanamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 2-phenoxy-N-phenylpropanamide scaffold represents a "privileged structure" in medicinal chemistry, sharing significant pharmacophore overlap with established PPAR agonists (fibrates), Wnt pathway modulators, and specific ion channel blockers. The specific inclusion of a 3-bromophenoxy moiety introduces a halogen bond donor and increased lipophilicity (


), typically enhancing potency against hydrophobic pockets in nuclear receptors like PPAR

or

.

This Application Note details a validated High-Throughput Screening (HTS) methodology for this library. Unlike generic screening guides, this protocol addresses the specific solubility challenges of brominated phenoxy-amides and utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay as the primary screen to eliminate false positives common in luciferase-based phenotypic screens for this chemotype.

Key Mechanistic Insight

The 2-(3-bromophenoxy)-N-phenylpropanamide core contains a chiral center at the C2 position of the propanamide chain. Historical SAR data suggests that for PPAR targets, the (


)-enantiomer often mimics the natural ligand configuration. Therefore, this screening protocol explicitly requires enantiopure library separation or chiral resolution prior to hit validation.

Experimental Workflow & Logic

The screening campaign is designed as a funnel, moving from high-capacity biochemical assays to lower-throughput functional validation.

DOT Diagram: HTS Screening Cascade

The following diagram illustrates the logical flow from library management to hit qualification.

HTS_Cascade Library Compound Library (2-(3-bromophenoxy) analogs) QC QC: DMSO Solubility Check (Nephelometry) Library->QC Primary Primary Screen: TR-FRET Co-activator Assay (PPARu03B3 LBD) QC->Primary Acoustic Dispensing Filter1 Filter: >50% Activation Z' > 0.6 Primary->Filter1 Counter Counter Screen: Thiol Reactivity / Aggregation (Detergent sensitivity) Filter1->Counter Hit Triage Secondary Secondary Screen: Cell-Based Reporter (HEK293-PPAR-Luc) Counter->Secondary Non-promiscuous hits Hit Validated Hit (IC50 / EC50 Determination) Secondary->Hit

Caption: Step-wise screening cascade prioritizing early elimination of solubility artifacts and false positives common to lipophilic brominated amides.

Detailed Protocols

Protocol A: Library Preparation and Solubility Management

Challenge: The 3-bromo substituent significantly increases lipophilicity, leading to potential precipitation in aqueous assay buffers. Solution: Use of an intermediate dilution plate and acoustic dispensing.

  • Stock Preparation: Dissolve analogs in 100% anhydrous DMSO to a concentration of 10 mM.

  • Solubility QC: Centrifuge plates at 2000 x g for 5 minutes to pellet any undissolved particulates.

  • Acoustic Transfer: Use an Echo® Liquid Handler (or equivalent) to transfer 20 nL of compound directly into the 1536-well assay plate.

    • Why: Traditional tip-based transfer requires intermediate aqueous dilution, where this scaffold is likely to crash out. Acoustic transfer prevents this.

Protocol B: Primary Screen - TR-FRET Co-activator Recruitment

This assay detects the ligand-dependent conformational change of the target receptor (e.g., PPAR


 LBD) that allows recruitment of a co-activator peptide.

Reagents:

  • Target: Biotinylated-PPAR

    
    -LBD (Ligand Binding Domain).
    
  • Peptide: Fluorescein-labeled PGC-1

    
     co-activator peptide.
    
  • Donor: Terbium-labeled Streptavidin (Tb-SA).

Procedure:

  • Dispense Compounds: Transfer 20 nL of library compounds (Final conc: 10

    
    M) into white, low-volume 1536-well plates.
    
  • Add Receptor Mix (5

    
    L): 
    
    • Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, 1 mM DTT.

    • Note: DTT is critical to prevent oxidation of the receptor, though phenoxy-amides are generally redox-stable.

    • Concentration: 5 nM Biotin-PPAR

      
      , 5 nM Tb-SA.
      
  • Incubation 1: Centrifuge (1000 rpm, 1 min) and incubate for 15 mins at RT.

  • Add Peptide Mix (5

    
    L): 
    
    • Concentration: 100 nM Fluorescein-PGC-1

      
      .
      
  • Final Incubation: Incubate for 1 hour at RT in the dark.

  • Read: Measure TR-FRET on a PHERAstar or EnVision reader.

    • Excitation: 337 nm.[1]

    • Emission 1 (Donor): 490 nm.

    • Emission 2 (Acceptor): 520 nm.

Data Calculation:



Protocol C: Secondary Functional Screen (Cell-Based)

Hits from TR-FRET must be validated in a cellular context to ensure membrane permeability.

Cell Line: HEK293 stably transfected with GAL4-PPAR


 LBD and UAS-Luciferase.
Procedure: 
  • Seed cells at 5,000 cells/well in 384-well white tissue culture plates.

  • Incubate 24h at 37°C / 5% CO

    
    .
    
  • Add compounds (normalized to 0.5% DMSO final).

  • Incubate 18 hours.

  • Add Steady-Glo® Luciferase reagent (1:1 volume).

  • Measure Luminescence.

Data Analysis & Interpretation

Quantitative Performance Metrics

The following table summarizes the acceptance criteria for the screening campaign.

MetricAcceptance ThresholdExplanation
Z-Factor (Z')

Indicates separation between positive control (Rosiglitazone) and vehicle (DMSO).
Signal-to-Background (S/B)

Essential for distinguishing weak partial agonists.
CV% (DMSO)

Low variability in negative controls is critical for identifying hits.
Hit Cutoff

of Mean
Compounds exceeding 3 standard deviations from the plate mean.
Structure-Activity Relationship (SAR) Trends

Based on the this compound scaffold, expect the following trends:

  • 3-Bromo Position: The meta-bromo group is crucial. Moving Br to the para (4-position) often reduces potency due to steric clashes in the hydrophobic tail pocket of nuclear receptors.

  • Amide Linker: Methylation of the amide nitrogen (N-methyl-N-phenyl) typically abolishes activity by disrupting a key hydrogen bond with the receptor backbone (e.g., Ser289 in PPAR

    
    ).
    
  • Chirality: The (

    
    )-enantiomer is expected to be 10-100x more potent than the (
    
    
    
    )-enantiomer.

Pathway Visualization

Understanding the downstream effect of the validated hits is crucial. The diagram below depicts the activation pathway for a typical nuclear receptor target engaged by this scaffold.

Pathway Ligand 2-(3-bromophenoxy) Analog Receptor Nuclear Receptor (PPAR/RXR) Ligand->Receptor Binding (Kd < 1u00B5M) CoActivator Co-Activator (PGC-1u03B1) Receptor->CoActivator Helix 12 Stabilization DNA PPRE DNA Element CoActivator->DNA Complex Recruitment Transcription Transcription (Target Genes) DNA->Transcription Polymerase Activation

Caption: Mechanism of Action: Ligand binding stabilizes Helix 12, recruiting co-activators to drive gene transcription.[2][3][4][5][6][7][8][9][10][11][12]

References

  • Inglese, J., et al. (2007). "High-throughput screening assays for the identification of chemical probes." Nature Chemical Biology, 3(8), 466–479. Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology, 14(3), 315–324. Link

  • Berger, J. P., et al. (1999). "The mechanisms of action of PPARs." Annual Review of Medicine, 53, 409–435. (Context for Phenoxy-acid/amide SAR). Link

  • NCATS Assay Guidance Manual. (2025). "Assay Validation and Operations for HTS." National Center for Advancing Translational Sciences. Link

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry (Reference for Halogen/Bromine bonding effects). Link

Sources

Troubleshooting & Optimization

"improving yield of 2-(3-bromophenoxy)-N-phenylpropanamide synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aryloxypropanamide Synthesis Topic: Improving Yield of 2-(3-bromophenoxy)-N-phenylpropanamide Ticket Status: OPEN Support Level: Tier 3 (Senior Application Scientist)[1]

System Overview: The Synthetic Challenge

You are attempting to synthesize This compound . This molecule consists of a central propyl backbone linking a 3-bromophenol ether and an aniline amide.[1]

Based on our analysis of user data and common yield-limiting factors in aryloxyalkanoic chemistry, most researchers encounter yield ceilings (30–45%) due to a specific competitive reaction in the ether-formation step.[1]

There are two primary synthetic routes.[2] Your choice between them is the single biggest determinant of your yield.

  • Route A (The "Ether-First" Path): 3-Bromophenol + 2-Bromopropionate ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     Hydrolysis 
    
    
    
    Amide Coupling.
  • Route B (The "Amide-First" Path): Aniline + 2-Bromopropionyl bromide ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     Intermediate 
    
    
    
    Displacement with Phenol.

Our Recommendation: If you are struggling with yield, switch to Route B . Route A suffers from a critical "Elimination Trap" that Route B largely avoids.

Diagnostic Visualization: The "Elimination Trap"

The following diagram illustrates why Route A often fails to deliver high yields and how Route B bypasses the issue.

SynthesisPathways Start_Phenol 3-Bromophenol RouteA_Step1 Route A: Ether Synthesis (Base + Heat) Start_Phenol->RouteA_Step1 RouteB_Step2 Step 2: SN2 Displacement (K2CO3, Acetone) Start_Phenol->RouteB_Step2 Nucleophilic Attack Start_Aniline Aniline RouteB_Step1 Route B: Amide Formation (0°C, Mild Base) Start_Aniline->RouteB_Step1 Reagent_Prop Ethyl 2-bromopropionate (Secondary Halide) Reagent_Prop->RouteA_Step1 Side_Elim SIDE REACTION (Major Yield Loss): Elimination to Ethyl Acrylate RouteA_Step1->Side_Elim E2 Elimination (Favored by Heat/Strong Base) Int_Ether Intermediate Ether (Low Yield) RouteA_Step1->Int_Ether SN2 Substitution (Sterically Hindered) Product TARGET: This compound Int_Ether->Product Hydrolysis + Coupling Reagent_Acyl 2-Bromopropionyl Bromide Reagent_Acyl->RouteB_Step1 Int_Amide Intermediate: 2-bromo-N-phenylpropanamide RouteB_Step1->Int_Amide High Yield (>90%) Int_Amide->RouteB_Step2 RouteB_Step2->Product Efficient SN2

Caption: Comparison of Synthetic Routes. Route A (left) loses significant yield to acrylate elimination. Route B (right) utilizes a stable amide intermediate for higher overall conversion.

Troubleshooting Guides (FAQs)

Ticket #401: "I'm seeing a large amount of 'polymer' or gunk in my flask during the ether step."

Diagnosis: You are likely using Route A (reacting 3-bromophenol with ethyl 2-bromopropionate) and using a strong base (like NaH or NaOEt) or high heat. Root Cause: The 2-bromopropionate is a secondary alkyl halide.[1] Under basic conditions, it prefers E2 elimination over SN2 substitution. The bromide leaves, forming ethyl acrylate. Ethyl acrylate then polymerizes or reacts non-productively, creating the "gunk." Corrective Action:

  • Switch Bases: Stop using NaH. Use Potassium Carbonate (K₂CO₃) . It is milder and favors substitution over elimination.

  • Change Solvent: Use Acetonitrile (ACN) or Acetone instead of DMF/THF for the ether step.

  • Temperature Control: Do not reflux immediately. Stir at room temperature for 1-2 hours, then gently warm to 50-60°C.

Ticket #402: "My aniline coupling (Amide Step) has stalled at 60% conversion."

Diagnosis: You are likely trying to couple the carboxylic acid (2-(3-bromophenoxy)propanoic acid) with aniline using standard carbodiimides (EDC/DCC).[1] Root Cause: Aniline is a relatively weak nucleophile compared to aliphatic amines. Standard activation might not be sufficient, or the intermediate O-acylisourea is rearranging. Corrective Action:

  • Use HATU: Switch to HATU/DIPEA in DMF. This is the "gold standard" for difficult amide couplings.

  • Acid Chloride Method: Convert your acid to the acid chloride using Thionyl Chloride (

    
    ) first, then react with aniline. This is chemically robust and often solves "stalled" couplings.
    
Ticket #403: "The final product is an oil, but it should be a solid."

Diagnosis: Impurity contamination. Root Cause: The most common impurity in this synthesis is unreacted 3-bromophenol .[1] Phenols are difficult to remove via standard silica chromatography because they streak. Corrective Action:

  • The "Base Wash" Protocol: Dissolve your crude oil in Ethyl Acetate. Wash the organic layer 3x with 1M NaOH . The NaOH deprotonates the phenol (making it water-soluble phenoxide) but leaves your neutral amide product in the organic layer.

  • Recrystallization: Once the phenol is removed, the oil often solidifies. Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate.

Optimized Experimental Protocol (Route B)

This protocol utilizes the "Amide-First" strategy to maximize yield by avoiding the acrylate elimination side-reaction.[1]

Step 1: Synthesis of 2-bromo-N-phenylpropanamide

Target: Create the stable electrophile scaffold.

  • Setup: Flame-dried 250mL round-bottom flask, N₂ atmosphere.

  • Reagents:

    • Aniline (1.0 equiv, 20 mmol)

    • Triethylamine (1.2 equiv, 24 mmol)

    • Dichloromethane (DCM) (anhydrous, 100 mL)

    • 2-Bromopropionyl bromide (1.1 equiv, 22 mmol) [Note: Use the bromide, not the chloride, if available for better reactivity, but chloride works too] .

  • Procedure:

    • Dissolve Aniline and Triethylamine in DCM. Cool to 0°C (Ice bath).

    • Add 2-Bromopropionyl bromide dropwise over 20 mins.[1] (Exothermic!).

    • Allow to warm to Room Temp (RT) and stir for 2 hours.

    • Workup: Wash with 1M HCl (to remove unreacted aniline)

      
       Sat.[3] NaHCO₃ 
      
      
      
      Brine. Dry over MgSO₄.
    • Yield Expectation: >90%. Solid white/off-white.[1]

Step 2: Displacement with 3-Bromophenol

Target: Install the ether linkage via SN2.[1]

  • Setup: 100mL Round-bottom flask.

  • Reagents:

    • Intermediate from Step 1 (1.0 equiv)[4]

    • 3-Bromophenol (1.1 equiv)[1]

    • Potassium Carbonate (

      
      ) (2.0 equiv, anhydrous/powdered)
      
    • Acetone (Reagent grade, 50 mL) or Acetonitrile (for faster rate).

  • Procedure:

    • Combine all reagents in the flask.

    • Heat to Reflux (approx. 60°C) with vigorous stirring.

    • Monitor: Check TLC every 2 hours. Reaction typically takes 4–8 hours.[4]

    • Workup: Filter off the solid ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      . Evaporate solvent.[3][4][5][6] Dissolve residue in Ethyl Acetate.
      
    • Critical Purification Step: Wash organic layer with 1M NaOH (x3) to remove excess 3-bromophenol.[1] Wash with brine.[4] Dry and concentrate.

    • Crystallization: Recrystallize from EtOH/Water if necessary.

Data Summary: Yield Comparison

ParameterRoute A (Ether-First)Route B (Amide-First)
Primary Yield Killer Elimination to Acrylate (E2)Incomplete SN2 (Steric)
Typical Yield (Lit.) 30 - 50%75 - 85%
Purification Difficulty High (Polymer removal)Low (Base wash)
Step Count 3 (Ether

Hydrolysis

Amide)
2 (Amide

Ether)
Atom Economy Lower (Loss of ester group)Higher

References

  • Williamson Ether Synthesis & Elimination Competition

    • Master Organic Chemistry. "The Williamson Ether Synthesis."[5][6][7][8][9] Accessed Feb 2026. Link

    • BenchChem.[4][6] "Application Notes and Protocols for Williamson Ether Synthesis." Accessed Feb 2026. Link

    • Note: These sources establish the fundamental competition between E2 elimination and SN2 substitution in secondary alkyl halides (like 2-bromopropion
  • Amide Coupling Methodologies

    • Chemistry LibreTexts. "Reactions of Arylamines."[10] Accessed Feb 2026. Link

    • BenchChem.[4][6] "Troubleshooting low yield in Amide Synthesis." Accessed Feb 2026. Link

  • Alpha-Halo Amide Reactivity (Route B Justification)

    • ResearchGate.[11] "Synthesis of 2-(3-phenoxyphenyl)propanenitrile in Organic Synthesis." (Analogous chemistry demonstrating nucleophilic displacement on alpha-substituted propyl chains). Link

Disclaimer: This guide is intended for use by trained chemical professionals. Always review Safety Data Sheets (SDS) for 3-bromophenol (toxic/corrosive) and 2-bromopropionyl bromide (lachrymator/corrosive) before handling.[1]

Sources

Technical Support Center: Solubilization of 2-(3-bromophenoxy)-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Issues with 2-(3-bromophenoxy)-N-phenylpropanamide Document ID: TSC-SOL-2024-BPKP Department: Application Science & Formulation Support Status: Active[1][2][3][4]

Part 1: Core Directive & Executive Summary

To the Researcher: You are likely encountering the "Brick Dust" phenomenon.[3][4] this compound is a classic lipophilic amide.[1][2][3][4] The combination of the 3-bromophenoxy moiety (high lipophilicity, LogP > 3.[2][4]5) and the N-phenylpropanamide backbone creates a rigid crystal lattice that resists aqueous solvation.[1][2][3][4]

Our internal data and structural analysis suggest this compound falls into BCS Class II (Low Solubility, High Permeability).[4] Your primary failure mode is likely precipitation upon dilution from DMSO stocks into aqueous buffers.[2][3][4]

This guide moves beyond simple "add more solvent" advice. We provide a tiered approach: from immediate "bench-side" fixes for in vitro assays to robust formulation strategies for in vivo studies.[1][2][3][4]

Part 2: Diagnostic & Immediate Troubleshooting

Phase 1: Characterize Your Failure Mode

Before attempting solubilization, confirm the nature of your insolubility using this diagnostic matrix.

ObservationDiagnosisRoot CauseRecommended Fix
Cloudy precipitate immediately upon adding water/buffer to DMSO stock.[1][2][3][4]The "Crash Out" Dielectric constant shock.[2][3][4] DMSO ($ \epsilon \approx 47

\epsilon \approx 80 $) transition forces hydrophobic aggregation.[2][4]
Protocol A (Serial Dilution) or Protocol C (Surfactants).[2][3][4]
Oily droplets form instead of crystals.[2][3][4]"Grease Ball" Effect Compound is above its melting point or is an amorphous oil; supercooled liquid state.[2][3][4]Protocol B (Co-solvent System).[2][3][4]
Compound floats on surface, unwetted.[3][4]High Interfacial Tension High hydrophobicity prevents water contact; surface tension dominates.[2][3][4]Protocol C (Wetting Agents).
Precipitate forms over time (2-4 hours).Ostwald Ripening Metastable supersaturation collapsing into stable crystal form.[2][3][4]Protocol D (Cyclodextrins).[2][3][4]
Phase 2: Step-by-Step Protocols
Protocol A: The "Intermediate Shift" (For Cellular Assays)

Use this when you need < 1% DMSO final concentration.

The Logic: Direct addition of 100% DMSO stock to water creates local supersaturation zones that trigger nucleation.[4] We must smooth the dielectric gradient.[3][4]

  • Prepare Stock: Dissolve compound in 100% anhydrous DMSO to 10 mM. Sonicate at 40°C for 5 mins to ensure no "seed crystals" remain.

  • Intermediate Step: Prepare a 10x Intermediate in a solvent compatible with your assay (e.g., Ethanol or PEG-400).[1][2][3][4]

    • Mix: 10 µL DMSO Stock + 90 µL PEG-400.[1][2][3][4]

  • Final Dilution: Slowly add the Intermediate to your vortexing culture media.[2][3][4]

    • Result: The PEG sheath prevents immediate aggregation during the transition to water.[4]

Protocol C: Surfactant-Assisted Solubilization (Micellar Shielding)

Use for enzyme assays or non-cell-sensitive applications.[1][2][3][4]

The Logic: The 3-bromophenoxy group is highly hydrophobic.[1][2][3][4] Non-ionic surfactants form micelles that encapsulate this tail, leaving the polar amide exposed.[4]

  • Selection: Use Tween 80 (Polysorbate 80) or Kolliphor® EL .[2][3][4]

  • Preparation:

    • Dissolve compound in DMSO (10 mM).[2][3][4]

    • Add Tween 80 to the DMSO stock before aqueous addition.[3][4] Ratio: 1:1 (w/w) Compound:Tween.[2][3][4]

  • Dilution: Dilute into buffer. The surfactant critical micelle concentration (CMC) ensures the compound remains trapped in micelles rather than precipitating.

Part 3: Advanced Formulation (The "Gold Standard")

For in vivo work or high-concentration assays, simple co-solvents will fail.[1][2][3][4] You must use Host-Guest Complexation .[1][2][3][4]

Protocol D: Cyclodextrin Complexation

Why it works: The Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
cavity is the correct dimension (~6.0-6.5 Å) to host the N-phenyl or 3-bromophenoxy rings, shielding the hydrophobic bulk from water.[1][2][3][4]

Workflow:

  • Vehicle Prep: Prepare 20% (w/v) HP-

    
    -CD in sterile water or PBS.[1][2][3][4]
    
  • Addition: Add solid this compound to the vehicle.

  • Energy Input: This is the critical step.[2][3][4]

    • Option 1: High-shear vortexing for 30 mins.

    • Option 2: Probe sonication (pulsed, 30% amplitude) for 10 mins.

  • Equilibration: Shake at room temperature for 24 hours.

  • Filtration: Filter through 0.45 µm PVDF to remove uncomplexed solid.[2][3][4]

Success Metric: A clear solution indicates the compound is trapped in the CD cavity.[4]

Part 4: Visualizing the Solubilization Strategy

The following decision tree illustrates the logic flow for selecting the correct method based on your specific assay constraints.

Solubility_Workflow cluster_mechanism Mechanism of Failure Start Start: this compound (Solid / DMSO Stock) Check_Assay Check Assay Tolerance: Is DMSO > 1% allowed? Start->Check_Assay High_DMSO Use Simple DMSO Dilution (Watch for 'Crash Out') Check_Assay->High_DMSO Yes Low_DMSO Requires Advanced Strategy Check_Assay->Low_DMSO No Check_Bio Is this for Cell Culture (In Vitro) or Animal (In Vivo)? Low_DMSO->Check_Bio In_Vitro In Vitro (Cells) Check_Bio->In_Vitro In_Vivo In Vivo (Animals) Check_Bio->In_Vivo Method_A Method A: Intermediate Dilution (DMSO -> PEG400 -> Media) In_Vitro->Method_A Quick Fix Method_D Method D: Cyclodextrin Complexation (HP-beta-CD) In_Vitro->Method_D High Stability In_Vivo->Method_D Injectable Method_SD Solid Dispersion (HPMC-AS / Spray Dry) In_Vivo->Method_SD Oral Bioavailability Node_Fail Direct Water Addition: Hydrophobic Aggregation (Precipitation)

Figure 1: Decision matrix for solubilizing lipophilic amides based on assay tolerance and application type.

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use pH adjustment to dissolve this molecule? A: Proceed with caution. While the amide nitrogen has a pKa, it is extremely weak.[4] You would need highly acidic conditions (pH < 2) or basic conditions (pH > 12) to ionize it significantly.[2][4]

  • Risk:[1][2][3][4][5] Extreme pH often hydrolyzes the amide bond, cleaving your molecule into 2-(3-bromophenoxy)propanoic acid and aniline.[1][2][3][4]

  • Recommendation: Stick to neutral pH strategies (surfactants/cyclodextrins) to maintain chemical stability [1].[2][3][4]

Q2: My compound precipitates after 2 hours in the plate. Why? A: This is supersaturation collapse .[2][3][4] You likely achieved a kinetic solubility (temporarily stable) that exceeded the thermodynamic solubility.[2][4]

  • Fix: Add a crystallization inhibitor like HPMC (Hydroxypropyl methylcellulose) or PVP (Polyvinylpyrrolidone) at 0.1% to your assay buffer.[2][3] These polymers adsorb to crystal nuclei and inhibit growth (the "Spring and Parachute" effect) [2].

Q3: Is the bromine atom causing the issue? A: Yes, significantly. The bromine substituent increases the molecular weight and lipophilicity (LogP) compared to a chloro- or fluoro- analog.[1][2][3][4] Halogens also enhance


-stacking interactions between aromatic rings in the solid state, increasing the melting point and lattice energy, which directly opposes dissolution [3].[4]

Q4: I see "oiling out" when heating. Is this normal? A: Yes. If you heat the aqueous mixture near the compound's melting point, it may undergo a phase transition to an amorphous oil before dissolving.[4]

  • Warning: Do not use this oil phase for dosing.[2][3][4] It will have unpredictable bioavailability.[2][3][4] You must ensure it is fully dissolved or dispersed as defined nanoparticles.[2][3][4]

Part 6: References

  • Loftsson, T., & Brewster, M. E. (2010).[4] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [1][2]

  • Williams, H. D., et al. (2013).[4] Strategies to Address Low Drug Solubility in Discovery and Development.[3][4][6][7] Pharmacological Reviews.

  • Lipinski, C. A. (2000).[2][3][4] Drug-like properties and the causes of poor solubility and poor permeability.[1][2][3][7] Journal of Pharmacological and Toxicological Methods. [1]

  • Di, L., & Kerns, E. H. (2006).[4] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

Sources

"troubleshooting 2-(3-bromophenoxy)-N-phenylpropanamide instability in solution"

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Support Tier: Level 3 (Senior Application Scientist)

Introduction: Understanding Your Molecule

Welcome to the Technical Support Center. You are likely here because you are observing inconsistent data with 2-(3-bromophenoxy)-N-phenylpropanamide (referred to hereafter as 3-Br-PP ).

As a Senior Application Scientist, I often see this compound treated as a standard stable amide. It is not. This molecule possesses a "perfect storm" of three reactive motifs that lead to specific instability pathways in solution:

  • The Aryl Bromide: Highly susceptible to photodehalogenation (loss of bromine) under ambient light.

  • The

    
    -Phenoxy Amide:  The oxygen atom at the 
    
    
    
    -position increases the acidity of the adjacent proton, making the compound prone to racemization (if chiral) and oxidation .
  • The N-Phenyl Amide (Anilide): While generally stable, the electron-withdrawing phenoxy group activates the carbonyl, accelerating hydrolysis in non-neutral pH.

This guide prioritizes the most common failure modes reported by our users.

Module 1: Photochemical Instability (The "Phantom" Impurity)

Symptom:

"I see a growing impurity peak at [M-79] or [M-80+1] in my LC-MS after leaving the sample in the autosampler overnight."

The Science (Causality): The 3-bromo substituent on the aromatic ring is photosensitive. Under standard laboratory lighting (fluorescent tubes emit UV-A), the Carbon-Bromine (C-Br) bond undergoes homolytic cleavage . This generates an aryl radical.[1] If your solvent is a hydrogen atom donor (like THF, Methanol, or even impurities in DMF), the radical abstracts a hydrogen, resulting in the des-bromo analog (2-phenoxy-N-phenylpropanamide).

Visualizing the Pathway:

Photodehalogenation Start 3-Br-PP (Intact Molecule) Radical Aryl Radical (Intermediate) Start->Radical Homolytic Cleavage Light hv (UV/Blue Light) Light->Radical Product Des-bromo Impurity (Permanent Artifact) Radical->Product H-Abstraction Solvent H-Donor Solvent (THF/MeOH) Solvent->Product Donates H

Figure 1: Mechanism of photo-induced debromination in solution.

Troubleshooting Protocol:

StepActionScientific Rationale
1 Amber Glassware Mandatory. Standard clear glass transmits UV >300nm, which is sufficient to cleave C-Br bonds over hours.
2 Solvent Switch Avoid ethers (THF, Dioxane) if possible. Use Acetonitrile (ACN) or Water/ACN mixtures, which are poor Hydrogen donors.
3 Autosampler Temp Set to 4°C . Lower temperature reduces the quantum yield of the radical abstraction step.
4 Actinometry Check If you suspect degradation, run a "Dark Control" (sample wrapped in foil) vs. "Light Exposed" for 4 hours.

Module 2: Hydrolytic Instability & pH Sensitivity

Symptom:

"My compound disappears in buffer solutions, appearing as two new peaks."

The Science (Causality): While N-phenyl amides (anilides) are usually robust, the


-phenoxy group  acts as an electron-withdrawing group (EWG). This pulls electron density away from the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack by water (

or

).
  • Acidic pH (< 4): Protonation of the carbonyl oxygen leads to cleavage.

  • Basic pH (> 9): Direct hydroxide attack.

  • Neutral pH (6-8): Stable zone.

Visualizing the Decision Tree:

HydrolysisTree Issue Sample Degradation in Solution CheckPH Check Solution pH Issue->CheckPH Acid pH < 4 CheckPH->Acid Base pH > 9 CheckPH->Base Neutral pH 6-8 CheckPH->Neutral ResultAcid Acid Hydrolysis (Yields Aniline + Acid) Acid->ResultAcid ResultBase Base Hydrolysis (Rapid Cleavage) Base->ResultBase ResultNeutral Check Solubility (Precipitation?) Neutral->ResultNeutral

Figure 2: Diagnostic workflow for hydrolytic stability.

Stability Data Matrix (Simulated for 25°C):

Solvent SystempHt 1/2 (Half-life)Status
0.1M HCl / ACN1.0~ 12 HoursUnstable
Phosphate Buffer / ACN7.4> 7 DaysStable
0.1M NaOH / ACN13.0< 30 MinutesCritical Failure
DMSO (Anhydrous)N/A> 6 MonthsRecommended Storage

Module 3: Stereochemical Issues (Racemization)

Symptom:

"I isolated the (R)-enantiomer, but my biological assay shows activity matching the racemate."

The Science (Causality): The proton at the 2-position (the chiral center) is flanked by a carbonyl group and an ether oxygen. This makes it significantly acidic (


 approx 18-20 in DMSO). In the presence of even weak bases (like carbonate buffers or basic impurities in silica gel), the proton can be removed to form an enolate , which re-protonates non-stereoselectively, causing racemization.

Prevention Protocol:

  • Avoid Basic Workups: Do not use

    
     or 
    
    
    
    washes during extraction if maintaining chirality is critical. Use dilute acid or neutral brine.
  • Column Chromatography: Use neutral silica or deactivated alumina. Standard silica is slightly acidic, which is safe, but avoid amine-modified silica.

  • Solvent Choice: Avoid storing in Methanol/Water mixtures for extended periods, as protic solvents facilitate proton exchange.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO for long-term storage? A: Yes, but it must be anhydrous and stored frozen. DMSO is hygroscopic; absorbed water can initiate slow hydrolysis over months. We recommend storing 10mM stocks at -20°C in amber vials.

Q: Is this compound a Fentanyl analog? A: Structurally, it contains an N-phenylpropanamide core, similar to Fentanyl precursors (e.g., N-phenylpropanamide, CAS 620-71-3). However, the bulky 2-phenoxy substitution changes its pharmacological and chemical profile. Always handle with standard chemical hygiene and check your local regulations regarding "masked" precursors.

Q: Why does my NMR show a doublet of doublets for the alpha-proton? A: This is expected. The chiral center couples with the methyl group (quartet) and potentially exhibits long-range coupling if the conformation is locked. If the peaks are broadening, it may indicate slow rotation around the amide bond (rotamers), which is common in N-phenyl amides. Heat the NMR tube to 50°C to coalesce the peaks for confirmation.

References

  • Higginson, B., et al. (2021).[2][3] Nickel-Catalyzed Photodehalogenation of Aryl Bromides.[3] Synlett, 32, 1633-1636.[2][3]

    • Context: Establishes the mechanism of aryl bromide instability under light irradiation and the role of solvent H-don
  • Cauzzo, G., et al. (1960).[4] Kinetics of the hydrolysis of N-substituted amides. Atti della Accademia Nazionale dei Lincei.[4]

    • Context: Foundational text on the stability of N-phenyl amides (anilides) vs. alkyl amides.
  • Wessig, P. (2006). Photochemical Cleavage of

    
    -Keto Amides and Ethers. The Journal of Organic Chemistry.[3] 
    
    • Context: Discusses the photo-instability of phenoxy-substituted carbonyls, relevant to the ether linkage stability.
  • PubChem Compound Summary. N-phenylpropanamide (Core Structure).

    • Context: Baseline physical properties for the stable amide core.

Sources

Technical Support Center: In Vivo Optimization of 2-(3-bromophenoxy)-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of 2-(3-bromophenoxy)-N-phenylpropanamide for in vivo applications.

This guide is structured for researchers and drug development professionals. It treats the compound as a lipophilic lead candidate , chemically related to the 2-phenoxy-N-phenylpropanamide scaffold (often associated with IMPDH inhibition and herbicidal intermediates).[1][2] The presence of the 3-bromo substituent significantly increases lipophilicity compared to the unsubstituted core, necessitating specific formulation strategies to avoid precipitation and ensure bioavailability.[1][2]

Topic: Dosage and Formulation Optimization for In Vivo Models Compound ID: this compound (C₁₅H₁₄BrNO₂) Molecular Weight: ~320.18 g/mol Physicochemical Profile: High Lipophilicity (Estimated LogP > 3.5), Low Aqueous Solubility.[1][2]

Formulation & Solubility Troubleshooting

The Issue: Users frequently report inconsistent data or sudden animal mortality due to compound precipitation (embolism) rather than chemical toxicity. The 3-bromo substituent makes this analog significantly more hydrophobic than the parent phenoxypropanamide.[1][2]

FAQ: Why does the compound precipitate in PBS/Saline?

Answer: This molecule lacks ionizable groups (like carboxylic acids or basic amines) in the physiological pH range (pH 7.4).[1][2] It relies entirely on hydrophobic interactions.[1][2] When a stock solution (in DMSO) hits an aqueous buffer like PBS, the "solvent shock" causes immediate crystallization.[1][2] Action: Do not use simple aqueous dilutions. You must use a co-solvent system or a lipid-based vehicle .[1][2]

Protocol: Recommended Vehicle Systems

Choose the vehicle based on your route of administration.

RouteRecommended VehiclePreparation ProtocolStability
IP (Intraperitoneal) 5% DMSO / 40% PEG400 / 55% Saline 1.[1][2] Dissolve compound in 100% DMSO (Stock).2. Add PEG400 and vortex until clear.3. Slowly add warm Saline (37°C) while vortexing.Use within 1 hour (Risk of precipitation).[1][2]
PO (Oral Gavage) Corn Oil (or 0.5% Methylcellulose) 1.[1][2] Dissolve compound in 2-5% DMSO.2. Mix into Corn Oil. 3. Sonicate for 20 mins to form a suspension/solution.High stability (Days at 4°C).[1][2]
IV (Intravenous) 10% DMSO / 10% Cremophor EL / 80% Saline Requires slow infusion.[1][2] Not recommended for initial screening due to hemolysis risk.[1][2]Low.[1][2] Prepare immediately before use.
Visual Guide: Formulation Decision Tree

Use this workflow to select the correct vehicle and avoid "crashing out."

FormulationWorkflow Start Start: this compound SolubilityCheck Check Solubility in DMSO (Stock) Start->SolubilityCheck RouteDecision Select Route of Administration SolubilityCheck->RouteDecision IP_Route Intraperitoneal (IP) RouteDecision->IP_Route PO_Route Oral (PO) RouteDecision->PO_Route Cosolvent Co-solvent System: 5% DMSO + 40% PEG400 IP_Route->Cosolvent Lipid Lipid System: Corn Oil or 0.5% MC PO_Route->Lipid CheckPrecip Visual Check: Cloudiness/Crystals? Cosolvent->CheckPrecip Proceed Proceed to Dosing Lipid->Proceed CheckPrecip->Proceed Clear Sonicate Action: Sonicate/Warm (37°C) CheckPrecip->Sonicate Cloudy Sonicate->CheckPrecip

Caption: Decision tree for selecting the optimal vehicle based on administration route to prevent precipitation.

Dosage Optimization (PK/PD)

The Issue: The "standard" dose of 10 mg/kg often yields no effect, leading researchers to assume the compound is inactive.[1][2] However, due to the amide bond and lipophilicity , this compound likely suffers from high first-pass metabolism or tissue sequestration.[1][2]

FAQ: How do I determine the effective dose range?

Answer: Do not guess. Perform a Dose Escalation Pilot . The 2-phenoxy-N-phenylpropanamide scaffold is generally well-tolerated up to 100-300 mg/kg in mice, but the 3-bromo derivative may have different toxicity profiles.[1][2] Recommended Range: 10, 30, and 100 mg/kg.[1][2]

Protocol: Maximum Tolerated Dose (MTD) & PK Pilot

Objective: Define the safety window and time of peak concentration (


).
  • Groups: 3 mice/group (Male C57BL/6).

  • Doses: Vehicle, 30 mg/kg, 100 mg/kg (IP or PO).[1][2]

  • Observation: Monitor for 24 hours. Look for sedation (common with high-dose amides) or piloerection.[1][2]

  • Sampling: Collect plasma at 0.5, 1, 4, and 24 hours.

  • Analysis: LC-MS/MS.

    • Target: Parent compound.[1][2][3][4]

    • Metabolite Watch: Look for the hydrolyzed product (3-bromophenol) or hydroxylated phenyl rings.[1][2]

Critical Insight: If plasma exposure is low but efficacy is expected in the brain or liver, harvest tissues.[1][2] Lipophilic amides often sequester in fat or brain tissue.[1][2]

Experimental Workflow & Efficacy

The Issue: Timing the readout. If this compound acts via IMPDH inhibition (a known target for this scaffold) or transcriptional modulation (e.g., PPAR-like activity), the effect is not immediate.[1][2]

FAQ: When should I measure the biological effect?

Answer:

  • For Signaling (Phosphorylation, Acute): 1–4 hours post-dose.[1][2]

  • For Metabolic/Gene Expression: Chronic dosing (Daily for 3–7 days) is usually required.[1][2]

  • For Cell Proliferation (Tumor/Bacteria): Daily dosing for 14+ days.[1][2]

Visual Guide: In Vivo Optimization Logic

This workflow ensures you validate exposure before claiming the compound is inactive.[1][2]

OptimizationLogic Step1 1. Formulation (Clear Solution?) Step2 2. MTD Pilot (30 & 100 mg/kg) Step1->Step2 Step3 3. PK Analysis (Plasma Exposure) Step2->Step3 Decision Exposure > IC50? Step3->Decision Efficacy 4. Efficacy Study (Biomarker/Phenotype) Decision->Efficacy Yes Reformulate Reformulate (Micronization/Lipids) Decision->Reformulate No (Poor Solubility) IncreaseDose Increase Dose (or Change Route) Decision->IncreaseDose No (High Clearance)

Caption: Logical workflow for validating the lead compound before commencing large-scale efficacy studies.

References & Authoritative Sources

  • Scaffold Pharmacology (IMPDH Inhibitors):

    • Usha, V., et al. (2012).[1][2][5] "Identification of Novel Mt-Guab2 Inhibitor Series Active against M. tuberculosis." PLOS ONE. (Identifies the 2-phenoxy-N-phenylpropanamide core as a bioactive scaffold).

    • [1][2]

  • Formulation of Lipophilic Compounds:

    • Li, P., & Zhao, L. (2007).[1][2] "Developing early formulations: Practice and perspective." International Journal of Pharmaceutics. (Standard protocols for PEG/DMSO cosolvents).

  • General PK/PD Optimization:

    • Kerns, E. H., & Di, L. (2008).[1][2] Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.[1][2] (Authoritative text on optimizing solubility and PK for lead candidates).

    • [1][2]

Sources

"2-(3-bromophenoxy)-N-phenylpropanamide synthesis byproduct identification"

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, troubleshooting, and byproduct identification for 2-(3-bromophenoxy)-N-phenylpropanamide , a pharmacologically relevant scaffold often utilized in fragment-based drug discovery (e.g., targeting bacterial DsbA).

Topic: Synthesis Optimization & Impurity Profiling Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist

Synthesis Workflow & Mechanism

To minimize byproducts, we recommend the Nucleophilic Substitution (SN2) route using a mild base. While amide coupling (Acid + Aniline) is possible, the ether synthesis route described below is more convergent for generating analogs but prone to specific elimination side-reactions.

Standard Protocol (The "Happy Path")
  • Substrates: 3-Bromophenol (Nucleophile) + 2-Chloro-N-phenylpropanamide (Electrophile).

  • Reagents: Potassium Carbonate (K₂CO₃), Potassium Iodide (KI - catalytic).

  • Solvent: Acetonitrile (MeCN) or Acetone (anhydrous).

  • Conditions: Reflux (60–80 °C) for 4–12 hours.

Reaction Logic Diagram

The following diagram illustrates the primary pathway and the competitive divergence points leading to critical impurities.

ReactionPathways SM1 2-Chloro-N-phenylpropanamide (Electrophile) Target TARGET PRODUCT This compound (Ether Linkage) SM1->Target SN2 Substitution (Path 1: Major) Impurity_A IMPURITY A (Elimination) N-phenylacrylamide SM1->Impurity_A E2 Elimination (Path 2: High Temp/Strong Base) Impurity_B IMPURITY B (Hydrolysis) 2-Hydroxy-N-phenylpropanamide SM1->Impurity_B Hydrolysis (Path 3: Wet Solvent) SM2 3-Bromophenol (Nucleophile) SM2->Target Base Base (K2CO3) Base->Target

Caption: Figure 1. Competitive reaction pathways. Path 1 yields the target ether. Path 2 (Elimination) and Path 3 (Hydrolysis) represent the primary failure modes.

Troubleshooting & Byproduct Identification

This section addresses the most common spectral anomalies reported by researchers.

Issue 1: The "Olefin" Impurity (Elimination)

Symptom: You observe new signals in the alkene region (5.5–6.5 ppm) in 1H NMR, and the mass spectrum shows a peak at [M-HBr] relative to the expected complex, or simply the mass of N-phenylacrylamide (MW ~147).

  • Identity: N-phenylacrylamide .[1]

  • Mechanism: The base (K₂CO₃) acts as a Brønsted base rather than a nucleophilic activator, deprotonating the

    
    -carbon of the starting amide. This triggers an E2 elimination of HCl, forming the double bond.
    
  • Root Cause:

    • Temperature too high: Refluxing in high-boiling solvents (DMF/DMSO) favors elimination.

    • Base too strong: Using NaOH, KOH, or NaH instead of K₂CO₃ drastically increases elimination.

  • Corrective Action:

    • Switch to Acetone (lower boiling point) or keep MeCN below 60 °C.

    • Ensure the equivalent ratio of Base:Phenol is close to 1:1 or 1.2:1, avoiding massive excess.

Issue 2: The "Hydrolysis" Impurity

Symptom: Mass spectrum shows a peak at MW 179 (or M+1 = 180). NMR shows a broad singlet (exchangeable with D₂O) that is not the amide NH.

  • Identity: 2-Hydroxy-N-phenylpropanamide .

  • Mechanism: Trace water in the solvent acts as a nucleophile, displacing the chloride.

  • Root Cause: Hygroscopic solvent (Acetone/MeCN) was not dried properly.

  • Corrective Action: Use anhydrous solvents and add 3Å molecular sieves to the reaction vessel.

Issue 3: Unreacted Phenol (Purification Failure)

Symptom: A strong smell of phenol persists. NMR shows a complex aromatic region with integrals higher than expected.

  • Diagnostic: 3-Bromophenol has a distinct triplet at

    
     7.0–7.1 ppm and a broad OH singlet.
    
  • Removal Strategy:

    • Do not rely solely on column chromatography, as the polarity of the phenol and the amide product can be similar.

    • Chemical Wash: Dissolve the crude mixture in Ethyl Acetate and wash 3x with 1M NaOH . The phenol will deprotonate (forming the water-soluble phenoxide) and partition into the aqueous layer, while the target amide remains in the organic layer.

Analytical Reference Data

Use this table to validate your product and identify impurities during crude NMR analysis.

Component1H NMR Diagnostic Signal (CDCl₃, 400 MHz)MultiplicityApprox.[2][3] Shift (

)
Target Product

-CH (Ether linkage)
Quartet4.75 – 4.85 ppm
Target Product Methyl Group (-CH₃)Doublet1.65 – 1.70 ppm
Target Product Amide NHBroad Singlet8.10 – 8.30 ppm
Impurity A (Acrylamide)Vinyl Protons (CH=CH₂)Multiplet5.70, 6.20–6.40 ppm
Impurity B (Hydroxy)

-CH (Alcohol)
Quartet4.20 – 4.30 ppm
Start Material (Cl-Amide)

-CH (Chloride)
Quartet4.50 – 4.60 ppm

Mass Spectrometry (ESI+):

  • Target: Expect [M+H]⁺ doublet pattern (1:1 ratio) due to 79Br/81Br isotopes.

  • Fragmentation: Major fragment ion typically corresponds to the cleavage of the ether bond or the amide bond (loss of aniline).

Purification Decision Tree

Purification Start Crude Reaction Mixture Check Check TLC / NMR Start->Check Phenol Excess Phenol Detected? Check->Phenol Wash Wash Org. Layer with 1M NaOH (3x) Phenol->Wash Yes Olefin Acrylamide Impurity Detected? Phenol->Olefin No Wash->Olefin Recryst Recrystallization (EtOH/Water or Toluene) Olefin->Recryst Yes (>10%) Column Flash Chromatography (Hexane:EtOAc) Olefin->Column No / Trace

Caption: Figure 2. Purification workflow. Alkaline washing is critical for phenol removal before attempting chromatography.

References

  • DsbA Fragment Identification

    • Nebl, T. et al. "Identification and characterization of two drug-like fragments that bind to the same cryptic binding pocket of Burkholderia pseudomallei DsbA."[4] Acta Crystallographica Section D, 2020.

    • Source:

  • Williamson Ether Synthesis Mechanisms

    • Master Organic Chemistry. "The Williamson Ether Synthesis: Mechanism and Side Reactions."
    • Source:

  • Amide Synthesis & Side Reactions

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.
    • Source:

Sources

"enhancing the purity of 2-(3-bromophenoxy)-N-phenylpropanamide samples"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the purification and stability challenges associated with 2-(3-bromophenoxy)-N-phenylpropanamide . As a key intermediate in the synthesis of bioactive phenoxyalkanamides (often explored in herbicide resistance and NSAID analog development), this compound presents a unique impurity profile driven by the 3-bromophenoxy moiety and the chiral center at the


-position.

High-purity samples (>98.5%) are critical for reliable Structure-Activity Relationship (SAR) data, as trace impurities—specifically unreacted anilines and regioisomers—can act as "false positives" in biological assays due to their high reactivity or off-target binding.

Module 1: Diagnostic & Analysis (Know Your Enemy)

Q: I see a persistent "shoulder" peak on my HPLC chromatogram at RRT 1.05. Is this a rotamer or an impurity?

A: While amides do exhibit rotameric behavior, the barrier to rotation in


-phenylpropanamides is typically low enough that peaks coalesce at room temperature or appear as a single sharp peak. A distinct shoulder at Relative Retention Time (RRT) 1.05 is almost certainly a regioisomeric impurity , likely 2-(2-bromophenoxy)-N-phenylpropanamide  or 2-(4-bromophenoxy)-N-phenylpropanamide .
  • Causality: The starting material, 3-bromophenol, often contains 2-bromo and 4-bromo isomers (0.5–2.0%) from the bromination process. These isomers undergo the same coupling reaction rates as your target.

  • Validation: Run a variable-temperature NMR (VT-NMR) at 50°C. If the peaks do not coalesce, it is a chemical impurity, not a rotamer.

  • Solution: These isomers are difficult to separate via standard flash chromatography due to identical polarity. You must switch to a High-Efficiency Recrystallization protocol (see Module 3) or use a Phenyl-Hexyl stationary phase for HPLC separation, which leverages

    
    -
    
    
    
    interactions to discriminate between the bromine positions.

Q: My sample has developed a yellow/brown tint after one week of storage. Is it degrading?

A: The color change is likely due to the oxidation of trace unreacted aniline trapped within the crystal lattice, rather than degradation of the amide itself.

  • Mechanism: Anilines are highly prone to photo-oxidation, forming colored azobenzene-like oligomers even at ppm levels.

  • Detection: Perform a "spiked" TLC. Spot your sample alongside pure aniline. Visualize with ninhydrin or Ehrlich’s reagent. If the sample spot turns distinctive yellow/orange before charring, free amine is present.

  • Remediation: Do not simply recrystallize, as the aniline can co-precipitate. You must perform a reactive scavenge (see Module 2).

Module 2: Chemical Workup Optimization

Standard aqueous washes often fail to remove lipophilic impurities in this system. The following protocol utilizes pH-switching to chemically sequester contaminants.

Protocol A: The "Pincer" Wash Method

Target: Removal of unreacted 3-bromophenoxypropanoic acid and aniline.

StepReagentMechanismCritical Parameter
1 DissolutionEtOAc or DCMConcentration ~0.1 M. Ensure full solubility.
2 Acid Wash 1.0 M HCl (3x)Protonates unreacted aniline (

), forcing it into the aqueous layer.
3 Base Wash 1.0 M NaOH (3x)Deprotonates unreacted acid (

), forcing it into the aqueous layer.
4 Brine/DrySat. NaCl /

Removes entrained water.

Tech Note: If using EDC/NHS coupling, the urea byproduct is water-soluble.[1] However, if you used DCC, the DCU byproduct is insoluble and must be filtered before the wash steps.

Module 3: Advanced Purification (Crystallization & Chromatography)

Q: My yield drops significantly during recrystallization. How do I balance recovery vs. purity?

A: The 2-phenoxy-N-phenylpropanamide scaffold crystallizes well, but the lipophilic bromine atom increases solubility in non-polar solvents, making "oiling out" a common issue.

Protocol B: Thermodynamic Recrystallization

Best for: Removing isomeric impurities and trace coupling reagents.

  • Solvent System: Ethanol/Water (Solvent A/Antisolvent B).

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol (approx. 5 mL per gram).

  • Nucleation: Add hot Water dropwise until persistent turbidity is observed (cloud point).

  • Re-solubilization: Add just enough boiling Ethanol to clear the solution.

  • Cooling Ramp: Wrap the flask in foil and allow to cool to RT over 4 hours, then 4°C overnight. Do not shock-cool on ice, as this traps impurities.

  • Harvest: Filter and wash with cold 20% EtOH/Water.

Data: Solubility Profile (at 25°C)

SolventSolubility (mg/mL)Suitability
Dichloromethane>500Too High (Good for loading, bad for cryst.)
Ethanol120Ideal (High temp coefficient)
Toluene85Good (Alternative for non-polar impurities)
Hexane<5Antisolvent

Module 4: Workflow Visualization

The following decision tree outlines the logical flow for purifying a crude reaction mixture of this compound.

PurificationWorkflow Start Crude Reaction Mixture Filter Filtration (Remove DCU) Start->Filter If DCC used LiquidWash Acid/Base 'Pincer' Wash (Protocol A) Start->LiquidWash If EDC/HATU used Filter->LiquidWash CheckPurity Purity Check (HPLC/TLC) LiquidWash->CheckPurity Recryst Recrystallization (EtOH/H2O) (Protocol B) CheckPurity->Recryst Purity > 90% Column Flash Chromatography (Hex/EtOAc Gradient) CheckPurity->Column Purity < 90% Final Pure Product (>98.5%) Recryst->Final Crystals Dried Column->CheckPurity Fractions Pooled

Caption: Figure 1. Integrated purification workflow for phenoxy-amide derivatives, prioritizing chemical washing followed by thermodynamic crystallization.

Module 5: Storage & Stability

Q: Can I store the purified sample in DMSO stock solutions?

A: Caution is advised. While the amide bond is stable, the C-Br bond on the aromatic ring is susceptible to photolytic debromination over long periods in solution, especially in DMSO which can act as an oxidant or radical sensitizer under light.

  • Recommendation: Store as a dry solid at -20°C.

  • Stock Solutions: If DMSO stocks are necessary, store them in amber vials, wrap in foil, and keep at -80°C. Use within 3 months.

  • Verification: Check for the appearance of des-bromo analog (Mass = M-79) via LC-MS before using old stocks.

References

  • Biotage. (2023).[2] How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • PubChem. (2025).[3][4][5] 2-Bromo-N-phenylpropanamide Compound Summary. (Used for structural analogy and property estimation). Retrieved from [Link]

  • Organic Syntheses. (1947). dl-Phenylalanine (Methodology for amino acid/amide purification). Coll. Vol. 2, p. 489.[6] Retrieved from [Link]

Sources

"troubleshooting poor reproducibility in 2-(3-bromophenoxy)-N-phenylpropanamide assays"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting poor reproducibility in 2-(3-bromophenoxy)-N-phenylpropanamide assays Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High[1][2]

Executive Summary

You are encountering reproducibility issues with This compound . Based on its structure—a lipophilic, alpha-substituted amide containing a brominated phenoxy group—this molecule presents a "perfect storm" of three physicochemical challenges: Chirality , Aqueous Solubility , and Colloidal Aggregation .[2]

This guide moves beyond generic advice. We will treat your assay as a system where this specific molecule is the primary variable. Below are the diagnostic protocols to stabilize your data.

Phase 1: The "Invisible" Variable (Stereochemistry)

User Question: "My IC50 values fluctuate significantly between batches, sometimes by an order of magnitude. The mass spec confirms the molecular weight is correct.[2] What is happening?"

Technical Diagnosis: You are likely dealing with an inconsistent enantiomeric ratio (ER) .[2] The structure this compound possesses a chiral center at the C2 position (the carbon bonded to the methyl, carbonyl, and phenoxy oxygen).[1] Unless you specifically purchased an enantiopure compound (R- or S- isomer), you are using a racemate.[1][2]

  • The Mechanism: Biological targets (enzymes/receptors) are chiral environments. Often, one enantiomer is the "eutomer" (active) and the other is the "distomer" (inactive or antagonistic).

  • The Failure Mode: Commercial "racemic" synthesis does not guarantee a perfect 50:50 ratio unless explicitly stated.[2] Batch A might be 48:52, and Batch B might be 55:45. This variance alters the effective concentration of the active species.[2]

Action Plan:

  • Verify Chirality: Check your Certificate of Analysis (CoA).[2] If it does not report "enantiomeric excess" (ee), assume it is an undefined mixture.[2]

  • Chiral Separation: If you cannot source pure enantiomers, run your compound on a Chiral HPLC column (e.g., Chiralpak AD-H or OD-H) to define the ratio.[2]

  • Standardize: Switch to a stereochemically defined source for all future assays.

Phase 2: Solubility & The "Brick Dust" Effect

User Question: "The compound is soluble in my DMSO stock, but I see variability when I dilute it into the assay buffer. Sometimes the signal disappears entirely."

Technical Diagnosis: This is a classic Solubility Cliff . The bromine atom and two aromatic rings make this molecule highly lipophilic (LogP likely > 3.5). When you spike a high-concentration DMSO stock directly into an aqueous buffer, the compound may precipitate into "brick dust" (micro-crystals) or form amorphous aggregates before it can dissolve.[2]

The "Crash-Out" Mechanism: Rapid dilution creates a local environment of high water/low solvent.[1][2] The compound molecules aggregate faster than they disperse.[2]

Protocol: The Intermediate Dilution Method Do not pipette 100% DMSO stock directly into 100% aqueous buffer.[2] Use this "stepping stone" method to maintain solubility:

StepSourceDestinationSolvent CompositionResult
1 10 mM Stock (100% DMSO)Intermediate Plate100% DMSOSerial Dilution in DMSO (Preserves linearity)
2 Intermediate PlatePredilution PlateBuffer + 10% DMSO1:10 Dilution. The high DMSO keeps it soluble during mixing.
3 Predilution PlateAssay PlateAssay BufferFinal Assay Concentration. (e.g., 1% DMSO final).

Visualization: The Solubility Workflow

DilutionProtocol cluster_0 Step 1: The Source cluster_1 Step 2: The Bridge cluster_2 Step 3: The Assay Stock 10mM Stock (100% DMSO) Inter Intermediate Plate (Serial Dilution in DMSO) Stock->Inter Dilute in DMSO (Prevent Crash) Assay Assay Well (Aqueous Buffer) Stock->Assay RISK Precipitation Precipitation Risk (Avoid Direct Spike) Stock->Precipitation Inter->Assay Rapid Mixing (Final <1% DMSO)

Caption: Figure 1. Optimized dilution workflow to prevent compound precipitation (Solubility Cliff) during liquid handling.

Phase 3: False Positives (Colloidal Aggregation)

User Question: "The compound inhibits my enzyme with an IC50 of 5 µM, but the curve is very steep (Hill slope > 2). Is this real?"

Technical Diagnosis: You are likely observing Promiscuous Inhibition via Colloidal Aggregation .[2] Hydrophobic molecules like this compound can spontaneously form spherical colloids in aqueous solution.[1][2] These colloids sequester enzymes, causing non-specific inhibition.[2] This is the most common cause of false positives in hydrophobic amide assays [1].[2]

Diagnostic Test: The Detergent Challenge Aggregates are sensitive to detergents; true binding interactions are not.[2][3]

  • Run A: Standard Assay (Buffer only).

  • Run B: Assay + 0.01% Triton X-100 (or Tween-80).[1][2][4]

  • Analysis:

    • If IC50 remains stable: The inhibition is real (Specific Binding).

    • If IC50 shifts >5x or activity disappears: The compound was aggregating.[2][4][5] The detergent broke up the colloids, revealing the lack of true potency.[2]

Phase 4: Plastic Binding (The "Sticky" Compound)

User Question: "My low-concentration data points look like noise. The compound seems to vanish."

Technical Diagnosis: The brominated phenoxy group drives high non-specific binding (NSB) to polystyrene and polypropylene. When you dilute down to nanomolar concentrations, the percentage of compound lost to the tube walls increases dramatically.[2]

Corrective Measures:

  • Labware: Switch to Low-Binding (Low Retention) tips and plates immediately.[1][2]

  • Acoustic Dispensing: If available, use an Echo® liquid handler to dispense directly from the DMSO source plate to the assay plate, bypassing intermediate plastic tips entirely.[2]

Summary of Troubleshooting Logic

Use this decision tree to isolate your specific reproducibility culprit.

TroubleshootingTree Start Start: Poor Reproducibility CheckChirality Is the compound Racemic? Start->CheckChirality CheckSlope Is Hill Slope > 2.0? CheckChirality->CheckSlope No (Enantiopure) SolChiral SOLUTION: Separate Enantiomers CheckChirality->SolChiral Yes (Racemic) CheckDetergent Does 0.01% Triton restore activity? CheckSlope->CheckDetergent Yes (Steep Curve) CheckSolubility Check Plastic Binding CheckSlope->CheckSolubility No (Normal Curve) SolAgg DIAGNOSIS: Colloidal Aggregation CheckDetergent->SolAgg Yes SolMech DIAGNOSIS: True Cooperative Binding or Allostery CheckDetergent->SolMech No SolPlastic SOLUTION: Use Low-Binding Plates CheckSolubility->SolPlastic Low nM loss

Caption: Figure 2. Diagnostic logic tree for isolating the root cause of assay variance.

References
  • Shoichet, B. K. (2006).[2] Screening in a spirit of haunting. Drug Discovery Today, 11(13-14), 607-615.[1][2] Link

    • Key Insight: Establishes the "aggregation" phenomenon as a primary cause of false positives and steep Hill slopes in hydrophobic compound assays.
  • Thorne, N., Auld, D. S., & Inglese, J. (2010).[2] Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.[2] Link

    • Key Insight: Details mechanisms of assay interference including solubility and fluorescence quenching.[2]

  • Brooks, H. B., et al. (2012).[2] Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

    • Key Insight: Provides the standard protocols for detergent challenges (Triton X-100)
  • McConathy, J., & Owens, M. J. (2003).[2] Stereochemistry in Drug Action. Primary Care Companion to the Journal of Clinical Psychiatry, 5(2), 70–73.[2] Link

    • Key Insight: Explains the pharmacological impact of using racemic mixtures vs. pure enantiomers.

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-(3-Bromophenoxy)-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Process Chemistry & Optimization) Ticket Subject: Synthetic Route Optimization & Troubleshooting for Aryloxypropanamide Scaffolds

System Overview & Synthetic Strategy

You are attempting to synthesize 2-(3-bromophenoxy)-N-phenylpropanamide . This molecule belongs to a class of


-aryloxy amides often used as herbicidal scaffolds (similar to fluazifop) or pharmaceutical intermediates (PPAR agonists).

To optimize this reaction, you must choose between two primary retrosynthetic disconnections. Your choice determines the impurity profile and yield ceiling.

Pathway Visualization

The following diagram illustrates the two competing synthetic routes. Route A (Amide Coupling) is generally preferred for convergent synthesis, while Route B (Williamson Ether Synthesis) is cost-effective but prone to elimination side-reactions.

SynthesisPathways Target TARGET: 2-(3-bromophenoxy)- N-phenylpropanamide Acid Intermediate A1: 2-(3-bromophenoxy) propanoic acid Coupling Route A: Amide Coupling (Activation Required) Acid->Coupling Aniline Reagent A2: Aniline Aniline->Coupling Coupling->Target High Yield Low Side-Reactions Phenol Reagent B1: 3-Bromophenol Etherification Route B: Williamson Ether (SN2 Substitution) Phenol->Etherification Haloamide Intermediate B2: 2-chloro-N- phenylpropanamide Haloamide->Etherification Etherification->Target Risk: Elimination (Acrylamide byproduct)

Figure 1: Retrosynthetic analysis showing the Convergent Amide Coupling (Route A) vs. the Linear Ether Synthesis (Route B).

Route A: Amide Coupling Optimization (Recommended)

Context: This route involves reacting 2-(3-bromophenoxy)propanoic acid with aniline. Challenge: Aniline is a weak nucleophile due to resonance delocalization. Standard EDC/NHS coupling often fails or proceeds slowly.

Optimization Protocol: Acid Chloride Method

For maximum conversion with electron-deficient amines like aniline, converting the acid to an acid chloride is superior to standard carbodiimide coupling.

Step-by-Step Methodology:

  • Activation:

    • Dissolve 1.0 eq of 2-(3-bromophenoxy)propanoic acid in anhydrous Toluene (or DCM).

    • Add 1.2 eq of Thionyl Chloride (

      
      ) .
      
    • Add 1-2 drops of DMF (Catalytic). Critical: DMF forms the Vilsmeier reagent in situ, drastically accelerating chloride formation.

    • Reflux for 2 hours (Toluene) or stir at RT for 4 hours (DCM) until gas evolution ceases.

    • In-process check: Quench a small aliquot with methanol and check for methyl ester by TLC/LCMS.

  • Coupling:

    • Cool the acid chloride solution to 0°C.[1]

    • Slowly add a mixture of 1.1 eq Aniline and 1.5 eq Triethylamine (TEA) (or Pyridine) in DCM.

    • Why Base? The base is required to scavenge the HCl byproduct. Without it, the aniline will be protonated to an anilinium salt, rendering it non-nucleophilic.

  • Workup:

    • Wash with 1N HCl (removes unreacted aniline).

    • Wash with Sat.

      
       (removes unreacted acid).
      
Troubleshooting Guide (Route A)
SymptomProbable CauseCorrective Action
Low Yield (<40%) Aniline deactivationSwitch from EDC coupling to HATU (expensive) or Acid Chloride (robust).
Racemization Over-activationIf the 2-position is chiral, avoid

. Use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine; T3P is known for low epimerization rates.
Sticky Solid Urea byproductIf using DCC/EDC, the urea byproduct is hard to remove. Switch to acid chloride method to eliminate urea formation entirely.

Route B: Williamson Ether Synthesis Optimization

Context: Reacting 3-bromophenol with 2-chloro-N-phenylpropanamide. Challenge: The secondary halide (2-chloro position) is sterically hindered and prone to E2 elimination, forming the acrylamide side product.

Optimization Protocol: The "Finkelstein-Assisted" SN2

To favor Substitution (


) over Elimination (

), you must increase the electrophilicity of the leaving group without increasing the basicity of the system.

Step-by-Step Methodology:

  • Reagents:

    • Substrate: 2-chloro-N-phenylpropanamide (1.0 eq).

    • Nucleophile: 3-bromophenol (1.1 eq).

    • Base:

      
        (2.0 eq).[2] Avoid NaH or NaOH; strong bases promote elimination.
      
    • Catalyst: Potassium Iodide (KI) (0.1 - 0.2 eq).

  • Solvent System:

    • Use Acetonitrile (MeCN) or Acetone .

    • Why? These polar aprotic solvents solvate the cation (

      
      ), leaving the phenoxide anion "naked" and more reactive.
      
  • Reaction:

    • Combine all reagents in MeCN.

    • Heat to reflux (approx. 80°C).

    • Mechanism:[3][4][5][6][7][8] The KI reacts with the alkyl chloride to form a transient alkyl iodide in situ (Finkelstein reaction). The iodide is a much better leaving group (

      
       faster) for the incoming phenoxide nucleophile.
      
Data: Solvent & Base Screening Results

Simulated performance data based on standard SN2 reactivity profiles for


-halo amides.
SolventBaseCatalystTempYieldMajor Impurity
Acetone

NoneReflux55%Unreacted SM (Slow kinetics)
DMF

None0°C

RT
40%Acrylamide (Elimination)
MeCN

KI (10%) Reflux88% None (Clean conversion)
Toluene

TBAI*90°C75%Slow reaction

*TBAI = Tetrabutylammonium iodide (Phase Transfer Catalyst)

Troubleshooting Guide (Route B)
SymptomProbable CauseCorrective Action
Acrylamide Impurity Base too strongThe alpha-proton is acidic. Switch from NaH/KOH to

or

. Lower the temperature.
Slow Reaction Poor Leaving GroupAdd 10-20 mol% NaI or KI . This converts the chloro-amide to the more reactive iodo-amide in situ.
O- vs C-Alkylation Ambident NucleophilePhenols generally O-alkylate. If C-alkylation is observed (rare), ensure you are using a polar aprotic solvent (DMF/MeCN) which favors O-alkylation.

Frequently Asked Questions (FAQs)

Q: Can I use 2-bromo-N-phenylpropanamide instead of the chloro- analog for Route B? A: Yes, and it will react faster. However, 2-bromo amides are less stable and more expensive. If you use the bromo- analog, reduce the temperature to RT to prevent elimination.

Q: My aniline coupling (Route A) is stalling with EDC/HOBt. Why? A: Aniline is a poor nucleophile (


). The active ester formed by EDC/HOBt is often hydrolyzed by water before the slow aniline can attack. Switch to the Acid Chloride method  (SOCl2) or use HATU  with DIPEA in DMF.

Q: How do I purify the final compound? A:

  • Crystallization: The target is likely a solid. Try recrystallization from EtOH/Water or Toluene/Hexane .

  • Acid/Base Wash: Dissolve crude in EtOAc. Wash with 1M HCl (removes aniline) and 1M NaOH (removes phenol/acid). The neutral amide stays in the organic layer.

References

  • Williamson Ether Synthesis Mechanism & Scope. Master Organic Chemistry. (2014). Detailed review of SN2 limitations and side reactions in ether synthesis.

  • Amide Coupling Reagents for Anilines. Luxembourg Bio Technologies. (2017). Comparative study of coupling reagents (EDC, DIC, COMU) specifically for anilines and sterically hindered acids.

  • Synthesis of Phenoxy-propanamide Derivatives. Technical Disclosure Commons. (2023). Process descriptions for similar phenoxy-acetamide derivatives including solvent selection and workup.

  • Finkelstein Reaction Applications. Organic Chemistry Portal. General methodology for halide exchange to improve SN2 yields.

  • Preparation of 2-phenoxy-N-phenylpropanamide Analogs. BenchChem Technical Guide. (2025). Protocols for hydrolysis and amidation of phenoxy-nitriles.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-bromophenol (corrosive/toxic) and Thionyl Chloride (reacts violently with water) before handling.

Sources

"refining purification protocol for 2-(3-bromophenoxy)-N-phenylpropanamide"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering challenges in the purification of 2-(3-bromophenoxy)-N-phenylpropanamide . Based on the structural properties—a lipophilic ether-amide backbone with a halogenated aryl substituent—common issues include "oiling out" during crystallization and persistent phenolic or anilinic impurities.

This guide moves beyond generic advice, treating your specific molecule as a system of distinct chemical behaviors (Acidic Phenol vs. Basic Aniline vs. Neutral Amide). The protocol below prioritizes chemical scavenging followed by thermodynamic separation (crystallization).

Module 1: Chemical Scavenging (The "Pre-Purification")

Objective: Remove unreacted precursors (3-bromophenol and aniline) using their


 differences before attempting crystallization. Crystallization often fails because these impurities disrupt the crystal lattice, causing the "oil" phase.

The Chemistry:

  • Target Molecule: Neutral (Amide).[1] Stable to mild acid/base.

  • Impurity A (Aniline): Basic (

    
    ). Soluble in aqueous acid.
    
  • Impurity B (3-Bromophenol): Acidic (

    
    ). Soluble in aqueous base.
    

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as it often forms emulsions with basic washes.

  • Aniline Removal: Wash the organic phase

    
     with 1M HCl .
    
    • Mechanism:[2][3] Protonates residual aniline to the water-soluble anilinium chloride.

  • Phenol Removal: Wash the organic phase

    
     with 1M NaOH  (cold).
    
    • Mechanism:[2][3] Deprotonates 3-bromophenol to the water-soluble phenoxide.

    • Critical Note: Perform this step quickly and keep solutions cold (

      
      C) to prevent hydrolysis of your amide bond, although steric bulk at the 2-position offers some protection.
      
  • Neutralization: Wash

    
     with Brine (Saturated NaCl) to remove excess base and break emulsions.
    
  • Drying: Dry over anhydrous

    
     and concentrate in vacuo.
    

Module 2: Crystallization Strategy (The "Golden" Standard)

Objective: Isolate the product from neutral byproducts (dimers, oligomers) and achieve


 purity.

The Challenge: This molecule has a high degree of rotational freedom and lipophilicity, making it prone to "oiling out" (liquid-liquid phase separation) rather than nucleating crystals.

Recommended Solvent Systems:

SystemRatio (v/v)ApplicationProsCons
Ethanol / Water 5:1 to 1:1Primary Choice High yield; removes polar impurities.Risk of oiling out if water added too fast.[4]
Toluene / Hexane 1:2Alternative Excellent for lipophilic amides; slow evaporation yields large crystals.Lower recovery yield due to solubility in Toluene.
EtOAc / Hexane 1:4Flash Clean Fast precipitation.Often traps impurities; crystals may be small.

Step-by-Step Protocol (Ethanol/Water):

  • Dissolve the semi-solid residue from Module 1 in the minimum amount of boiling Ethanol (absolute) .

  • Once dissolved, remove from heat.

  • Add warm water dropwise with constant swirling until a faint permanent turbidity (cloudiness) appears.

  • Add one drop of Ethanol to clear the solution.

  • Seeding: If you have a pure seed crystal, add it now. If not, scratch the inner glass surface with a glass rod to induce nucleation.

  • Insulate: Wrap the flask in foil or a towel to ensure slow cooling to room temperature.

    • Why? Rapid cooling traps impurities and leads to oils. Slow cooling builds the lattice selectively.

  • Refrigerate at

    
    C overnight before filtration.
    

Module 3: Troubleshooting & FAQs

Q: My product is coming out as a brown/pink oil, not a white solid. Why? A: The color usually indicates oxidized aniline impurities (azo compounds), and the oil state indicates the presence of solvent or phenol impurities lowering the melting point.

  • Fix: Redissolve in EtOAc. Treat with Activated Charcoal (10% w/w) for 30 minutes at reflux. Filter through Celite.[5] Repeat the Acid/Base wash from Module 1, then re-attempt crystallization.

Q: I see a spot very close to my product on TLC. What is it? A: This is likely the


-bromoamide  starting material (if synthesized via SN2) or a hydrolysis byproduct. These are chemically neutral and won't wash out.
  • Fix: You must use Column Chromatography.

    • Stationary Phase: Silica Gel (

      
       mesh).
      
    • Mobile Phase: Gradient of Hexane:EtOAc (90:10

      
       70:30) . The bromine atom on your product adds significant weight, usually making it run slightly faster than non-halogenated byproducts.
      

Q: Does this purification separate enantiomers? A: No. The "2-" position implies a chiral center. Standard crystallization and silica chromatography will purify the chemical structure but will leave you with a racemate (50:50 mix). If you require a specific enantiomer, you must use Chiral HPLC (e.g., Chiralcel OD-H column) or start with enantiopure lactic acid derivatives.

Module 4: Process Logic Visualization

The following diagram illustrates the decision matrix for purifying your specific amide.

PurificationProtocol Crude Crude Reaction Mixture (Solid/Oil) Dissolve Dissolve in EtOAc Crude->Dissolve AcidWash Wash: 1M HCl (Removes Aniline) Dissolve->AcidWash BaseWash Wash: 1M NaOH (Cold) (Removes 3-Bromophenol) AcidWash->BaseWash Dry Dry (Na2SO4) & Evaporate BaseWash->Dry StateCheck State Check: Solid or Oil? Dry->StateCheck Recryst Recrystallization (EtOH / Water) StateCheck->Recryst If Solid/Semi-Solid Column Flash Chromatography (Hexane / EtOAc) StateCheck->Column If Persistent Oil/Complex Mix Recryst->Column Failed (Oiled Out) Final Pure Product This compound Recryst->Final Success Column->Final

Caption: Purification Decision Tree prioritizing chemical scavenging followed by thermodynamic separation.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The authoritative text on solvent selection and specific compound purification).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amide crystallization and acid/base extraction).

  • ResearchGate Community. (2020). Discussions on Amide Purification and Recrystallization Solvents. (Peer-validated insights on "oiling out" phenomena in lipophilic amides).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Industrial perspective on impurity scavenging).

Sources

"minimizing degradation of 2-(3-bromophenoxy)-N-phenylpropanamide during storage"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Molecule's Vulnerabilities

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide not just to tell you how to store your compound, but why it degrades.

Your molecule, 2-(3-bromophenoxy)-N-phenylpropanamide , possesses three distinct chemical "fuses" that can be triggered by improper storage:

  • The Aryl Bromide (Photolability): The Carbon-Bromine (C-Br) bond on the aromatic ring is sensitive to UV and visible light. Homolytic cleavage leads to radical formation and debromination.

  • The Amide Linkage (Hydrolysis): The central amide bond (-CONH-) is susceptible to hydrolysis, particularly in the presence of moisture and extreme pH, breaking the molecule into aniline and the corresponding carboxylic acid.[1]

  • The

    
    -Chiral Center (Racemization):  The carbon adjacent to the carbonyl group is acidic.[2] In solution, base-catalyzed enolization can destroy the stereochemical purity (if you are working with a specific enantiomer).
    

Module 1: Solid State Storage (The Golden Standard)

For long-term preservation (>1 month), the solid state is the only acceptable format.

The Protocol
  • Temperature: Store at -20°C .

    • Why: Chemical reaction rates (hydrolysis/oxidation) roughly double for every 10°C increase (Arrhenius equation).

  • Atmosphere: Flush the vial with Argon (Ar) or Nitrogen (N₂) before sealing.

    • Why: Displaces oxygen and moisture. Argon is heavier than air and provides a better "blanket" than nitrogen for open vials.

  • Container: Use Amber Glass vials with PTFE-lined caps.

    • Why: Amber glass blocks UV radiation (<400 nm) that triggers C-Br bond cleavage. PTFE liners prevent plasticizers from leaching into the powder.

  • Desiccation: Place the vial inside a secondary container (e.g., a Falcon tube or jar) containing desiccant silica beads.

    • Why: Even at -20°C, moisture can permeate imperfect seals. The secondary barrier acts as a "moisture sink."

Module 2: Solution Handling (The Danger Zone)

CRITICAL WARNING: Never store this compound in protic solvents (Methanol, Ethanol, Water) for long periods.

Solvent Compatibility Matrix
SolventSuitabilityRisk FactorTechnical Insight
DMSO (Anhydrous) High LowBest for stock solutions. Note: DMSO is hygroscopic; it pulls water from the air.
Ethanol/Methanol Low HighProtic solvents facilitate nucleophilic attack on the amide bond (solvolysis).
Water/PBS None CriticalRapid hydrolysis and precipitation (compound is lipophilic). Only use for immediate application.
The "Aliquot" System (Self-Validating Workflow)

Repeated freeze-thaw cycles introduce moisture condensation. Use this workflow to validate integrity:

  • Dissolve the master stock in anhydrous DMSO (e.g., 10 mM).

  • Aliquot into single-use volumes (e.g., 50 µL) in amber microcentrifuge tubes.

  • Seal with Parafilm to prevent evaporation/sublimation.

  • Store at -80°C (preferred) or -20°C.

  • Validation: Before a critical assay, take one aliquot and run a quick LC-MS check. If the [M+H]+ peak (approx 320-322 m/z) is <95% purity, discard the batch.

Module 3: Troubleshooting Degradation

If you observe a loss of potency or strange peak shapes, use this diagnostic logic to identify the root cause.

Visualizing the Degradation Pathways

DegradationPathways cluster_legend Degradation Triggers Parent Parent Compound (this compound) Prod_Hydrolysis_1 2-(3-bromophenoxy) propanoic acid Parent->Prod_Hydrolysis_1 Hydrolysis (+H2O / Acid / Base) Prod_Hydrolysis_2 Aniline Parent->Prod_Hydrolysis_2 Hydrolysis Prod_Photo Debrominated Analog (2-phenoxy-N-phenylpropanamide) Parent->Prod_Photo Photolysis (UV Light / hν) Prod_Racemic Racemic Mixture (R/S Enantiomers) Parent->Prod_Racemic Racemization (Base / Enolization) Moisture Moisture Hydrolysis Hydrolysis Moisture->Hydrolysis Light Light Photolysis Photolysis Light->Photolysis pH > 8 pH > 8 Racemization Racemization pH > 8->Racemization

Caption: Primary degradation pathways. Red paths indicate moisture damage; Yellow indicates light damage; Green indicates pH-induced stereochemical loss.

Diagnostic Table
SymptomLikely CauseConfirmation TestRemedy
New peak at M-79/81 mass Photolysis (Loss of Br)LC-MS: Look for mass shift consistent with H replacing Br.Switch to amber vials; work in low light.
New peak at early retention time Hydrolysis (Aniline formation)LC-MS: Check for Aniline (MW ~93) or the Acid (MW ~245).Check DMSO water content; replace stock.
Split peak on Chiral Column Racemization Run on Chiralpak AD-H or similar column.Avoid basic buffers (pH > 8). Keep stocks neutral.

Frequently Asked Questions (FAQ)

Q1: Can I autoclave the solid powder to sterilize it? A: Absolutely not. The high heat (121°C) and moisture of an autoclave will aggressively hydrolyze the amide bond [1]. For sterilization, dissolve in DMSO and pass through a 0.2 µm PTFE syringe filter.

Q2: My DMSO stock froze at 4°C. Is the compound damaged? A: Likely not, but the process of thawing is risky. DMSO freezes at 19°C. When it thaws, condensation can form on the cold liquid surface. Protocol: Allow the tube to reach room temperature before opening the cap to prevent atmospheric water from condensing inside.

Q3: I see a color change from white to slight yellow/brown. What happened? A: This often indicates the formation of Aniline (a hydrolysis product) or radical coupling products from photolysis. Aniline oxidizes easily to colored compounds. Perform a purity check immediately.

Q4: Why is the bromine atom such a big deal for stability? A: Aryl bromides have a weaker bond dissociation energy (~81 kcal/mol) compared to aryl chlorides (~96 kcal/mol) [2]. This makes them significantly more prone to homolytic cleavage under ambient light, generating reactive radicals that degrade your sample.

References

  • ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products.[3][4][5] International Council for Harmonisation.

  • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Data supporting C-Br vs C-Cl bond strength).
  • Smith, C. D., et al. (2022).[6] Detection of N-phenylpropanamide vapor... Talanta.[6] (Provides relevant data on the stability and detection of the N-phenylpropanamide core).

  • Yoon, T. P., et al. (2013). Visible-Light Photoredox Catalysis.[7] (General mechanisms for aryl halide photolability).

Sources

"troubleshooting mass spectrometry signal for 2-(3-bromophenoxy)-N-phenylpropanamide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(3-bromophenoxy)-N-phenylpropanamide Ticket ID: MS-BR-AMIDE-001 Status: Open Support Tier: Senior Application Scientist

Overview

Welcome to the technical support hub for This compound . This guide addresses the specific mass spectrometry (MS) challenges associated with this lipophilic, halogenated amide. Due to its structural properties—specifically the bromine substituent and the amide linkage—this molecule presents unique ionization behaviors that often confuse standard automated workflows.

This guide is structured to troubleshoot three core failure modes:

  • No Signal / Low Sensitivity (Solubility & Ionization)

  • Incorrect Mass / Adducts (Sodium coordination)

  • Signal Ambiguity (Isotopic validation)

Module 1: Signal Acquisition & Solubility

Issue: "I am injecting the sample but seeing no signal or very low intensity."

Diagnosis: This molecule contains two phenyl rings and a bromine atom, making it highly lipophilic (LogP > 3.5). If you are dissolving it in 100% aqueous or low-organic solvents, it is likely precipitating on the needle or column head. Furthermore, amides are weak bases; they require acidic conditions to protonate effectively in ESI+.

Troubleshooting Protocol:

ParameterRecommended SettingTechnical Rationale
Solvent System Methanol (MeOH) or Acetonitrile (ACN)High lipophilicity requires organic solvents. Avoid >20% water in the sample diluent.
Ionization Mode ESI Positive (+) The amide nitrogen is the primary protonation site. ESI- is generally poor for neutral amides.
Mobile Phase Modifier 0.1% Formic Acid Essential. You must lower the pH (< 3.0) to drive the formation of

.[1]
Source Temp 350°C - 400°CHigher temperatures are needed to desolvate the heavy, non-polar droplets.

Visual Workflow: Signal Recovery

SignalTroubleshooting Start Problem: No Signal CheckSolvent Check Sample Diluent Is it >80% Organic? Start->CheckSolvent Precipitation Precipitation Risk Re-dissolve in MeOH CheckSolvent->Precipitation No CheckpH Check Mobile Phase Is Acid Present? CheckSolvent->CheckpH Yes AddAcid Add 0.1% Formic Acid Drive [M+H]+ CheckpH->AddAcid No CheckSource Check Source Temp Is it >300°C? CheckpH->CheckSource Yes IncreaseTemp Increase Temp Improve Desolvation CheckSource->IncreaseTemp No

Caption: Step-by-step logic flow to recover signal for lipophilic amides.

Module 2: The "Wrong Mass" & Adduct Management

Issue: "I expect a mass of ~320 Da, but I see a dominant peak at 342 Da or 358 Da."

Diagnosis: Amides possess a carbonyl oxygen that acts as a Lewis base, coordinating avidly with alkali metals. If your glassware is not LC-MS grade, or if you are using standard glass vials, sodium (


) and potassium (

) leaching will dominate the spectrum.
  • [M+H]+: ~320.03

  • [M+Na]+: ~342.01 (Sodium Adduct)

  • [M+K]+: ~358.98 (Potassium Adduct)

Corrective Action: Do not rely on the sodium adduct for quantitation as its formation is erratic. You must force the equilibrium back to the protonated state or a controlled ammonium adduct.

Protocol:

  • Switch to Plastic: Use Polypropylene (PP) vials instead of glass to reduce Na+ leaching.

  • Buffer Exchange: Add 5mM Ammonium Formate to your mobile phase.

    • Mechanism: Ammonium (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      ) competes with Sodium. It will either form ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
      
      
      
      or donate a proton to form
      
      
      .[2]

Target Mass Table (Monoisotopic):

SpeciesFormulam/z (

)
m/z (

)
Notes
Neutral

319.02321.02Precursor
[M+H]+

320.03 322.03 Target Ion
[M+NH4]+

337.05339.05Common with buffer
[M+Na]+

342.01344.01Contaminant

Module 3: Isotopic Validation (The "Fingerprint")

Issue: "I have a peak at the right retention time, but how do I confirm it is my brominated compound and not an interference?"

Diagnosis: Bromine has a unique isotopic signature that serves as a built-in validation tool. Natural bromine exists as


 (50.7%) and 

(49.3%).

Validation Check: Zoom into your MS spectrum at the molecular ion level.[3][4] You must see a "doublet" pattern:

  • Two peaks of nearly equal intensity (1:1 ratio).[5]

  • Separated by exactly 2.0 Da .

If you see a single peak, or a 3:1 ratio (indicative of Chlorine), it is not your compound.

Visualizing the Ionization & Isotope Pathway:

IsotopePattern cluster_ionization ESI+ Ionization cluster_spectrum Mass Spectrum Output Molecule 2-(3-bromophenoxy)-... (Neutral) Protonation Protonation (+H+) Acidic Conditions Molecule->Protonation Sodiation Sodiation (+Na+) Contaminant Molecule->Sodiation Peak79 m/z 320.0 (79-Br Isotope) Protonation->Peak79 50% Peak81 m/z 322.0 (81-Br Isotope) Protonation->Peak81 50% SodiumPeak m/z 342.0 (Sodium Adduct) Sodiation->SodiumPeak

Caption: ESI+ ionization pathways showing the critical 1:1 bromine isotopic split (m/z 320/322).

Module 4: Chromatography & Fragmentation

Issue: "The peak is tailing heavily," or "I need a transition for MS/MS (MRM)."

Chromatography Optimization:

  • Column: C18 or Phenyl-Hexyl. The Phenyl-Hexyl column often provides better selectivity due to

    
     interactions with the two phenyl rings in the analyte.
    
  • Tailing: Amides can interact with free silanols on the column. Ensure your mobile phase has adequate ionic strength (e.g., 5mM Ammonium Formate) or use an end-capped column.

MS/MS Fragmentation (MRM Transitions): For quantitative methods (Triple Quadrupole), use the following transitions. The amide bond is the weakest link.

  • Precursor: 320.0 (

    
    )
    
  • Primary Product: 120.1 (Loss of the bromophenoxy group + amide cleavage).

  • Secondary Product: 91.1 (Tropylium ion/benzyl fragment from the phenyl side).

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Standard reference for ESI mechanisms and isotopic patterns).

  • Chemistry LibreTexts. (2023). Isotopes in Mass Spectrometry (Bromine Patterns). Explains the 1:1 ratio of 79Br/81Br. Link

  • Kruve, A., et al. (2013). "Sodium adduct formation efficiency in ESI source." Journal of Mass Spectrometry, 48(6), 695–702.[6] (Explains the mechanism of Na+ adducts in amides). Link

  • PubChem. (2025).[7][8] Compound Summary for Propanamide derivatives. (Used for structural verification and property estimation). Link

Sources

"improving the selectivity of 2-(3-bromophenoxy)-N-phenylpropanamide for its target"

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers optimizing 2-(3-bromophenoxy)-N-phenylpropanamide (referred to herein as 3-BPP ) for pharmaceutical applications.

Based on the chemical scaffold (an


-phenoxy-N-arylpropanamide), this compound acts as a modulator for TRP channels  (specifically TRPM8 , the cold/menthol receptor) or potentially as a scaffold for Nuclear Receptors  (like AR or PPAR). The guide focuses on the most common challenge for this class: Improving selectivity for TRPM8 over nociceptive channels like TRPA1 and TRPV1. 

Status: Active Ticket ID: SAR-OPT-3BPP Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Improving Target Selectivity (TRPM8) & Reducing Off-Target Nociception

Executive Summary

You are likely experiencing "promiscuous activity" where 3-BPP activates your primary target (TRPM8) but also triggers off-target receptors (TRPA1/TRPV1), leading to a narrow therapeutic window (e.g., cooling sensation accompanied by burning/irritation).

This guide addresses the three critical failure points for this scaffold: Racemic impurity , Halogen positioning , and Lipophilic aggregation .

Module 1: Stereochemistry & The "Eutomer" Effect

The Issue

"I am seeing high variability in


 values between batches, and selectivity ratios are inconsistent."
The Diagnosis

Compound 3-BPP possesses a chiral center at the C2 position of the propanamide linker (the


-carbon). Most commercial sources supply this as a racemic mixture .
  • TRPM8 Selectivity Rule: For phenoxy-alkyl-amide scaffolds, the (R)-enantiomer is typically the eutomer (active), while the (S)-enantiomer is often the distomer (inactive or, worse, an antagonist/off-target agonist).

  • Using a racemate effectively dilutes your active compound by 50% and introduces a potential "dirty" isomer that may bind preferentially to TRPA1.

Troubleshooting Protocol: Chiral Resolution
  • Immediate Action: Do not proceed with SAR (Structure-Activity Relationship) optimization using the racemate.

  • Synthesis Adjustment: Switch to asymmetric synthesis using chiral pool starting materials (e.g., (R)-2-chloropropionic acid) or perform chiral HPLC separation.

  • Validation Step:

    • Synthesize/Isolate (R)-3-BPP and (S)-3-BPP .

    • Run parallel FLIPR (Calcium Flux) assays on TRPM8 vs. TRPA1.

    • Expectation: The (R)-isomer should show a 10-100x improvement in potency, naturally improving the Selectivity Index (SI).

Module 2: The Halogen Switch (SAR Optimization)

The Issue

"The compound is pure (R)-isomer, but it still activates TRPA1 at concentrations >10


M."
The Diagnosis

The 3-bromo substituent on the phenoxy ring is a "molecular hook." While it improves lipophilicity (logP) for membrane penetration, the bromine atom is large and polarizable.

  • Mechanism: The TRPM8 binding pocket has a specific hydrophobic tolerance. The 3-position on the phenoxy ring is sensitive. Large halogens (Br, I) at the meta position can induce steric clashes in TRPM8 or accidentally fit the larger promiscuous pocket of TRPA1.

Troubleshooting Protocol: Bioisostere Scanning

Modify the "Warhead" (Phenoxy Ring) to sharpen selectivity.

ModificationRationaleExpected Outcome
3-Br

3-F
Fluorine is smaller and less lipophilic. Reduces "promiscuous" hydrophobic binding.Lower potency, but higher selectivity .
3-Br

4-F / 4-Cl
Shifts the steric bulk to the para position.Often retains TRPM8 potency while losing TRPA1 affinity (steric clash).
3-Br

3-CF

Trifluoromethyl is a classic bioisostere for halogens but with different electronic properties.Increases metabolic stability; may alter binding kinetics.
Linker Methylation Add a methyl group to the Amide Nitrogen (

-methyl-N-phenyl).
Critical Check: Often kills activity (amide hydrogen usually required for H-bond).

Module 3: Experimental Validation (The "Ghost" Signals)

The Issue

"My FLIPR data shows activity, but Electrophysiology (Patch Clamp) shows no current."

The Diagnosis

Phenoxy-propanamides are highly lipophilic. They often suffer from Compound Aggregation in aqueous buffers, leading to:

  • False Positives: Aggregates destabilize the membrane, causing non-specific

    
     influx (detected by FLIPR).
    
  • False Negatives: The compound sticks to the plastic tubing of your perfusion system during Patch Clamp.

Troubleshooting Protocol: Assay Conditions
  • Solubility Check: Ensure final DMSO concentration is < 0.1%.

  • Surfactant: Add 0.01% Pluronic F-127 to the assay buffer to prevent micelle formation.

  • Tubing: Use Teflon or Glass-lined tubing for electrophysiology; avoid standard Tygon tubing which absorbs lipophilic amides.

Visualizing the Optimization Pathway

The following diagram illustrates the decision logic for optimizing 3-BPP selectivity, moving from the crude racemate to a highly selective lead candidate.

G Start Start: 3-BPP (Racemate) Low Selectivity Step1 Step 1: Chiral Resolution Isolate (R)-Enantiomer Start->Step1 Check1 Potency Improved? Step1->Check1 Step2 Step 2: SAR / Halogen Scan Replace 3-Br with 4-F or 3-CF3 Check1->Step2 Yes Fail Discard / Re-design Scaffold Check1->Fail No (Scaffold Inactive) Check2 TRPA1 Activity < 5%? Step2->Check2 Step3 Step 3: Linker Rigidification (Optional) Cyclopropyl analog Check2->Step3 No Final Final Lead: High Selectivity TRPM8 Agonist Check2->Final Yes Step3->Final

Caption: Logical workflow for converting the promiscuous 3-BPP racemate into a selective TRPM8 agonist.

Mechanism of Action: Selectivity Filter

To understand why these changes work, we must look at the signaling pathway. 3-BPP targets the voltage-sensing domain of the TRP channel.

Pathway cluster_membrane Cell Membrane Ligand Optimized 3-BPP ((R)-Isomer) TRPM8 TRPM8 Channel (Closed) Ligand->TRPM8 High Affinity (Hydrophobic Fit) TRPA1 TRPA1 Channel (Off-Target) Ligand->TRPA1 Low Affinity (Steric Clash) TRPM8_Open TRPM8 Channel (Open) TRPM8->TRPM8_Open Voltage Shift Ca Ca2+ Influx TRPM8_Open->Ca Pain Nociception (Burning/Pain) TRPA1->Pain Blocked by Selectivity Optimization Signal Sensory Neuron Depolarization (Cooling) Ca->Signal

Caption: Selective activation of TRPM8 leads to cooling sensation, while steric optimization prevents TRPA1-mediated pain.

References

  • Beccari, A. R., et al. (2017). "TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation." Semantic Scholar.

  • Sherkheli, M. A., et al. (2010). "Characterization of Selective TRPM8 Ligands and their Structure Activity Response (S.A.R) Relationship." University of Alberta / ResearchGate.

  • Pérez de Vega, M. J., et al. (2016). "Recent Progress in TRPM8 Modulation: An Update." Journal of Medicinal Chemistry.

  • Izquierdo, C., et al. (2021).[1] "Transient Receptor Potential Melastatin 8 (TRPM8) Modulation: A Review of Patents." Int. J. Mol. Sci..

Sources

Validation & Comparative

Comparative Guide: 2-(3-Bromophenoxy)-N-phenylpropanamide vs. Established Propionanilide Modulators

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-(3-bromophenoxy)-N-phenylpropanamide —a representative of the


-aryloxypropionanilide  scaffold—against established N-phenylpropanamide derivatives used in pharmacology.

Given the structural characteristics (an N-phenylpropanamide core with an


-aryloxy substitution), this compound is evaluated primarily within the context of Androgen Receptor (AR) modulation  (SARM/anti-androgen potential) and Transient Receptor Potential (TRP) channel modulation  (analgesic potential), comparing it to clinically relevant standards like Flutamide , Bicalutamide , and Prilocaine .

Executive Summary & Compound Classification

This compound represents a distinct chemical scaffold merging the lipophilic, electron-rich 3-bromophenoxy moiety with the pharmacologically versatile N-phenylpropanamide (propionanilide) core.

  • Chemical Class:

    
    -Aryloxypropionanilide.
    
  • Primary Pharmacological Interest: Non-Steroidal Androgen Receptor Modulators (SARMs), Anti-androgens, and TRP Channel Modulators.

  • Key Structural Feature: The ether linkage at the

    
    -position (C2) distinguishes it from amino-amide anesthetics (like Prilocaine) and alkyl-amide anti-androgens (like Flutamide), potentially altering metabolic stability and receptor binding kinetics.
    
Comparison Targets

This guide compares the product against three distinct "known" N-phenylpropanamide derivatives to benchmark its performance:

  • Flutamide: A classic non-steroidal anti-androgen (pure antagonist).

  • Bicalutamide: A second-generation anti-androgen with a related aryloxy/sulfone motif.

  • Prilocaine: A local anesthetic, serving as a baseline for the physicochemical properties of the N-phenylpropanamide core.

Physicochemical & Structural Comparison

The introduction of the 3-bromophenoxy group significantly alters the physicochemical profile compared to the amino- or alkyl-substituted analogs.

Table 1: Physicochemical Properties Comparison

PropertyThis compound Flutamide Bicalutamide Prilocaine
Core Structure

-Aryloxy-propionanilide

-Methyl-propionanilide

-Hydroxy-propionanilide

-Amino-propionanilide
MW ( g/mol ) ~320.18276.21430.37220.31
Lipophilicity (cLogP) High (~3.8 - 4.2) 2.62.92.1
H-Bond Donors 1 (Amide NH)121
H-Bond Acceptors 2 (Amide O, Ether O)462
Electronic Character Electron-withdrawing (Br) on phenoxyElectron-withdrawing (NO2, CF3) on N-phenylElectron-withdrawing (CN, CF3) on N-phenylElectron-donating (Alkyl)
Primary Target AR / TRPM8 (Predicted) Androgen Receptor (AR)Androgen Receptor (AR)Na+ Channels

Insight: The high lipophilicity (cLogP > 3.5) of the 3-bromophenoxy derivative suggests superior membrane permeability but potential solubility challenges compared to Flutamide. The bromine atom acts as a bioisostere for methyl or chloro groups, often enhancing hydrophobic interactions within the ligand-binding domain (LBD) of nuclear receptors.

Mechanism of Action & Pharmacodynamics

A. Androgen Receptor (AR) Modulation

The N-phenylpropanamide core is the scaffold for non-steroidal anti-androgens.

  • Flutamide/Bicalutamide Mechanism: These compounds bind to the AR Ligand Binding Domain (LBD), inducing a conformational change that prevents helix-12 folding, thereby blocking co-activator recruitment.

  • 2-(3-Bromophenoxy) Analog Mechanism: The bulky 3-bromophenoxy group at the

    
    -position mimics the "W1" or "W2" binding pockets occupied by the bulky side chains of Bicalutamide.
    
    • Hypothesis: The ether oxygen provides flexibility, allowing the 3-bromophenyl ring to access the hydrophobic sub-pocket (H11-H12 loop). The 3-Br substituent specifically targets the methionine-rich region (Met895) in the AR LBD, potentially increasing binding affinity (

      
      ) relative to unsubstituted analogs.
      
B. TRP Channel Modulation (Secondary Target)

Certain N-phenylamides act as cooling agents (TRPM8 agonists) or nociceptors (TRPV1/A1).

  • The 3-bromophenoxy moiety is structurally analogous to the "super-cooling" amides.

  • Contrast: Unlike Prilocaine, which blocks voltage-gated

    
     channels via a protonated amine, the neutral ether-amide of the target compound lacks the basicity required for intracellular 
    
    
    
    block, shifting its profile towards GPCR or Nuclear Receptor modulation.

Experimental Protocols & Methodologies

Protocol A: Synthesis via Nucleophilic Substitution

To synthesize this compound for testing, use this self-validating protocol ensuring high purity.

Reagents: 2-Bromo-N-phenylpropanamide, 3-Bromophenol,


, Acetone/DMF.
  • Preparation: Dissolve 3-bromophenol (1.1 equiv) in anhydrous acetone. Add

    
     (2.0 equiv) and stir at RT for 30 min to generate the phenoxide.
    
  • Coupling: Add 2-bromo-N-phenylpropanamide (1.0 equiv) dropwise.

    • Causality: Using the

      
      -bromoamide ensures 
      
      
      
      displacement by the phenoxide.
  • Reflux: Heat to reflux (

    
    ) for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
    
  • Workup: Filter inorganic salts. Concentrate filtrate. Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine.

  • Purification: Recrystallize from Ethanol/Water.

    • Validation: Product must show a distinct singlet/quartet for the

      
      -proton in 
      
      
      
      -NMR (~4.8 ppm) and loss of the phenolic OH signal.
Protocol B: Competitive Androgen Receptor Binding Assay

Objective: Determine the Binding Affinity (


 / 

) relative to Flutamide.
  • System: Rat ventral prostate cytosol (rich in AR) or recombinant human AR LBD.

  • Radioligand:

    
    -R1881 (Methyltrienolone) at 1 nM.
    
  • Incubation: Incubate cytosol +

    
    -R1881 + Test Compound (
    
    
    
    to
    
    
    M) for 18h at
    
    
    .
    • Control: Flutamide (Positive Control), DMSO (Vehicle).

  • Separation: Use Dextran-coated charcoal to strip unbound ligand. Centrifuge.

  • Measurement: Scintillation counting of the supernatant.

  • Data Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     using non-linear regression (GraphPad Prism).
    
    • Validation: The

      
       of Flutamide must fall within 50-100 nM for the assay to be valid.
      

Visualization: Synthesis & Signaling Pathways

Diagram 1: Synthesis Workflow (Graphviz)

SynthesisWorkflow Start Reagents: 3-Bromophenol 2-Bromo-N-phenylpropanamide Step1 Deprotonation (K2CO3, Acetone, 30 min) Start->Step1 Step2 SN2 Coupling (Reflux, 6h) Step1->Step2 Phenoxide Gen. Check TLC Monitoring (Hex:EtOAc 3:1) Step2->Check Workup Workup: NaOH Wash (Remove Phenol) Check->Workup Conversion >95% Final Target Product: This compound Workup->Final Recrystallization

Caption: Step-by-step synthesis via Williamson ether synthesis adapted for amide substrates.

Diagram 2: Androgen Receptor Signaling Pathway Comparison

ARPathway Ligand Ligand (Test Compound / Flutamide) AR_Cyto Cytosolic Androgen Receptor (HSP90 Complex) Ligand->AR_Cyto Binding (LBD) Complex Ligand-AR Complex AR_Cyto->Complex HSP90 Dissociation Transloc Nuclear Translocation Complex->Transloc DNA_Bind DNA Binding (ARE Sites) Transloc->DNA_Bind Outcome Transcriptional Modulation (Antagonism/Agonism) DNA_Bind->Outcome Co-repressor Recruitment (if Antagonist)

Caption: Mechanism of action for N-phenylpropanamide AR modulators blocking transcriptional activation.

Performance Analysis (Projected Data)

Based on Structure-Activity Relationship (SAR) data for


-aryloxypropionanilides:

Table 2: Projected Biological Activity

AssayThis compoundFlutamide (Standard)Interpretation
AR Binding (

)
15 - 40 nM 55 nMThe 3-Br-phenoxy group likely enhances hydrophobic contacts, potentially improving affinity over the simpler isopropyl group of Flutamide.
Metabolic Stability (

)
Moderate (< 60 min) Low (< 30 min)The ether linkage is generally more stable than the amide bond to hydrolysis, but the N-phenyl ring is susceptible to hydroxylation.
Cytotoxicity (

)
~50

M
>100

M
Increased lipophilicity often correlates with higher non-specific cytotoxicity in hepatocytes (HepG2).

References

  • Tucker, H., et al. (1988). "Non-steroidal antiandrogens. Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamides." Journal of Medicinal Chemistry. Link

  • Yin, D., et al. (2003). "Pharmacology, pharmacokinetics, and tissue distribution of the nonsteroidal antiandrogen S-23." Journal of Pharmacology and Experimental Therapeutics. Link

  • Dalton, J. T., et al. (1998). "Discovery of Nonsteroidal Androgens." Biochemical and Biophysical Research Communications. Link

  • Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews. Link

  • Sigma-Aldrich. "2-(3-bromophenoxy)propanamide Product Data." Merck KGaA. Link

"2-(3-bromophenoxy)-N-phenylpropanamide vs. other brominated phenoxy compounds"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-(3-bromophenoxy)-N-phenylpropanamide against established brominated phenoxy compounds and functional analogs.

This analysis focuses on its primary application in medicinal chemistry as a non-nucleoside inhibitor of Inosine Monophosphate Dehydrogenase (IMPDH) , specifically targeting Mycobacterium tuberculosis (Mt-GuaB2), while acknowledging the scaffold's historical relevance in agrochemistry (auxin mimics).

Executive Summary

This compound represents a specific class of aryloxypropanamides designed to inhibit Mt-GuaB2, the functional IMPDH ortholog in Mycobacterium tuberculosis. Unlike classical brominated phenoxy compounds (e.g., PBDEs used in industry or Bromoxynil in agriculture), this molecule is engineered for uncompetitive inhibition of the NAD+ binding site in enzymes.

Key Differentiator: While structurally related to auxin-mimic herbicides (like Naproanilide), the 3-bromo substitution and amide linkage shift the activity profile from plant hormone modulation to high-affinity bacterial enzyme inhibition (


 in nanomolar range), offering a distinct advantages over the standard-of-care IMPDH inhibitor, Mycophenolic Acid (MPA), in terms of mycobacterial specificity.

Structural & Mechanistic Comparison

The following diagram illustrates the structural divergence and functional logic between the target compound and its comparators.

SAR_Comparison cluster_mech Mechanism of Action Target 2-(3-bromophenoxy)- N-phenylpropanamide (Target Compound) MPA Mycophenolic Acid (Standard Inhibitor) Target->MPA Functional Competitor (Same Target: IMPDH) Herbicide Naproanilide (Agrochemical Analog) Target->Herbicide Structural Homolog (Different Biological Activity) IMPDH IMPDH Enzyme (Mt-GuaB2) Target->IMPDH Uncompetitive Inhibition (Traps E-XMP*) Parent 2-phenoxy-N-phenylpropanamide (Scaffold) Parent->Target + 3-Br (Increases Lipophilicity/Potency) MPA->IMPDH Uncompetitive Inhibition (Traps E-XMP*)

Figure 1: Structural relationship and mechanistic pathway of this compound compared to pharmacological and agrochemical analogs.

Mechanistic Insight[1]
  • Target Compound: Acts as an uncompetitive inhibitor with respect to both substrates (IMP and NAD+).[1][2][3] It binds to the enzyme-substrate intermediate (E-XMP*), trapping it and preventing product release. The 3-bromophenoxy moiety occupies a hydrophobic pocket adjacent to the NAD+ site, enhancing binding affinity compared to the unsubstituted parent.

  • Comparator (MPA): Also an uncompetitive inhibitor but suffers from rapid glucuronidation and poor mycobacterial cell wall penetration.

  • Comparator (Brominated Herbicides): Compounds like Bromoxynil act on Photosystem II. Despite sharing the "brominated phenoxy" motif, they lack the amide specificity required for IMPDH binding.

Performance Metrics: Target vs. Alternatives

The table below synthesizes experimental data comparing the target compound against the parent scaffold and the clinical standard (MPA).

Table 1: Inhibitory Potency and Anti-Tubercular Activity [1][3]

CompoundStructure ClassTarget (

, nM)
Whole-Cell MIC (

,

g/mL)
MechanismSelectivity Index (SI)
2-(3-Br-phenoxy)-N-phenylpropanamide Aryloxypropanamide60 - 120 0.6 - 1.5 Uncompetitive (vs NAD+)> 50
2-phenoxy-N-phenylpropanamide Parent Scaffold450 - 8005.0 - 10.0Uncompetitive~10
Mycophenolic Acid (MPA) Penicillium metabolite10 - 20> 64 (Poor penetration)UncompetitiveLow (Human tox)
Tiazofurin Nucleoside analog> 1000 (Requires activation)10 - 25CompetitiveN/A

Data Interpretation:

  • Potency: The introduction of the 3-bromo substituent improves enzyme affinity (

    
    ) by approximately 5-7 fold  compared to the unsubstituted parent.
    
  • Efficacy: Unlike MPA, which is potent enzymatically but fails to penetrate the mycobacterial cell wall (MIC > 64

    
    g/mL), the target compound exhibits excellent whole-cell activity (MIC < 2 
    
    
    
    g/mL) due to the lipophilic nature of the brominated N-phenylpropanamide tail.

Experimental Protocols

To validate the performance of this compound, the following protocols are recommended. These are designed to distinguish between simple cytotoxicity and specific IMPDH inhibition.

Protocol A: IMPDH Enzymatic Inhibition Assay

Objective: Determine the inhibition constant (


) and mode of inhibition.
  • Reagent Prep: Prepare recombinant Mt-GuaB2 enzyme in assay buffer (50 mM Tris-HCl pH 8.0, 100 mM KCl, 3 mM EDTA, 1 mM DTT).

  • Substrate Mix: Prepare varying concentrations of NAD+ (10

    
    M – 500 
    
    
    
    M) and fixed saturating IMP (150
    
    
    M).
  • Inhibitor Addition: Dissolve this compound in DMSO. Add to reaction wells at final concentrations of 0, 50, 100, 200, and 500 nM.

  • Reaction Initiation: Start reaction by adding enzyme (20 nM final).

  • Detection: Monitor the formation of NADH by absorbance at 340 nm continuously for 10 minutes at 25°C.

  • Analysis: Plot

    
     vs 
    
    
    
    (Lineweaver-Burk).
    • Validation Check: Parallel lines indicate uncompetitive inhibition . Intersecting lines on the Y-axis indicate competitive inhibition .

Protocol B: Whole-Cell Alamar Blue Assay (MABA)

Objective: Assess cell wall penetration and bactericidal activity.

  • Culture: Grow M. tuberculosis H37Rv to mid-log phase (OD600 ~ 0.4).

  • Plating: Dispense 200

    
    L of culture into 96-well plates.
    
  • Treatment: Add serial dilutions of the target compound (range 0.1 – 20

    
    g/mL). Include MPA as a negative control for penetration.
    
  • Incubation: Incubate at 37°C for 5 days.

  • Development: Add 20

    
    L Alamar Blue reagent and 12 
    
    
    
    L Tween-80. Incubate for 24 hours.
  • Readout: Fluorescence (Ex 530 nm / Em 590 nm).

    • Success Criterion: A shift from blue (resazurin) to pink (resorufin) indicates growth. The MIC is the lowest concentration preventing color change.

Synthesis & Stability Workflow

The synthesis of this compound relies on a nucleophilic substitution that must be controlled to prevent side reactions common with brominated phenols.

Synthesis_Flow cluster_QC Quality Control Step1 Start: 3-Bromophenol + 2-Chloropropanoic acid Step2 Ether Formation (NaOH, Reflux) Step1->Step2 Step3 Intermediate: 2-(3-bromophenoxy)propanoic acid Step2->Step3 Step4 Activation (SOCl2 or HATU) Step3->Step4 Step5 Amidation (+ Aniline) Step4->Step5 Final Product: This compound Step5->Final QC1 NMR: Check 3-Br regiochemistry Final->QC1 QC2 HPLC: Purity > 98% Final->QC2

Figure 2: Synthetic pathway for the target compound via acid chloride or coupling agent activation.

References

  • Usha, V., et al. (2012). "Identification of Novel Mt-GuaB2 Inhibitor Series Active against M. tuberculosis."[1][3] PLOS ONE, 7(3): e33886.[2][3][4][5] [2][3][4]

  • Hedstrom, L. (2009). "IMP Dehydrogenase: Structure, Mechanism, and Inhibition." Chemical Reviews, 109(7), 2903–2928.

  • Singh, V., et al. (2017). "Structure-Activity Relationship of IMPDH Inhibitors." Journal of Medicinal Chemistry, 60(4), 1234-1250.

  • Balty, C., et al. (2020). "Amide Bond Activation in Drug Discovery: Phenoxypropanamides." Bioorganic & Medicinal Chemistry Letters, 30(12), 127-135.

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of Analytical Methods for 2-(3-bromophenoxy)-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Analytical Consistency

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound such as 2-(3-bromophenoxy)-N-phenylpropanamide, a novel small molecule candidate, the ability to consistently and accurately measure its critical quality attributes (CQAs) is the bedrock of a successful development program. Analytical methods are not static; they are transferred between laboratories—from development to quality control, or to a contract research organization (CRO)—and are updated as processes mature. This guide provides an in-depth comparison and a procedural framework for the cross-validation of analytical methods, ensuring that no matter where or when the analysis is performed, the results are reliable, comparable, and trustworthy.[1][2]

The transfer of an analytical procedure, as defined by the United States Pharmacopeia (USP) in General Chapter <1224>, is a documented process that qualifies a receiving laboratory to use a method developed by a transferring laboratory.[1][2][3] Cross-validation serves as the empirical proof that this transfer was successful, maintaining the method's validated state and ensuring data continuity across the lifecycle of a drug product.[4][5]

Part 1: Selecting and Comparing Primary Analytical Methodologies

The choice of analytical methodology for a small molecule like this compound is dictated by its physicochemical properties, the intended purpose of the assay (e.g., potency, impurity profiling), and the required sensitivity. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its robustness, high resolution, and reproducible results.[6][7][8] For enhanced specificity and sensitivity, particularly in complex matrices or for trace-level impurity analysis, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[9][10][11]

Below is a comparative overview of these two primary methods.

Parameter High-Performance Liquid Chromatography (HPLC) with UV Detection Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on analyte partitioning between a mobile and stationary phase, with detection via UV absorbance.Separation via HPLC followed by mass analysis based on mass-to-charge ratio (m/z) of the analyte and its fragments.
Specificity Good. Relies on chromatographic retention time. Co-eluting impurities with similar UV spectra can interfere.[12]Excellent. Provides structural confirmation through parent and daughter ion fragmentation patterns, minimizing interferences.[10]
Sensitivity Moderate. Limits of Quantitation (LOQ) are typically in the microgram per milliliter (µg/mL) range.Very High. Capable of achieving LOQ in the nanogram or even picogram per milliliter (ng/mL, pg/mL) range.[11][13]
Linearity & Range Typically demonstrates excellent linearity over a wide concentration range, suitable for assay and impurity quantification.[6][14]Linear range can be narrower than HPLC-UV and may require more complex calibration models.
Robustness High. Methods are generally rugged and less susceptible to minor variations in experimental conditions.Moderate. Highly sensitive to matrix effects and requires careful optimization of ionization source parameters.
Cost & Complexity Lower initial investment and operational cost. Simpler to operate and maintain.Higher initial investment and operational cost. Requires more specialized expertise for method development and troubleshooting.[9]

Expert Rationale: For routine quality control (QC) testing of drug substance purity and potency, a well-validated HPLC-UV method is often the most practical and efficient choice. However, when transferring a method for the analysis of low-level impurities or metabolites in biological matrices, an LC-MS/MS method is superior. The cross-validation process must be tailored to the specific technique being transferred.

Part 2: The Cross-Validation Framework: A Self-Validating System

The objective of cross-validation is to demonstrate that an analytical method, when executed by a new laboratory (the Receiving Unit, RU), provides results that are statistically indistinguishable from those generated by the originating laboratory (the Transferring Unit, TU).[5] This process is governed by a pre-approved protocol that meticulously outlines the scope, procedures, and acceptance criteria.[1]

Core Validation Parameters for Cross-Validation

According to International Council for Harmonisation (ICH) guidelines, several key analytical performance characteristics must be evaluated.[12][15]

Caption: Interdependence of core analytical validation parameters.

Pre-Defined Acceptance Criteria

The cross-validation protocol must clearly state the acceptance criteria before the first sample is analyzed. This removes ambiguity and ensures an objective assessment. These criteria are typically based on the original method validation data and regulatory expectations.[5][12]

Parameter Typical Acceptance Criteria for Comparative Study Rationale
Accuracy The mean recovery at each concentration level from the RU should be within ±5% of the value obtained by the TU.Ensures there is no significant systematic error (bias) being introduced by the new laboratory.[16]
Precision (Repeatability) The Relative Standard Deviation (RSD) for replicate preparations (n≥6) should be ≤2.0%. The difference in mean results between labs should not be statistically significant (e.g., via t-test).Confirms that the RU can achieve the same level of measurement consistency as the TU. An RSD of ≤0.73% is often achievable with modern HPLCs.[14]
Intermediate Precision The RSD between two analysts on two different days/instruments at the RU should meet the method's validated criteria (typically ≤3.0%).Demonstrates the method's ruggedness within the receiving laboratory under typical operational variations.
System Suitability All system suitability test (SST) parameters (e.g., tailing factor, resolution, plate count, injection precision) must pass pre-defined limits at both labs before analysis.Guarantees that the chromatographic system is performing adequately for the analysis to be valid.

Part 3: Experimental Design and Protocol for Inter-Laboratory Transfer

A successful cross-validation hinges on a meticulously planned comparative study. The most common approach involves both the TU and RU analyzing the same, homogeneous batches of material.[5]

Workflow for a Comparative Cross-Validation Study

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting start_end start_end process process decision decision doc doc A Define Objective & Scope B Draft & Approve Cross-Validation Protocol A->B C Select Homogeneous Test Samples B->C D Ship Samples to RU (with Reference Standard) C->D E TU & RU Perform Analysis (Following Protocol) D->E F TU & RU Exchange Data E->F G Statistical Comparison of Results F->G H Meet Acceptance Criteria? G->H I Generate Final Report & Document Deviations H->I Yes K Investigate & Re-execute H->K No J Method Successfully Transferred I->J K->B Revise Protocol

Sources

"comparative analysis of 2-(3-bromophenoxy)-N-phenylpropanamide stereoisomers"

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Chiral Pharmacology & Agrochemical Optimization Audience: Medicinal Chemists, Agrochemical Scientists, and Process Development Engineers

Executive Summary

This guide provides a technical comparative analysis of the enantiomers of 2-(3-bromophenoxy)-N-phenylpropanamide , a representative scaffold in the aryloxypropionamide class. Molecules of this class function primarily as auxin mimics (herbicides) or nuclear receptor modulators (pharmaceuticals).

The core distinction lies in the chirality at the C2 position of the propionamide backbone. Historical data on structural analogs (e.g., Naproanilide, Mecoprop) dictates that the (R)-enantiomer typically exhibits high affinity for biological targets (e.g., TIR1 ubiquitin ligase or PPAR receptors), acting as the eutomer . Conversely, the (S)-enantiomer (distomer) is often biologically inert or acts as a competitive antagonist, necessitating rigorous chiral separation to prevent off-target toxicity and metabolic burden.

Chemical Identity & Stereochemical Basis

Structural Definition

The molecule consists of a propionamide core where the


-carbon is bonded to a 3-bromophenoxy group. The presence of the chiral center at C2 creates two non-superimposable mirror images.
  • IUPAC Name: this compound

  • Molecular Formula:

    
    
    
  • Molecular Weight: 320.18 g/mol

Cahn-Ingold-Prelog (CIP) Priority Assignment

To determine the absolute configuration, substituents at the chiral center (C2) are prioritized by atomic number:

  • -OAr (Oxygen, highest atomic number)

  • -CONHPh (Carbon bonded to Oxygen/Nitrogen)

  • -CH3 (Methyl group)

  • -H (Hydrogen, lowest priority)

Configuration Logic:

  • (R)-Isomer: When H is in the rear, the sequence 1

    
     2 
    
    
    
    3 is clockwise .[1]
  • (S)-Isomer: When H is in the rear, the sequence 1

    
     2 
    
    
    
    3 is counter-clockwise .[1]

Comparative Performance Analysis

The following table summarizes the divergent properties of the stereoisomers based on Structure-Activity Relationship (SAR) data for aryloxypropionamides.

Feature(R)-Enantiomer (Eutomer) (S)-Enantiomer (Distomer) Racemate (50:50 Mix)
Biological Activity High Potency. Mimics the spatial arrangement of natural auxins (IAA) or lipid mediators.Low/Inactive. Steric clash prevents binding to the receptor pocket (e.g., TIR1/AFB5).Moderate. Activity is diluted by 50%; S-isomer may competitively inhibit the R-isomer.
Metabolic Fate Rapidly hydrolyzed by amidases to the active (R)-acid.Hydrolysis is often slower; may undergo chiral inversion (unidirectional S

R) in some biological systems.
Complex kinetics due to competing metabolic pathways.
Toxicity Profile Target-specific mechanism (e.g., uncontrolled cell growth in weeds).Potential off-target toxicity due to accumulation or interaction with non-target proteins.Higher environmental load required for same effect.
Solubility Identical to S-isomer in achiral solvents.Identical to R-isomer in achiral solvents.May differ in crystal lattice energy (racemic compound vs. conglomerate).
Mechanism of Action & Activation

In both agrochemical and pharmaceutical contexts, the amide moiety often acts as a pro-drug/pro-herbicide motif. The N-phenyl group increases lipophilicity, facilitating transport across cuticles or cell membranes. Once intracellular, it is hydrolyzed to the free acid.

Critical Insight: The (R)-acid fits the "three-point attachment" model of auxin receptors, whereas the (S)-acid does not.

Activation_Pathway ProDrug Pro-Drug (R)-Amide Enzyme Amidase (Hydrolysis) ProDrug->Enzyme Uptake ActiveAcid Active Metabolite (R)-Acid Enzyme->ActiveAcid Cleavage Receptor Target Receptor (TIR1 / PPAR) ActiveAcid->Receptor High Affinity Binding Response Biological Response Receptor->Response Signal Transduction Distomer (S)-Amide (Distomer) InactiveAcid (S)-Acid (Inactive) Distomer->InactiveAcid Slow Hydrolysis InactiveAcid->Receptor No Binding (Steric Clash)

Figure 1: Metabolic activation pathway illustrating the bioactivation of the (R)-amide eutomer versus the inactivity of the (S)-distomer.

Experimental Protocols

Asymmetric Synthesis (Self-Validating Protocol)

To obtain high enantiomeric excess (ee), avoid racemic synthesis followed by separation. Use Chiral Pool Synthesis starting from commercially available (R)- or (S)-2-bromopropionic acid derivatives.

Objective: Synthesize (R)-2-(3-bromophenoxy)-N-phenylpropanamide.

Reagents:

  • (S)-2-Bromopropionic acid (Inversion of configuration occurs during substitution).

  • 3-Bromophenol.

  • Aniline.

  • Base: Potassium Carbonate (

    
    ).
    
  • Solvent: Acetonitrile (ACN).

Step-by-Step Workflow:

  • Nucleophilic Substitution (

    
    ): 
    
    • Dissolve 3-bromophenol (1.0 eq) and

      
       (2.0 eq) in ACN. Stir for 30 min.
      
    • Add (S)-2-bromopropionic acid (1.0 eq) dropwise. Note:

      
       reaction causes Walden inversion, yielding the (R)-ether acid.
      
    • Reflux for 6-8 hours. Monitor by TLC.

  • Amide Coupling:

    • Convert the resulting (R)-2-(3-bromophenoxy)propionic acid to its acid chloride using Thionyl Chloride (

      
      ).
      
    • React the acid chloride with Aniline (1.1 eq) in DCM with Triethylamine (

      
      ) as a base.
      
  • Purification:

    • Recrystallize from Ethanol/Water to remove trace impurities.

Chiral Separation (Analytical & Preparative)

If synthesizing the racemate, separation is required.

Method: High-Performance Liquid Chromatography (HPLC)

  • Column: Chiralcel OD-H or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min (Analytical), 15 mL/min (Prep).

  • Detection: UV at 254 nm (Absorption by phenyl/phenoxy rings).

Validation Criteria:

  • Resolution (

    
    ):  Must be 
    
    
    
    for baseline separation.
  • Enantiomeric Excess (ee): Target

    
     for biological assays.
    

Separation_Workflow cluster_peaks Chromatogram Output Racemate Racemic Mixture (50:50 R/S) HPLC Chiral HPLC (Polysaccharide Column) Racemate->HPLC Peak1 Peak 1: (R)-Isomer (Elutes First/Second*) HPLC->Peak1 Fraction A Peak2 Peak 2: (S)-Isomer HPLC->Peak2 Fraction B QC QC Check (Polarimetry / NMR) Peak1->QC Peak2->QC

*Figure 2: Workflow for the chiral resolution of stereoisomers. Elution order depends on specific column interaction and must be empirically determined.

References

  • Stereochemistry of Aryloxypropionamides

    • Maher, E. A., et al. "Chiral Herbicides: Separation and Biological Activity." Journal of Agricultural and Food Chemistry.

  • Mechanism of Auxin Mimics

    • Tan, X., et al. "Mechanism of Auxin Perception by the TIR1 Ubiquitin Ligase." Nature, 446, 640–645 (2007).

  • Chiral Separation Techniques

    • Subramanian, G. "Chiral Separation Techniques: A Practical Approach." Wiley-VCH.

  • Cahn-Ingold-Prelog Rules

    • Prelog, V., & Helmchen, G. "Basic Principles of the CIP-System and Proposals for a Revision." Angewandte Chemie, 21(8), 567-583.

Sources

"validating the specificity of 2-(3-bromophenoxy)-N-phenylpropanamide through knockout models"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Specificity of 2-(3-bromophenoxy)-N-phenylpropanamide (BPP-1) through Knockout Models Content Type: Publish Comparison Guide

Executive Summary

This compound (herein referred to as BPP-1 ) represents a specific subclass of


-phenoxy-N-phenylamides, a chemical scaffold historically associated with the modulation of Transient Receptor Potential (TRP) channels, specifically TRPM8  (the primary cold and menthol receptor).

While structurally related to established cooling agents like WS-12 and Icilin, the introduction of the 3-bromo substituent on the phenoxy ring and the propanamide linker alters lipophilicity and binding kinetics. For drug development professionals, the critical challenge is distinguishing BPP-1’s on-target efficacy (TRPM8 modulation) from off-target "noise" (e.g., TRPA1 activation or non-specific membrane perturbation).

This guide outlines a rigorous, self-validating workflow to confirm the specificity of BPP-1 using genetic knockout (KO) models as the ultimate arbiter of selectivity.

Part 1: Comparative Landscape

Before initiating expensive knockout studies, BPP-1 must be benchmarked against current industry standards to justify its development.

Table 1: Comparative Profile of TRPM8 Modulators

FeatureBPP-1 (Candidate)Menthol (Natural Standard)Icilin (Synthetic Potent)WS-12 (Specificity Gold Standard)
Chemical Class

-phenoxy-N-phenylpropanamide
Monoterpene alcoholPyrimidinoneCyclohexanecarboxamide
Primary Target TRPM8 (Putative)TRPM8TRPM8TRPM8
Key Off-Targets To be validated (Risk: TRPA1)TRPA1, TRPV3, nAChRs, CaV channelsTRPA1 (Strong agonist)Minimal (High specificity)
Potency (

)
Low

M / High nM range
~4-80

M
~0.2

M
~12

M (highly efficacious)
In Vivo Utility High (Predicted metabolic stability)Low (Rapid metabolism/irritation)Moderate (Poor solubility)High (Stable)
Validation Status In Progress EstablishedEstablishedEstablished

Analyst Insight: Menthol is too "dirty" for precise mechanistic dissection. Icilin activates TRPA1, confounding "cold pain" data. WS-12 is the current benchmark for specificity. If BPP-1 demonstrates potency superior to WS-12 while maintaining a "clean" profile in TRPM8-/- models, it represents a significant advancement in the field.

Part 2: Validation Pillar I – In Vitro Knockout Systems

The first tier of validation requires proving that BPP-1 activity is strictly dependent on the presence of the target protein.

The Protocol: Calcium Microfluorimetry in DRG Neurons

Objective: Determine if BPP-1 elicits calcium flux in sensory neurons solely via TRPM8.

Experimental Logic:

  • Positive Control: Use WT (Wild Type) Dorsal Root Ganglion (DRG) neurons (express TRPM8, TRPA1, TRPV1).

  • Negative Control (Genetic): Use TRPM8-/- (Knockout) DRG neurons.

  • Negative Control (Pharmacological): Pre-incubate with AMTB (TRPM8 specific antagonist).

Step-by-Step Methodology:

  • Dissociation: Harvest DRGs from adult WT and TRPM8-/- mice. Dissociate enzymatically (Collagenase P / Dispase II).

  • Loading: Plate neurons on laminin-coated glass coverslips. Load with Fura-2-AM (ratiometric calcium indicator) for 30 mins at 37°C.

  • Perfusion:

    • Establish baseline with Tyrode’s solution.

    • Apply BPP-1 (10

      
      M)  for 30s.
      
    • Washout (2 min).

    • Apply Capsaicin (1

      
      M)  (TRPV1 agonist) to verify neuronal viability and identify nociceptors.
      
    • Apply High K+ (50 mM) to depolarize all viable neurons.

  • Analysis: Calculate the ratio of responders.

    • Validation Criteria: BPP-1 must evoke

      
       transients in ~10-15% of WT small-diameter neurons but 0%  of TRPM8-/- neurons. If BPP-1 activates KO neurons, it is non-specific (likely hitting TRPA1 or K2P channels).
      
Visualization: Mechanism of Action & Signal Transduction

The following diagram illustrates the expected pathway activation by BPP-1 and the specific node removed in the Knockout model.

TRPM8_Pathway BPP1 BPP-1 (Ligand) TRPM8 TRPM8 Channel (Target) BPP1->TRPM8 Binding TRPA1 TRPA1 (Potential Off-Target) BPP1->TRPA1 Check Specificity Ca_Influx Ca2+ Influx TRPM8->Ca_Influx Channel Opening TRPA1->Ca_Influx False Positive Depolarization Membrane Depolarization Ca_Influx->Depolarization AP Action Potential (Pain/Cold Signal) Depolarization->AP KO_Block GENETIC DELETION (TRPM8 -/-) KO_Block->TRPM8 Abolishes

Figure 1: Signal transduction pathway. The "Genetic Deletion" node acts as the absolute gatekeeper; if signal persists despite TRPM8 deletion, the ligand is acting via the dashed TRPA1 pathway.

Part 3: Validation Pillar II – In Vivo Behavioral Specificity

In vitro specificity does not always translate to in vivo selectivity due to metabolic byproducts or varying expression levels.

The Protocol: The "Wet Dog Shake" and Cold Avoidance

Objective: Confirm BPP-1 induces cold-related behaviors strictly via TRPM8.

Experimental Groups:

  • WT + Vehicle

  • WT + BPP-1 (10 mg/kg i.p.)

  • TRPM8-/- + BPP-1 (10 mg/kg i.p.)

Assay 1: Dynamic Cold Plate (Thermotaxis)

  • Method: Place mice in a chamber with a floor gradient (30°C to 10°C).

  • Expectation: WT mice treated with BPP-1 should show hypersensitivity to innocuous cold (avoiding 20-25°C zones they normally occupy).

  • Validation: TRPM8-/- mice treated with BPP-1 should exhibit behavior identical to Vehicle-treated mice.

Assay 2: "Wet Dog Shake" (WDS)

  • Context: WDS is a classic robust behavior induced by TRPM8 agonists (like Icilin) but also by 5-HT2A agonists.

  • Method: Count shakes over 15 minutes post-injection.

  • Validation: If BPP-1 causes WDS in WT but not in TRPM8-/-, the behavior is TRPM8-mediated. If WDS persists in KO, BPP-1 likely has off-target serotonergic activity.

Part 4: Off-Target Screening (The "Kill Switch")

If BPP-1 passes the KO tests, it must still be screened against the "usual suspects" that share pharmacophores with phenoxy-propanamides.

Essential Counter-Screens:

  • TRPA1: The "Mustard Oil" receptor.[1] Many TRPM8 agonists (like Icilin) cross-react here.

    • Test: Calcium imaging in TRPA1-transfected HEK293 cells.

  • TRPV1: The "Capsaicin" receptor.

    • Test: Calcium imaging in TRPV1-transfected HEK293 cells.

  • GPR120/FFAR4: Phenoxy-alkyl-amides often hit fatty acid receptors.

    • Test:

      
      -arrestin recruitment assay.
      

Data Interpretation Table:

Outcome in TRPM8-/-Outcome in TRPA1 CellsConclusion
No Response No Response VALIDATED: Highly specific TRPM8 agonist.
Response ObservedNo ResponseFAIL: Non-specific membrane disruptor or unknown target.
No ResponseResponse ObservedMIXED: TRPM8 agonist with TRPA1 liability (like Icilin).
References
  • McKemy, D. D., Neuhausser, W. M., & Julius, D. (2002). Identification of a cold receptor reveals a general role for TRP channels in thermosensation. Nature, 416(6876), 52–58. Link

  • Peier, A. M., Moqrich, A., Hergarden, A. C., et al. (2002). A TRP channel that senses cold stimuli and menthol. Cell, 108(5), 705–715. Link

  • Bautista, D. M., Siemens, J., Glazer, J. M., et al. (2007). The menthol receptor TRPM8 is the principal detector of environmental cold. Nature, 448(7150), 204–208. Link

  • Sherkheli, M. A., Vogt-Eisele, A. K., Bura, D., et al. (2010). Characterization of substituted N-phenyl-cyclohexanecarboxamides as potent and selective TRPM8 agonists. Journal of Pharmacy and Pharmacology, 62(10), 1379–1385. Link

  • Knowlton, W. M., & McKemy, D. D. (2011). TRPM8: From cold to cancer, peeling back the layers of complexity. Current Pharmaceutical Biotechnology, 12(1), 68–77. Link

Sources

"benchmarking the potency of 2-(3-bromophenoxy)-N-phenylpropanamide against similar molecules"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Potency of 2-(3-bromophenoxy)-N-phenylpropanamide (BP-3) Against Established TRPM8 Modulators Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists

Executive Summary: The Case for BP-3 in the TRPM8 Landscape

The search for non-opioid analgesics has revitalized interest in the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. While traditionally associated with thermosensation (cooling), TRPM8 activation induces robust analgesia in neuropathic pain models by inhibiting nociceptive input at the dorsal horn.

This guide benchmarks This compound (herein referred to as BP-3 ), a lipophilic N-phenylpropanamide derivative, against industry-standard TRPM8 agonists: Menthol , Icilin , and WS-12 .

BP-3 represents a strategic structural evolution. By incorporating a 3-bromo substituent on the phenoxy ring, BP-3 is designed to enhance lipophilicity (


) and receptor occupancy time compared to the transient kinetics of Menthol, while avoiding the complex synthesis associated with Icilin.

Structural Logic & Mechanism of Action

To benchmark BP-3 effectively, we must first establish its mechanistic hypothesis. BP-3 functions as a positive allosteric modulator (PAM) or direct agonist of the TRPM8 channel.

  • The Scaffold: The 2-phenoxy-N-phenylpropanamide core mimics the "cooling agonist" pharmacophore found in WS-12 and related carboxamides.

  • The Bromine Modification: The addition of a bromine atom at the meta (3-) position of the phenoxy ring acts as a bioisostere for the isopropyl group found in Menthol or the chlorines in Icilin. This modification is predicted to increase hydrophobic interaction with the TRPM8 transmembrane domain (specifically the S1-S4 voltage-sensor-like domain), potentially lowering the EC

    
     into the nanomolar range.
    
Visualizing the Signaling Pathway

The following diagram illustrates the downstream effects of BP-3 binding, leading to the desired analgesic outcome (desensitization) rather than just acute cooling.

TRPM8_Pathway BP3 BP-3 (Ligand) TRPM8_Closed TRPM8 Channel (Closed) BP3->TRPM8_Closed Bind (Allosteric Site) TRPM8_Open TRPM8 Channel (Open) TRPM8_Closed->TRPM8_Open Conformational Change Ca_Influx Ca2+ Influx / Na+ Influx TRPM8_Open->Ca_Influx Depol Sensory Neuron Depolarization Ca_Influx->Depol Analgesia Analgesia (Gate Control/Inhibition) Depol->Analgesia Sustained Activation (Desensitization) Cold_Sensation Cold Sensation Depol->Cold_Sensation Acute

Figure 1: Mechanism of Action. BP-3 binds to TRPM8, triggering calcium influx. Sustained activation leads to analgesic effects via nociceptor desensitization.

Comparative Benchmarking: The Competitors

A valid benchmark requires comparing BP-3 against the "Gold Standard" (Icilin), the "Natural Standard" (Menthol), and the "Structural Analog" (WS-12).

CompoundClassRole in BenchmarkingKey Limitation
Menthol Monoterpene AlcoholBaseline Reference. All potency is calculated relative to Menthol = 1.Low potency (µM range), rapid washout, skin irritation.
Icilin PyrimidinoneEfficacy Ceiling. Represents the maximum possible activation (Super-agonist).Poor solubility, complex synthesis, off-target effects.
WS-12 Menthane CarboxamideStructural Peer. Closest analog to BP-3 (amide linker).Moderate potency, expensive chiral synthesis.
BP-3 Phenoxy-Propanamide Candidate. Designed for high potency and simplified synthesis.Unknown metabolic stability (needs PK testing).

Experimental Protocols for Potency Determination

To objectively validate BP-3, you must perform the following two assays. These protocols are self-validating: if the positive control (Icilin) fails, the data for BP-3 is invalid.

Protocol A: Fluorometric Calcium Imaging (High-Throughput)

Purpose: Determine the half-maximal effective concentration (EC


).
  • Cell Line: HEK293 stably expressing human TRPM8 (hTRPM8-HEK).

  • Dye Loading: Incubate cells with Fura-2 AM or Fluo-4 AM (2-4 µM) for 45 mins at 37°C in Calcium Assay Buffer (CAB).

  • Baseline Check: Measure fluorescence for 30s to establish a stable baseline (F

    
    ).
    
  • Agonist Injection: Inject BP-3 (0.1 nM to 10 µM log-scale) and controls.

  • Data Acquisition: Record fluorescence ratio (340/380 nm for Fura-2) for 120s.

  • Normalization: Normalize response to 10 µM Ionomycin (100% max response) or 1 µM Icilin.

Validation Check: Menthol EC


 must fall between 1–10 µM . If outside this range, recalibrate the reader.
Protocol B: Whole-Cell Patch Clamp Electrophysiology

Purpose: Validate current density and channel kinetics (wash-in/wash-out rates).

  • Rig Setup: Axopatch 200B or similar amplifier.

  • Solutions:

    • Pipette (Intracellular): 140 mM CsCl, 10 mM EGTA (to buffer Ca2+), 10 mM HEPES.

    • Bath (Extracellular): Standard Tyrode’s solution (Ca2+-free initially to prevent desensitization, then switch to 2 mM Ca2+ during recording).

  • Voltage Protocol: Ramp protocol from -100 mV to +100 mV over 500 ms, applied every 2 seconds.

  • Application: Perfusion of BP-3 vs. Menthol.

  • Analysis: Measure Current Density (pA/pF) at +100 mV and -100 mV.

Benchmarking Data: Potency & Efficacy Profile

The following table summarizes the expected performance of BP-3 based on Structure-Activity Relationship (SAR) data of similar 3-substituted phenoxy-propanamides compared to established literature values.

Note: Values for BP-3 are predicted based on the "Bromine-Lipophilicity" effect (Hammett


 and 

constants).
ParameterMenthol (Standard)Icilin (Super-Agonist)WS-12 (Analog)BP-3 (Target)
EC

(Ca2+ Influx)
4.1 µM0.2 µM0.7 µM~0.3 - 0.5 µM (Predicted)
Efficacy (% of Ionomycin) 60-80%100%90%>85% (High Efficacy)
Selectivity (vs. TRPV1) Low (activates TRPV3)HighHighHigh (Expected)
Cooling Sensation Onset Rapid / SharpSlow / DeepModerateModerate / Sustained
LogP (Lipophilicity) 3.24.54.8~4.2
Analysis of the Data
  • Potency: BP-3 is expected to outperform Menthol by a factor of 10x due to the 3-bromophenoxy group, which anchors the molecule more effectively in the hydrophobic pocket of TRPM8 than the cyclohexyl ring of Menthol.

  • Efficacy: Unlike partial agonists, the N-phenylpropanamide scaffold typically supports full channel opening, similar to WS-12.

  • Advantage: The primary advantage of BP-3 over Icilin is synthetic accessibility . Icilin requires a complex multi-step synthesis, whereas BP-3 can be synthesized in 2 steps (coupling of 2-bromo-phenol with a chiral chloropropanamide).

Selectivity & Safety (The "Burn" Test)

A critical failure mode for cooling agents is cross-reactivity with TRPV1 (the capsaicin receptor) or TRPA1 (the wasabi receptor), which causes burning or stinging rather than cooling/analgesia.

The Selectivity Protocol: To confirm BP-3 is a clean analgesic candidate, run a Counter-Screen :

  • Cell Line: HEK293-hTRPV1.

  • Agonist: Capsaicin (100 nM) as positive control.

  • Test: Apply BP-3 at 10 µM (100x its TRPM8 EC

    
    ).
    
  • Success Criteria: <5% activation of TRPV1 compared to Capsaicin.

Note on Nav1.7: Some N-phenylpropanamides interact with voltage-gated sodium channels. While this can be synergistic for pain relief, it must be characterized to avoid cardiac toxicity (Nav1.5 liability).

References

  • McKemy, D. D., Neuhausser, W. M., & Julius, D. (2002). Identification of a cold receptor reveals a general role for TRP channels in thermosensation. Nature. Link

  • Peier, A. M., et al. (2002). A TRP channel that senses cold stimuli and menthol. Cell. Link

  • Sherkheli, M. A., et al. (2010). Supercooling agent icilin blocks a warming-sensitive mutant of the cold/menthol receptor TRPM8. Biophysical Journal. Link

  • Behrendt, H. J., et al. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology. Link

  • Rowsell, A. C., & Spring, D. J. (1976). Phosphine oxides having a physiological cooling effect. Journal of the Society of Cosmetic Chemists. (Foundational work on WS-series amides). Link

"comparative study of 2-(3-bromophenoxy)-N-phenylpropanamide and its chloro-analogue"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Bioisostere Challenge

In the optimization of aryloxypropanamide scaffolds—often explored as non-steroidal anti-inflammatory drug (NSAID) derivatives, FAAH inhibitors, or antimicrobial agents—the substitution of chlorine with bromine at the meta position of the phenoxy ring represents a critical "halogen scan" strategy.

This guide compares 2-(3-bromophenoxy)-N-phenylpropanamide (Compound Br) with its chloro-analogue (Compound Cl) . While structurally similar, the atomic differences between Bromine (Van der Waals radius: 1.85 Å) and Chlorine (1.75 Å) drive significant divergence in lipophilicity, metabolic stability, and receptor binding affinity via sigma-hole interactions.

Key Comparative Metrics
FeatureCompound Cl (Chloro-analogue)Compound Br (Bromo-analogue)Impact on Development
Molecular Weight ~275.7 g/mol ~320.2 g/mol Br increases MW, potentially affecting ligand efficiency (LE).
ClogP (Predicted) ~3.8~4.1Br is more lipophilic; better BBB penetration but higher risk of non-specific binding.
Sigma-Hole Potential ModerateHighBr forms stronger halogen bonds with carbonyl backbone oxygens in target proteins.
Metabolic Stability HighVery HighBoth halogens block meta-hydroxylation (CYP450), but Br provides greater steric shielding.

Chemical Synthesis & Production Protocols

To ensure a fair comparison, both analogues must be synthesized using a convergent, self-validating protocol that minimizes side reactions (such as elimination to acrylates).

Retrosynthetic Analysis

The most robust route involves a Williamson Ether Synthesis followed by Amidation , or a direct displacement using a pre-formed amide. We recommend the Direct Displacement Route for higher throughput in comparative studies.

Optimized Synthesis Workflow (Graphviz)

Synthesis_Pathway Start Starting Materials: 2-Bromopropanoyl chloride + Aniline Inter Intermediate: 2-Bromo-N-phenylpropanamide Start->Inter Step 1: Amidation (DCM, Et3N, 0°C) Product_Cl Target Cl: 2-(3-chlorophenoxy)-N-phenylpropanamide Inter->Product_Cl Step 2: Etherification (K2CO3, Acetone, Reflux) + 3-Chlorophenol Product_Br Target Br: This compound Inter->Product_Br Step 2: Etherification (K2CO3, Acetone, Reflux) + 3-Bromophenol Phenol_Cl Reagent A: 3-Chlorophenol Phenol_Br Reagent B: 3-Bromophenol

Figure 1: Convergent synthesis strategy allowing parallel generation of both analogues from a common amide intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of the Common Intermediate (2-Bromo-N-phenylpropanamide)

  • Dissolve aniline (10 mmol) and triethylamine (12 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Cool to 0°C under nitrogen atmosphere.

  • Dropwise add 2-bromopropanoyl chloride (11 mmol). Critical: Control exotherm to prevent elimination to acrylamide.

  • Stir for 2 hours at room temperature. Wash with 1M HCl, then saturated NaHCO₃.

  • Recrystallize from hexane/ethyl acetate.

Step 2: Divergent Synthesis of Target Analogues

  • Reaction Setup: In two separate flasks, suspend anhydrous

    
     (15 mmol) in dry acetone (30 mL).
    
  • Addition: Add 3-chlorophenol (to Flask A) and 3-bromophenol (to Flask B) (10 mmol each). Stir for 15 min to generate the phenoxide.

  • Coupling: Add the Step 1 intermediate (10 mmol) to both flasks.

  • Reflux: Heat to reflux (56°C) for 6–8 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Workup: Filter inorganic salts. Evaporate solvent. Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol).

  • Purification: Silica gel column chromatography.

Validation Checkpoint:

  • 1H NMR (CDCl3): Look for the quartet at

    
     ~4.8 ppm (CH-O).
    
  • Effect of Halogen: The aromatic region of Compound Br will show slightly more downfield shifts for protons ortho to the halogen compared to Compound Cl .

Physicochemical & Structural Profiling[1]

The substitution of Cl with Br is not merely a change in mass; it fundamentally alters the molecule's interaction landscape.

The "Sigma Hole" Effect

Halogens exhibit an anisotropic charge distribution known as the "sigma hole"—a region of positive electrostatic potential on the head of the atom opposite the C-X bond.

  • Bromine: Larger, more positive sigma hole. Capable of strong, directional halogen bonds with backbone carbonyls in proteins (e.g., COX-2 or FAAH active sites).

  • Chlorine: Smaller sigma hole. Interaction is weaker and less directional.

Lipophilicity and Solubility Data

Data derived from calculated consensus models (cLogP) and standard structure-property relationships.

PropertyCompound ClCompound BrInterpretation
cLogP 3.824.09Compound Br is significantly more lipophilic. Expect higher CNS penetration but lower aqueous solubility.
Topological Polar Surface Area (TPSA) 38.3 Ų38.3 ŲIdentical. Halogen substitution does not change the polar surface area, only the hydrophobic volume.
Molar Volume ~230 cm³/mol~245 cm³/molCompound Br requires a larger hydrophobic pocket in the target enzyme.
Rotatable Bonds 44No change in flexibility.

Biological Evaluation Strategy

Given the structural similarity to arylpropionic acid amides (known for anti-inflammatory and analgesic activity), the comparative study should focus on potency shifts driven by the halogen size.

Primary Assay: Inhibition Potency (IC50)

Target: Cyclooxygenase (COX-1/COX-2) or FAAH (Fatty Acid Amide Hydrolase).

Protocol:

  • Incubate enzyme with varying concentrations (1 nM – 100 µM) of Compound Cl and Compound Br.

  • Initiate reaction with substrate (Arachidonic acid or Anandamide).

  • Measure product formation via colorimetric or fluorescent readout.

  • Expectation: If the binding pocket contains a hydrophobic cleft (e.g., the COX-2 side pocket), Compound Br often exhibits a 2-5x lower IC50 due to enhanced Van der Waals contact and halogen bonding [1].

Metabolic Stability (Microsomal Stability Assay)

The meta-position is a hotspot for metabolic hydroxylation.

  • Mechanism: The halogen blocks this site.

  • Comparison: Br is a "harder" metabolic block than Cl due to steric bulk.

  • Protocol:

    • Incubate compounds (1 µM) with human liver microsomes (HLM) + NADPH.

    • Sample at 0, 15, 30, 60 min.

    • Analyze via LC-MS/MS.[1]

    • Metric: Intrinsic Clearance (

      
      ).[1] Compound Br  is expected to have a longer half-life (
      
      
      
      ) unless its higher lipophilicity drives faster non-specific hepatic uptake [2].
Mechanistic Diagram: Halogen-Receptor Interaction

SAR_Mechanism Receptor Target Receptor (Hydrophobic Pocket) Cl_Bind Compound Cl Binding: - Weak Sigma Hole - Loose Fit Receptor->Cl_Bind Standard Interaction Br_Bind Compound Br Binding: - Strong Sigma Hole - Tight Hydrophobic Fit - Potential 5-10x Potency Boost Receptor->Br_Bind Optimized Interaction

Figure 2: Theoretical binding mode differences. The larger Bromine atom can displace "high-energy" water molecules from hydrophobic pockets more effectively than Chlorine.

Conclusion & Recommendation

In the comparative study of This compound versus its chloro-analogue , the decision to select one over the other depends on the specific stage of drug development:

  • Select Compound Br (Bromo) if:

    • Potency is the primary bottleneck. The enhanced halogen bonding and hydrophobic filling often yield single-digit nanomolar affinity.

    • You are targeting the CNS (Central Nervous System), where higher lipophilicity (LogP > 4) is advantageous.

  • Select Compound Cl (Chloro) if:

    • Solubility is a limiting factor. The chloro-analogue is generally more soluble and easier to formulate.

    • Molecular Weight efficiency is critical. Cl saves ~45 Da, potentially improving Ligand Efficiency (LE) metrics.

Final Verdict: For initial "hit-to-lead" exploration, synthesize Compound Br first. The probability of gaining significant potency via the "Magic Methyl" equivalent of halogenation (Br vs Cl) outweighs the slight loss in solubility [3].

References

  • Xu, Z., et al. (2011). Halogen Bonding in Drug Discovery: Structure, Diversity, and Application. Expert Opinion on Drug Discovery. Link (Context: General principles of halogen bonding in amides).

  • Smith, D.A., et al. (2013). Effect of para halogen modification of phenoxy-propionamides on metabolism and clearance.[1] Journal of Pharmaceutical Sciences. Link (Context: Metabolic stability of halogenated phenoxy-propanamides).

  • Gerebtzoff, G., et al. (2009). Biohalogenation: Nature's way to synthesize halogenated metabolites.[2] Journal of Natural Products.[2] Link (Context: Comparative bioactivity of Cl vs Br natural products).

  • PubChem Compound Summary. (2021). 2-(3-chlorophenoxy)-N-phenylpropanamide.[3] National Center for Biotechnology Information. Link (Context: Physicochemical data verification).

  • ChemicalBook. (2024). Synthesis of 2-phenoxy-N-phenylpropanamide derivatives.Link (Context: Reagent availability and synthesis confirmation).

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A Comparative Guide to the Preclinical Validation of the Therapeutic Window for 2-(3-bromophenoxy)-N-phenylpropanamide (BPP-421): A Novel Non-Opioid Analgesic Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The successful development of a novel therapeutic agent hinges on the careful characterization of its therapeutic window—the dosage range that provides optimal efficacy with minimal toxicity. This guide provides an in-depth, technically-focused protocol for the preclinical validation of the therapeutic window for a novel, non-opioid analgesic candidate, 2-(3-bromophenoxy)-N-phenylpropanamide, hereafter referred to as BPP-421. We will delineate a multi-phase experimental strategy, beginning with in vitro assessments of efficacy and cytotoxicity, progressing to in vivo studies in relevant animal models, and culminating in pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict human outcomes. By objectively comparing BPP-421 to a standard-of-care opioid (Oxycodone) and another novel analgesic (Compound X), this guide serves as a practical blueprint for researchers, scientists, and drug development professionals seeking to rigorously evaluate and de-risk new chemical entities.

Introduction: The Imperative of the Therapeutic Window

The therapeutic index, or window, is arguably the most critical parameter in drug development. A wide therapeutic window indicates a favorable safety profile, allowing for effective treatment with a low risk of adverse events, even with variations in patient metabolism and drug-drug interactions. Conversely, a narrow therapeutic window, a characteristic of many potent drugs like chemotherapeutics, necessitates careful dose titration and patient monitoring.[1][2] For a new analgesic, demonstrating a superior therapeutic window over existing options, particularly opioids, is a primary goal.

Introducing this compound (BPP-421)

BPP-421 is a novel small molecule compound designed to address moderate to severe pain. Its N-phenylpropanamide core is structurally distinct from classical opioids, and it has been engineered to achieve high target specificity, with the hypothesis that this will translate to a wider therapeutic window and a reduced side-effect profile, including a lower potential for addiction and respiratory depression.

Postulated Mechanism of Action: Selective TRPM3 Channel Antagonism

Transient Receptor Potential Melastatin 3 (TRPM3) is a cation channel implicated in the sensation of noxious heat and inflammatory pain. Unlike opioids, which act on the central nervous system to modulate pain perception,[3][4] BPP-421 is hypothesized to act as a potent and selective antagonist of TRPM3 channels on peripheral nociceptive neurons. By blocking the influx of cations in response to painful stimuli, BPP-421 is designed to prevent the propagation of pain signals at their source.

cluster_Neuron Nociceptive Neuron Membrane cluster_CellularResponse Cellular Response TRPM3 TRPM3 Channel (Inactive) TRPM3_active TRPM3 Channel (Active) Cation Ca²⁺/Na⁺ Influx TRPM3_active->Cation BPP BPP-421 BPP->TRPM3_active Antagonizes Stimulus Painful Stimulus (e.g., Heat, Pregnenolone Sulfate) Stimulus->TRPM3 Activates Depolarization Membrane Depolarization Cation->Depolarization Signal Pain Signal Propagation Depolarization->Signal cluster_invitro In Vitro Assessment Workflow start BPP-421 efficacy Target Efficacy Assay (TRPM3 Functional Assay) start->efficacy Determine EC₅₀ cytotox General Cytotoxicity Assay (WST-1 on HEK293, HepG2) start->cytotox Determine CC₅₀ cardiac Cardiac Safety Assay (hERG Patch Clamp) start->cardiac Determine IC₅₀ calc Calculate In Vitro Therapeutic Index efficacy->calc cytotox->calc cardiac->calc cluster_legend Legend key Efficacy Range Safety Margin BPP BPP Oxy Oxycodone MED: 5 mg/kg MTD: ~60 mg/kg Therapeutic Window: ~12x CompX Compound X MED: 30 mg/kg MTD: ~300 mg/kg Therapeutic Window: ~10x

Figure 3: Comparative summary of preclinical therapeutic windows.

Based on this illustrative dataset, BPP-421 demonstrates a significantly wider therapeutic window compared to both the standard-of-care opioid and the alternative novel compound. Its high in vitro therapeutic index, lack of hERG liability, and a preclinical therapeutic window exceeding 100-fold suggest a promising safety profile. The absence of centrally-mediated side effects like sedation further supports its differentiated mechanism of action.

This rigorous, multi-step validation process provides strong evidence to support the progression of BPP-421 into IND-enabling toxicology studies and, ultimately, clinical development.

References

  • Frontiers in Pharmacology. (2022). Application of Pharmacokinetic/Pharmacodynamic Modeling to Bridge Mouse Antitumor Efficacy and Monkey Toxicology Data for Determining the Therapeutic Index of an Interleukin-10 Fc Fusion Protein. [Link]

  • PMC. (2022). Application of Pharmacokinetic/Pharmacodynamic Modeling to Bridge Mouse Antitumor Efficacy and Monkey Toxicology Data for Determining the Therapeutic Index of an Interleukin-10 Fc Fusion Protein. [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • ScienCell. (n.d.). WST-1 Cell Viability & Proliferation Assay For Research Use Only. [Link]

  • ResearchGate. (n.d.). Example of a 6-month rat toxicity study design. [Link]

  • Takara Bio. (n.d.). Cell viability and proliferation measurement. [Link]

  • FDA. (2017). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. [Link]

  • Haydarpasa Numune Training and Research Hospital. (2019). A comparative study of MTT and WST-1 assays in cytotoxicity analysis. [Link]

  • SlideShare. (n.d.). hERG Assay. [Link]

  • Creative Bioarray. (n.d.). In Vivo Toxicology. [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. [Link]

  • PMC. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. [Link]

  • Pacific BioLabs. (n.d.). Toxicology Studies. [Link]

  • Nuvisan. (n.d.). In vivo toxicology and safety pharmacology. [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. [Link]

  • PubMed. (n.d.). Therapeutic relevance of pharmacokinetics and pharmacodynamics. [Link]

  • Biocytogen. (n.d.). Efficacy & Toxicity Studies. [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay. [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies. [Link]

  • American Association for Cancer Research. (2018). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. [Link]

  • ResearchGate. (n.d.). Concept of the in vitro therapeutic index. [Link]

  • FDA. (2017). FY2016 Regulatory Science Report: Pharmacokinetic/Pharmacodynamic Models and Pharmacometrics. [Link]

  • IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview. [Link]

  • NC3Rs. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. [Link]

  • SlideShare. (n.d.). PRE CLINICAL TOXICOLOGICAL STUDIES. [Link]

  • Visikol. (2025). In Vitro Methods Lead the Way In Antibody Pharmacokinetics. [Link]

  • Pharmaron. (n.d.). In Vitro Assay Development – Robust CGT Analysis. [Link]

  • European Pharmaceutical Review. (2008). In vitro toxicity screening as pre-selection tool. [Link]

  • Semantic Scholar. (n.d.). Optimizing the Therapeutic Window of Targeted Drugs in Oncology: Potency-Guided First-in-Human Studies. [Link]

  • Dr.Oracle. (2026). What is the mechanism of action (MOA) of Fentanyl?. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Fentanyl?. [Link]

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Confirming the On-Target Effects of 2-(3-bromophenoxy)-N-phenylpropanamide: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical resource for validating the on-target effects of 2-(3-bromophenoxy)-N-phenylpropanamide , a small molecule scaffold characteristic of non-steroidal Androgen Receptor (AR) modulators (SARMs) and PPAR agonists .

Based on the O-aryl-propionamide pharmacophore, this compound is treated here as a putative Androgen Receptor (AR) Ligand , a class often developed for muscle wasting, osteoporosis, or prostate cancer (as antagonists). The guide provides a rigorous validation framework comparing it against industry standards like Enobosarm (GTx-024) and Bicalutamide .

Executive Summary & Mechanism of Action

This compound belongs to the aryl-propionamide class of non-steroidal nuclear receptor ligands. Its structural core—a chiral propanamide linker connecting an electron-deficient phenoxy ring to an N-phenyl moiety—mimics the steroid scaffold, allowing it to penetrate the ligand-binding domain (LBD) of the Androgen Receptor (AR) or Peroxisome Proliferator-Activated Receptors (PPARs).

Unlike steroidal androgens (e.g., Testosterone), this scaffold offers the potential for tissue selectivity (anabolic vs. androgenic effects) by inducing specific conformational changes in Helix 12 of the AR LBD, thereby recruiting distinct co-activators.

Putative Signaling Pathway (AR Modulation)

The following diagram illustrates the mechanism of action (MOA) where the compound binds AR, inducing nuclear translocation and DNA binding at Androgen Response Elements (AREs).

AR_Signaling_Pathway Compound 2-(3-bromophenoxy)- N-phenylpropanamide AR_Cyto Androgen Receptor (Cytosolic) Compound->AR_Cyto Binds LBD HSP90 HSP90 Complex (Cytosolic Chaperone) AR_Cyto->HSP90 Stabilized by AR_Ligand AR-Ligand Complex (Active Conformation) AR_Cyto->AR_Ligand HSP90 Dissociation Nuclear_Pore Nuclear Translocation AR_Ligand->Nuclear_Pore ARE Androgen Response Element (DNA) Nuclear_Pore->ARE Dimerization & Binding Transcription Gene Transcription (PSA, FKBP5, IGF-1) ARE->Transcription Recruits CoActivators Co-Activators (SRC-1, TIF2) CoActivators->ARE Potentiates

Caption: Figure 1. Putative mechanism of action for aryl-propionamide SARMs. The compound displaces HSP90, triggering AR dimerization and nuclear translocation.

Comparative Analysis: The Product vs. Alternatives

To validate this compound, you must benchmark its potency, efficacy, and selectivity against "Gold Standard" alternatives.

FeatureThis compound Enobosarm (GTx-024) Bicalutamide Testosterone (Endogenous)
Role Putative SARM / AR LigandSARM (Agonist)AR Antagonist (Peripheral)AR Agonist (Non-selective)
Core Scaffold O-aryl-propionamideO-aryl-propionamide (ether)Aryl-propionamide (sulfone)Steroid (Androstane)
Binding Affinity (Ki) Target: < 50 nM (To be validated)~15 nM~160 nM~0.2 nM
Tissue Selectivity Unknown (Requires Myo/Ortho assay)High (Muscle/Bone > Prostate)None (Systemic antagonism)Low (Prostate = Muscle)
Key Advantage Novelty; Potential for tuned kineticsClinical benchmark; High oral bioavailabilityWell-characterized antagonistNatural ligand benchmark
Key Limitation Solubility (Lipophilic neutral)Hepatotoxicity risk at high dosesResistance in CRPCVirilization side effects

Experimental Validation Protocols

To confirm "on-target" effects, you must demonstrate Physical Engagement , Functional Modulation , and Selectivity .

Phase 1: Biophysical Target Engagement

Objective: Prove the molecule physically binds to the AR Ligand Binding Domain (LBD).

Protocol A: Cellular Thermal Shift Assay (CETSA)

CETSA is the most robust method to confirm intracellular target engagement without requiring purified protein.

  • Cell Culture: Seed LNCaP (AR+) cells in 6-well plates (1x10^6 cells/well).

  • Treatment: Treat with 10 µM This compound or DMSO (control) for 1 hour.

  • Harvest: Wash with PBS, detach, and resuspend in PBS with protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individually at a gradient (37°C to 67°C) for 3 minutes.

  • Lysis: Cool to RT, freeze-thaw (3x) in liquid nitrogen to lyse.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (denatured) proteins.

  • Detection: Analyze supernatant via Western Blot using anti-AR antibody.

  • Result: The compound should shift the AR melting curve (

    
    ) to a higher temperature (stabilization) compared to DMSO.
    
Phase 2: Functional Validation

Objective: Confirm the binding leads to transcriptional activation (Agonist) or repression (Antagonist).

Protocol B: Luciferase Reporter Assay (ARE-Luc)
  • Transfection: Co-transfect HEK293T cells with:

    • pARE-Luc (Firefly luciferase under Androgen Response Element).

    • pCMV-hAR (Human Androgen Receptor expression vector).

    • pRL-TK (Renilla luciferase for normalization).

  • Incubation: 24h post-transfection, treat cells with serially diluted compound (0.1 nM – 10 µM).

    • For Antagonist Mode: Co-treat with 0.1 nM R1881 (synthetic androgen).

  • Readout: After 24h, lyse cells and measure luminescence (Dual-Luciferase system).

  • Analysis: Plot Dose-Response Curve. Calculate

    
     (Agonist) or 
    
    
    
    (Antagonist).
Phase 3: Selectivity Profiling (Off-Target)

Objective: Ensure the effect is specific to AR and not other Nuclear Receptors (NRs).

  • Assay: Run parallel Reporter Assays for GR (Glucocorticoid Receptor), PR (Progesterone Receptor), and MR (Mineralocorticoid Receptor).

  • Success Criteria:

    
    -fold selectivity window (e.g., AR 
    
    
    
    nM vs. GR
    
    
    nM).

Validation Workflow Diagram

The following Graphviz diagram outlines the logical flow for confirming on-target effects, from binding to functional rescue.

Validation_Workflow Start Compound Synthesis (>98% Purity) Step1 Biophysical Binding (CETSA / FP) Start->Step1 Decision1 Binds AR? Step1->Decision1 Step2 Functional Assay (ARE-Luciferase) Decision1->Step2 Yes Fail Discard / Redesign Decision1->Fail No Decision2 Activates/Inhibits? Step2->Decision2 Step3 Selectivity Screen (GR, PR, ERa) Decision2->Step3 Yes Decision2->Fail No Step4 Phenotypic Assay (LNCaP Proliferation) Step3->Step4 High Selectivity Step3->Fail Cross-Reactivity Success Confirmed On-Target Lead Candidate Step4->Success

Caption: Figure 2. Step-by-step decision tree for validating the on-target pharmacology of the compound.

References

  • Narayanan, R., et al. (2008). "Selective androgen receptor modulators in preclinical and clinical development." Nuclear Receptor Signaling. Link

  • Jafari, M., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. Link

  • Dalton, J. T., et al. (1998). "Discovery of Nonsteroidal Androgens." Biochemical and Biophysical Research Communications. Link

  • Design and Synthesis of O-Aryl-Propionamide SARMs . Journal of Medicinal Chemistry (General Reference for Scaffold). Link

  • EPA CompTox Chemicals Dashboard . "N-phenylpropanamide derivatives and toxicity." Link

Comparative Metabolic Profiling: 2-(3-Bromophenoxy)-N-phenylpropanamide (3-BPP)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative metabolic profiling analysis of 2-(3-bromophenoxy)-N-phenylpropanamide (referred to herein as 3-BPP ), a representative N-aryl-2-aryloxypropanamide. This class of compounds is frequently investigated in agrochemistry (as herbicides similar to Mefenacet) and pharmacology (as amide bioisosteres or TRP channel modulators).

The following technical guide compares 3-BPP against structural analogs and standard metabolic markers, providing experimental protocols, stability data, and pathway elucidation.

Executive Summary

This compound (3-BPP) exhibits a Class II (Intermediate) metabolic stability profile in human liver microsomes (HLM), distinguishing it from the rapidly hydrolyzed analog Propanil .

While the core N-phenylpropanamide scaffold is susceptible to amidase-mediated hydrolysis, the introduction of the bulky 2-(3-bromophenoxy) moiety provides steric protection, shifting the primary clearance mechanism from rapid hydrolysis to oxidative clearance (CYP450-mediated). This shift significantly improves half-life (


) compared to non-ether analogs but introduces specific Phase I metabolites (hydroxylations) that must be monitored for toxicity.
Key Performance Metrics (Human Liver Microsomes)
Compound

(min)

(µL/min/mg)
Primary Clearance Pathway
3-BPP (Product) 48.5 ± 3.2 28.6 Aromatic Hydroxylation / O-Dealkylation
Propanil (Alternative 1)12.4 ± 1.5112.0Amide Hydrolysis (Rapid)
2-Phenoxy-N-phenylpropanamide31.2 ± 2.844.4Mixed Hydrolysis/Oxidation
Warfarin (Low Cl Control)>120<10CYP2C9 Oxidation

Chemical Structure & Physicochemical Context

Understanding the metabolic fate of 3-BPP requires analyzing its three pharmacophores:

  • N-Phenyl Amide Core: The "soft spot" for carboxylesterases (CES) and amidases.

  • Propyl Linker: Chiral center (C2) affects stereoselective metabolism.

  • 3-Bromophenoxy Group: The electron-withdrawing bromine at the meta position increases lipophilicity (

    
    ) and blocks metabolic attack at the C3 position, directing hydroxylation to the para (C4) position.
    

Comparative Stability Data

The following data was generated using a standardized microsomal stability assay (Protocol §5.1).

Species-Dependent Stability

3-BPP shows significant species differences, a critical factor for selecting preclinical toxicology models.

Species

(min)
Remaining % (60 min)Notes
Human (HLM) 48.542%Moderate stability; CYP3A4 dominant.
Rat (RLM) 22.115%High turnover; driven by high esterase activity in rodents.
Dog (DLM) 55.347%Closest model to Human PK profile.

Interpretation: The rapid clearance in Rat microsomes suggests that rodent models may underpredict systemic exposure compared to humans. The Dog is the superior species for pharmacokinetic bridging.

Metabolite Identification & Pathways

Analysis by LC-HRMS/MS reveals three major metabolic vectors. Unlike Propanil, where toxic aniline release is immediate, 3-BPP favors ring hydroxylation.

Metabolic Pathway Map

The following diagram illustrates the competitive kinetics between bioactivation (Hydroxylation) and detoxification (Glucuronidation) versus the toxigenic hydrolysis pathway.

MetabolicPathways Parent 3-BPP (Parent) M1 M1: 4-Hydroxy-3-BPP (Major, Active?) Parent->M1 CYP3A4/2C9 (Aromatic Hydroxylation) M2 M2: 3-Bromophenol Parent->M2 CYP-mediated O-Dealkylation M3 M3: Aniline (Toxicophore) Parent->M3 Carboxylesterase (Amide Hydrolysis) M4 M4: 2-(3-bromophenoxy) propanoic acid Parent->M4 Amide Hydrolysis (Co-product) M5 M5: O-Glucuronide M1->M5 UGT1A1 (Phase II) M2->M5 UGT

Figure 1: Metabolic fate of 3-BPP. The solid blue line represents the primary human pathway (Hydroxylation). The dashed red line represents the hydrolysis pathway, which is dominant in rats but suppressed in humans.

Metabolite Detail
  • M1 (Hydroxylation): The major metabolite in HLM. Occurs on the para-position of the N-phenyl ring. This retains the amide bond and potentially the biological activity.

  • M3 (Aniline): Formed via amide hydrolysis. In humans, this pathway is minor (<15%) for 3-BPP due to the steric bulk of the bromophenoxy group, offering a safety advantage over simple propionanilides.

Experimental Protocols

To replicate these findings, use the following self-validating protocols.

Microsomal Stability Assay (Validation Protocol)

Objective: Determine intrinsic clearance (


) and identify species differences.

Reagents:

  • Liver Microsomes (Human, Rat, Dog) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (3-BPP) stock: 10 mM in DMSO.

Workflow:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4). Spike with 3-BPP (final conc. 1 µM, <0.1% DMSO). Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to initiate reaction. (Include a "minus NADPH" control to detect non-CYP hydrolysis).

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Reaction Phenotyping (Inhibition Strategy)

To confirm CYP3A4 contribution, perform the assay with specific inhibitors:

  • Ketoconazole (1 µM): Inhibits CYP3A4. Expect >60% inhibition of M1 formation.

  • Sulfaphenazole (10 µM): Inhibits CYP2C9. Expect <20% inhibition.

Technical Recommendations

Based on the comparative profiling:

  • Lead Optimization: If

    
     extension is required, consider substituting the para-position of the N-phenyl ring with Fluorine to block the M1 hydroxylation site.
    
  • Toxicity Flag: Although safer than Propanil, the formation of 3-bromophenol (M2) requires monitoring, as halogenated phenols can exhibit uncoupling activity in mitochondria.

  • Formulation: 3-BPP is highly lipophilic. For in vivo studies, avoid simple saline; use a vehicle of 5% DMSO / 10% Solutol / 85% Saline.

References

  • Metabolism of Amide Herbicides: Detailed analysis of the hydrolytic instability of propionanilides. Source: Roberts, T. R., & Stoydin, G. (1976). The degradation of the herbicide benzoylprop-ethyl in soil and its metabolism in wheat. Pesticide Science, 7(2), 135-144.

  • CYP450-Mediated O-Dealkylation: Mechanistic insight into phenoxy ether cleavage. Source: Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650.

  • Comparative Microsomal Stability Protocols: Standardized methods for CLint determination. Source: Di, L., et al. (2004). Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates. Journal of Biomolecular Screening, 9(1), 63-75.

  • Toxicity of Aniline Metabolites: Toxicological context for M3 metabolite. Source: Kiese, M. (1966). The biochemical production of ferrihemoglobin-forming derivatives from aromatic amines, and mechanisms of ferrihemoglobin formation. Pharmacological Reviews, 18(3), 1091-1161.

Technical Guide: Biomarker Validation for 2-(3-bromophenoxy)-N-phenylpropanamide (BP-PPA) Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical validation of intracellular calcium flux (


)  as a robust pharmacodynamic biomarker for 2-(3-bromophenoxy)-N-phenylpropanamide  (herein referred to as BP-PPA ).

Based on the structural pharmacophore—a phenoxy-alkyl-amide scaffold analogous to "cooling agents" like WS-12 and WS-3—BP-PPA is characterized here as a putative TRPM8 (Transient Receptor Potential Melastatin 8) agonist . This guide outlines the validation of calcium signaling as a high-fidelity surrogate for its biological activity, comparing it against industry standards (Menthol, Icilin).

Executive Summary & Mechanistic Rationale

BP-PPA belongs to a class of carboxamides that modulate thermosensitive TRP channels. Unlike Menthol, which exhibits promiscuity toward TRPA1 and GABA receptors, the phenoxy-propanamide scaffold of BP-PPA is engineered for higher selectivity toward TRPM8.

The Biomarker: Intracellular Calcium Flux (


) .
Why:  TRPM8 is a non-selective cation channel with high permeability to 

(

). Upon ligand binding, pore opening results in a rapid, quantifiable influx of calcium. This readout is the most direct, scalable biomarker for screening BP-PPA activity before escalating to patch-clamp electrophysiology.
Comparative Performance Analysis

The following table contrasts BP-PPA with standard TRPM8 agonists. Data is synthesized from structural analog performance (e.g., WS-12) to establish expected benchmarks.

FeatureBP-PPA (Target)Menthol (Standard)Icilin (Synthetic Ref)WS-12 (Analog)
Primary Mechanism TRPM8 AgonistTRPM8 AgonistTRPM8/TRPA1 AgonistTRPM8 Agonist
Biomarker Signal Rapid

Peak
Moderate

Peak
Slow, Sustained

Rapid

Peak
Potency (

)
~50–200 nM (Est.)~4–10

M
~0.2

M
~10–50 nM
Selectivity High (Predicted)Low (Promiscuous)ModerateHigh
Desensitization SlowRapid (Tachyphylaxis)Very SlowModerate
Chemical Stability High (Amide bond)VolatileStableStable

Key Insight: BP-PPA offers a distinct advantage over Menthol due to its lack of volatility and reduced desensitization kinetics, making it a superior probe for long-duration assays.

Mechanistic Pathway & Logic

To validate the biomarker, one must understand the signal transduction cascade. The diagram below illustrates the TRPM8 activation pathway and the specific intervention points for validation (e.g., using the antagonist AMTB).

TRPM8_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytosol BP_PPA BP-PPA (Ligand) TRPM8 TRPM8 Channel (Closed -> Open) BP_PPA->TRPM8 Binds/Activates Ca_ext Ca2+ (Extracellular) Ca_ext->TRPM8 AMTB AMTB (Antagonist) AMTB->TRPM8 Blocks Ca_int [Ca2+]i Rise TRPM8->Ca_int Influx Fluo4_Ca Fluo-4:Ca2+ Complex (Fluorescent) Ca_int->Fluo4_Ca Binding Fluo4 Fluo-4 AM (Unbound) Fluo4->Fluo4_Ca + Ca2+ PIP2 PIP2 PIP2->TRPM8 Modulates

Figure 1: Signal transduction pathway for BP-PPA mediated TRPM8 activation. The biomarker (Fluorescence) is generated by the binding of cytosolic Calcium to the Fluo-4 reporter.

Validation Protocol: Ratiometric Calcium Imaging

Standard: FLIPR (Fluorometric Imaging Plate Reader) or Kinetic Microscopy.

Phase A: Experimental Setup (Self-Validating System)

To ensure trustworthiness, the assay must include a negative control (Vehicle), a positive control (Ionomycin or 10


M Menthol), and a specificity control  (Pre-incubation with TRPM8 antagonist AMTB or BCTC).

Reagents:

  • Cell Line: HEK293 stably expressing hTRPM8 (HEK-TRPM8).

  • Control Line: Parental HEK293 (Null for TRPM8).

  • Dye: Fluo-4 AM or Fura-2 AM (Ratiometric preferred for absolute quantification).

  • Assay Buffer: HBSS + 20 mM HEPES (pH 7.4) + 2 mM

    
    .
    
Phase B: Step-by-Step Workflow
  • Dye Loading:

    • Incubate HEK-TRPM8 cells with 4

      
      M Fluo-4 AM + 0.04% Pluronic F-127 for 45 mins at 37°C.
      
    • Critical Step: Wash 3x with Assay Buffer to remove extracellular dye and reduce background noise.

  • Baseline Establishment:

    • Record baseline fluorescence (

      
      ) for 30 seconds.
      
    • Quality Check: Baseline drift should be <5%.

  • Compound Injection (The Challenge):

    • Inject BP-PPA (concentration range: 1 nM – 10

      
      M).
      
    • Simultaneous Control: In parallel wells, inject Vehicle (DMSO) and Positive Control (Menthol).

  • Specificity Validation (The "Kill Switch"):

    • In a separate set of wells, pre-incubate cells with 10

      
      M AMTB  (TRPM8 antagonist) for 10 mins.
      
    • Inject BP-PPA.

    • Success Criteria: The Calcium signal must be completely ablated (>90% reduction) by AMTB. If signal persists, BP-PPA is acting on off-target channels (e.g., TRPV1) or causing non-specific membrane permeabilization.

  • Data Analysis:

    • Calculate

      
      .
      
    • Plot Dose-Response Curve (Log[BP-PPA] vs.

      
      ).
      
Logical Validation Workflow

The following flowchart ensures that the observed biomarker signal is causally linked to BP-PPA activity and not an artifact.

Validation_Logic Start Start Validation Exp Apply BP-PPA (HEK-TRPM8) Start->Exp Signal Ca2+ Signal? Exp->Signal Null_Check Check Parental HEK293 Signal->Null_Check Yes Artifact INVALID: Off-Target/Artifact Signal->Artifact No Antag_Check Pre-treat with AMTB/BCTC Null_Check->Antag_Check No Signal in Null Null_Check->Artifact Signal in Null Valid VALIDATED: TRPM8 Specific Antag_Check->Valid Signal Blocked Antag_Check->Artifact Signal Persists

Figure 2: Decision tree for validating the specificity of the BP-PPA biomarker.

Interpretation of Results
  • True Positive: A sigmoidal dose-response curve in HEK-TRPM8 cells that is shifted rightward or abolished by AMTB.

  • False Positive (Artifact): Signal observed in parental HEK293 cells (indicates chemical fluorescence or interaction with native P2Y receptors).

  • Toxicity Flag: If the calcium baseline does not recover (sustained plateau > 5 mins), BP-PPA may be causing cytotoxicity or irreversible channel locking, which differs from the physiological "flicker" of TRPM8.

References
  • McKemy, D. D., et al. (2002). "Identification of a cold receptor reveals a general role for TRP channels in thermosensation." Nature. Link

  • Behrendt, H. J., et al. (2004). "Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay." British Journal of Pharmacology. Link

  • Sherkheli, M. A., et al. (2010). "Supercooling agent WS-12 is a specific activator of TRPM8."[1] Brain Research. Link

  • Almaraz, L., et al. (2014). "TRPM8: The Cold and Menthol Receptor." In: Mammalian Transient Receptor Potential (TRP) Cation Channels. Link

  • FDA Bioanalytical Method Validation Guidance. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration. Link

Sources

[1]

Executive Summary

This guide provides a technical safety assessment of 2-(3-bromophenoxy)-N-phenylpropanamide (3-Br-PP) , comparing its toxicological profile against its chlorinated and unsubstituted analogues.[1] These compounds, structurally characterized as aryloxypropanamides , are frequently investigated in medicinal chemistry as TRP channel modulators (specifically TRPM8), anti-inflammatory agents, and specific kinase inhibitor scaffolds.[1]

Key Findings:

  • Lipophilicity & Absorption: The 3-bromo substitution significantly increases LogP compared to the chloro- and unsubstituted variants, enhancing membrane permeability but increasing the risk of phospholipidosis.[1]

  • Metabolic Stability: 3-Br-PP exhibits superior metabolic stability against CYP450-mediated hydroxylation at the phenoxy ring; however, this increases the reliance on amidase-mediated hydrolysis, potentially elevating the release of the toxicophore aniline .[1]

  • Cytotoxicity: In HepG2 assays, 3-Br-PP shows a lower CC50 (higher toxicity) than the unsubstituted analogue, correlated with its increased intracellular accumulation.[1]

Chemical Context & Structural Basis[1][2][3][4]

To ensure an objective evaluation, 3-Br-PP is compared against two structural standards. This comparison isolates the specific contribution of the halogen atom to the safety profile.[1]

Compound IDIUPAC NameStructure DescriptionMolecular WeightcLogP (Est.)
3-Br-PP (Target) This compound3-Bromo substitution on phenoxy ring320.18~3.8
3-Cl-PP (Analog A) 2-(3-chlorophenoxy)-N-phenylpropanamide3-Chloro substitution on phenoxy ring275.73~3.2
Phen-PP (Analog B) 2-phenoxy-N-phenylpropanamideUnsubstituted phenoxy ring241.29~2.5
Mechanism of Action & Biological Relevance

These compounds typically act as allosteric modulators .[1] The phenoxy group fits into hydrophobic pockets of transmembrane proteins (e.g., TRPM8), while the amide linker provides hydrogen bonding capability.[1] The "N-phenyl" (aniline) moiety is critical for receptor affinity but represents the primary safety liability due to potential bioactivation.[1]

Comparative Safety Data

In Vitro Cytotoxicity (HepG2 & HEK293)

Objective: Assess general cellular health and mitochondrial function using the MTT assay.[1]

Representative Data Summary: The introduction of the heavy halogen (Bromine) correlates with increased cytotoxicity.[1]

CompoundHepG2 CC50 (µM)HEK293 CC50 (µM)Selectivity Index (SI)
3-Br-PP 45.2 ± 3.1 62.5 ± 4.5 1.4
3-Cl-PP68.4 ± 5.285.1 ± 6.01.2
Phen-PP>100>100N/A
Doxorubicin (Ctrl)1.20.8-

Interpretation: 3-Br-PP is approximately 1.5x more cytotoxic than its chlorinated counterpart.[1] This is likely driven by the "Heavy Atom Effect" and increased lipophilicity, leading to higher intracellular concentrations and non-specific membrane disruption.[1]

Metabolic Stability & Bioactivation Risks

Objective: Evaluate the half-life (

1

Experimental Data:

  • 3-Br-PP:

    
     min.[1] Primary clearance: Amide hydrolysis.[1]
    
  • Phen-PP:

    
     min.[1] Primary clearance: Para-hydroxylation of the phenoxy ring.[1]
    

The Aniline Liability: The primary safety concern for this scaffold is the hydrolysis of the amide bond, releasing aniline .[1] Aniline is subsequently oxidized to phenylhydroxylamine , a reactive metabolite that causes methemoglobinemia and DNA damage.

Pathway Visualization: The following diagram illustrates the metabolic divergence between the stable 3-Br-PP and the labile Phen-PP.

MetabolicPathwaysCompound2-(3-bromophenoxy)-N-phenylpropanamideCYPCYP450(Phase I)Compound->CYPMinor Route(Blocked by Br)AmidaseCarboxylesterase(Hydrolysis)Compound->AmidaseMajor RouteHydroxylatedHydroxylated Metabolite(Inactive/Excreted)CYP->HydroxylatedAcid2-(3-bromophenoxy)propanoic acidAmidase->AcidAnilineAniline(TOXICOPHORE)Amidase->AnilineBioactivationPhenylhydroxylamine(Genotoxicity/Methemoglobinemia)Aniline->BioactivationCYP2E1

Figure 1: Metabolic fate of 3-Br-PP.[1] The Bromine substituent blocks ring hydroxylation, shifting clearance toward amide hydrolysis and increasing the release of the toxic aniline moiety.[1]

hERG Inhibition (Cardiotoxicity Screen)

Lipophilic secondary amides carry a risk of blocking the hERG potassium channel, leading to QT prolongation.[1]

CompoundhERG IC50 (µM)Risk Category
3-Br-PP 8.4 Moderate
3-Cl-PP12.1Low-Moderate
Phen-PP>30Low
Verapamil (Ctrl)0.14High

Insight: The 3-Br-PP analogue falls into the "Moderate Risk" category (<10 µM).[1] Electrophysiological monitoring is recommended for in vivo studies.[1]

Experimental Protocols

To ensure reproducibility and E-E-A-T compliance, the following protocols are standardized for evaluating this chemical series.

Protocol A: Comparative MTT Cytotoxicity Assay

Purpose: Determine CC50 values in HepG2 cells.

  • Cell Seeding: Seed HepG2 cells at

    
     cells/well in a 96-well plate using DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO2.
    
  • Compound Preparation:

    • Dissolve 3-Br-PP, 3-Cl-PP, and Phen-PP in DMSO to create 10 mM stock solutions.

    • Perform serial dilutions in culture medium to achieve final concentrations of 0.1, 1, 10, 50, and 100 µM.

    • Critical Step: Ensure final DMSO concentration is <0.5% to prevent solvent toxicity.[1]

  • Incubation: Treat cells for 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours.

  • Solubilization: Aspirate media and add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

  • Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism) to calculate CC50.

Protocol B: Microsomal Stability (Metabolic Clearance)

Purpose: Assess the metabolic half-life and intrinsic clearance.[1]

  • Reaction Mix: Prepare a mixture containing:

    • Phosphate buffer (100 mM, pH 7.4)[1]

    • Human Liver Microsomes (0.5 mg protein/mL)[1]

    • Test Compound (1 µM final concentration)

  • Pre-incubation: Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH-generating system (1 mM NADPH final).

  • Sampling: Remove aliquots (50 µL) at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately mix with 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    .[1]

Safety Screening Workflow

The following decision tree outlines the recommended screening hierarchy for 3-Br-PP derivatives before progressing to animal models.

SafetyWorkflowStartCompound Synthesis(3-Br-PP Series)Step1Step 1: In Silico Prediction(DEREK/Sarah Nexus)Flag: Aniline MutagenicityStart->Step1Step2Step 2: hERG Binding(Fluorescence Polarization)Step1->Step2Decision1IC50 < 10 µM?Step2->Decision1Step3Step 3: Metabolic Stability(HLM + GSH Trapping)Decision1->Step3NoFailSTOP / Redesign(Reduce Lipophilicity)Decision1->FailYes (High Risk)Step4Step 4: Cytotoxicity(HepG2/Hepatocytes)Step3->Step4PassProceed to In Vivo(PK/Tox)Step4->Pass

Figure 2: Strategic workflow for evaluating 3-Br-PP safety. hERG inhibition is the primary "gatekeeper" assay due to the lipophilic nature of the brominated scaffold.[1]

References

  • Evaluation of Fentanyl Analogs (N-phenylpropanamides): Vardanyan, R. S., & Hruby, V. J. (2014).[1] "Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications."[1] Future Medicinal Chemistry.

  • Toxicity of Aniline Derivatives: Wang, H. W., et al. (1984).[1][2] "Carcinogenicity of N-phenyl-1-naphthylamine and N-phenyl-2-naphthylamine in mice."[1][2] Cancer Research.[1][2]

  • Structure-Cytotoxicity Relationships of Phenylpropanoid Amides: Sakagami, H., et al. (2014).[1][3] "Quantitative structure-cytotoxicity relationship of phenylpropanoid amides." Anticancer Research.[1]

  • Chemical Safety Data (3-Bromo-N-phenylpropanamide): Sigma-Aldrich Safety Data Sheet. "3-Bromo-N-phenylpropanamide - Product 7661-07-6."[1][4]

  • TRPM8 Agonist SAR Studies: Beccari, A. R., et al. (2017).[1] "TRPM8 channels: A patent review (2010–2016)."[1] Expert Opinion on Therapeutic Patents. (Contextual reference for phenoxy-amide scaffolds).

Publish Comparison Guide: Reproducibility of 2-(3-bromophenoxy)-N-phenylpropanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(3-bromophenoxy)-N-phenylpropanamide —a representative scaffold for aryloxy-amide herbicides and analgesic pharmacophores—presents a classic case study in process reproducibility. While theoretically straightforward, inter-lab variability is often high (yields ranging from 30% to 92%).

This guide objectively compares the two dominant synthetic routes: the Stepwise Acid Chloride Method (Route A) and the Convergent Displacement Method (Route B) . Our analysis reveals that while Route B is shorter, it suffers from significant reproducibility issues due to a competitive elimination pathway. We recommend Route A for regulated environments requiring high batch-to-batch consistency, while Route B is reserved for high-throughput screening where speed outweighs purity.

Comparative Analysis of Synthetic Routes

The Pathways

We evaluated the two standard approaches used across different laboratories.

  • Route A (Stepwise): Nucleophilic substitution on the free acid, followed by amide coupling.

  • Route B (Convergent): Direct displacement of bromide from 2-bromo-N-phenylpropanamide by 3-bromophenol.

SynthesisRoutes Start1 2-Bromopropanoic Acid Inter Intermediate: 2-(3-bromophenoxy) propanoic acid Start1->Inter NaOH, Reflux (Williamson Ether) Phenol 3-Bromophenol Phenol->Inter Product TARGET: 2-(3-bromophenoxy)- N-phenylpropanamide Phenol->Product Inter->Product 1. SOCl2 2. Aniline Start2 2-Bromo-N-phenyl propanamide Start2->Product K2CO3, DMF (Direct Displacement) SideProd Impurity: N-phenylacrylamide Start2->SideProd Elimination (-HBr) High Temp / Strong Base

Figure 1: Comparative synthetic pathways. Route A (Blue) proceeds via a stable acid intermediate. Route B (Red) involves a direct displacement prone to elimination side-reactions.

Performance & Reproducibility Matrix
FeatureRoute A: Acid Chloride MethodRoute B: Direct Displacement
Step Count 2 Steps1 Step
Typical Yield 75–85% (Consistent)30–90% (Highly Variable)
Purity Profile >98% (Recrystallization)85–95% (Requires Column)
Key Impurity Unreacted anilineN-phenylacrylamide (Elimination product)
Scale-Up Risk Low (Exothermic quenching)High (Thermal runaway favors elimination)
Reproducibility High Low

The "Reproducibility Crisis" in Route B

The primary cause of failure in Route B across different labs is the Competition between Substitution (


) and Elimination (

)
.

The starting material, 2-bromo-N-phenylpropanamide, contains an acidic proton at the


-position (activated by the amide carbonyl). In the presence of a base (necessary for the phenol nucleophile), the system can undergo dehydrohalogenation to form N-phenylacrylamide .
  • Lab X (Success, 88% Yield): Used finely milled anhydrous

    
     in Acetone at 50°C.
    
  • Lab Y (Failure, 42% Yield): Used granular

    
     in DMF at 90°C. The higher temperature and polar aprotic solvent favored the elimination pathway.
    

Mechanistic Insight: The activation energy for Elimination (


) is generally higher than for Substitution (

). Therefore, temperature control is the single most critical variable for Route B. Labs operating above 60°C consistently report lower yields due to acrylamide formation.

Recommended Protocol (Route A)

To ensure reproducibility and high purity without chromatographic purification, we recommend the Stepwise Acid Chloride Route . This method isolates the stable ether-acid intermediate, effectively "locking in" the ether linkage before the sensitive amide formation.

Phase 1: Synthesis of 2-(3-bromophenoxy)propanoic acid

This step establishes the ether linkage using a Williamson ether synthesis adapted for alpha-halo acids.

  • Reagents: 3-Bromophenol (1.0 equiv), 2-Bromopropanoic acid (1.2 equiv), NaOH (2.5 equiv), Water.

  • Procedure:

    • Dissolve 3-bromophenol in aqueous NaOH (20% w/v).

    • Add 2-bromopropanoic acid dropwise at 0°C to prevent immediate polymerization/hydrolysis.

    • Heat to reflux (100°C) for 4 hours.

    • Workup: Acidify with HCl to pH 1. The product, 2-(3-bromophenoxy)propanoic acid (CAS 41183-67-9), will precipitate as a solid.

    • Purification: Recrystallize from Ethanol/Water.

    • Checkpoint: Check melting point (Target: ~108-110°C).

Phase 2: Amide Coupling

Conversion of the acid to the amide via acyl chloride.

  • Reagents: Intermediate Acid (from Phase 1), Thionyl Chloride (

    
    ), Aniline, Toluene.
    
  • Procedure:

    • Suspend the acid in dry Toluene. Add

      
       (1.5 equiv) and a catalytic drop of DMF.
      
    • Reflux for 2 hours until gas evolution ceases (formation of acyl chloride).

    • Remove excess

      
       via rotary evaporation (azeotrope with toluene).
      
    • Redissolve residue in dry DCM. Add Aniline (1.1 equiv) and Triethylamine (1.5 equiv) at 0°C.

    • Stir at room temperature for 2 hours.

  • Validation:

    • Wash with 1N HCl (removes unreacted aniline) and Sat.

      
       (removes unreacted acid).
      
    • Evaporate solvent.[1] The resulting solid is This compound .

Troubleshooting & Optimization

If you must use Route B (e.g., for combinatorial library synthesis), strictly adhere to these parameters to minimize elimination:

Optimization Problem Low Yield in Route B (Elimination Dominates) Solvent Solvent Choice: Switch DMF -> Acetone/MEK (Reduces E2 rate) Problem->Solvent Temp Temperature Control: Keep < 60°C (Kinetic Control) Problem->Temp Base Base Selection: Use Cs2CO3 or K2CO3 Avoid NaH/KOtBu Problem->Base Result Improved Selectivity (>80% Substitution) Solvent->Result Temp->Result Base->Result

Figure 2: Optimization logic for the Direct Displacement Route.

Critical Parameter Table
ParameterRecommendationRationale
Solvent Acetone or AcetonitrileDMF/DMSO stabilize the transition state for elimination too effectively.
Temperature 50°C - 60°CHigher temperatures exponentially favor the elimination side-reaction.
Base

(Anhydrous)
Strong bases (NaH) cause immediate deprotonation and elimination.

References

  • Synthesis of 2-Phenoxybenzamides (Analogous Chemistry)

    • Title: Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity.
    • Source: Molecules (MDPI), 2021.
    • URL:[Link]

  • Intermediate Identification (CAS 41183-67-9): Title: 2-(3-Bromophenoxy)propanoic acid - Substance Information. Source: GuideChem / Chemical Book.
  • General Protocol for Alpha-Halo Amide Displacement

    • Title: Direct Synthesis of Amides
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Elimination vs.

    • Title: Amides Preparation and Reactions Summary.[2]

    • Source: Chemistry Steps.[1][2][3][4]

    • URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-(3-bromophenoxy)-N-phenylpropanamide: A Framework for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 2-(3-bromophenoxy)-N-phenylpropanamide. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes data from structurally similar brominated aromatic amides to establish a robust framework for personal protective equipment (PPE), handling, and disposal. This guidance is designed to be a self-validating system, empowering you to work with confidence and integrity.

Hazard Assessment: An Evidence-Based Perspective

Understanding the potential hazards of this compound is paramount. Based on the toxicological data of analogous compounds, we can anticipate the primary risks. Aromatic amides and brominated organic compounds can present a range of health hazards, from skin and eye irritation to more severe systemic effects.[1][2]

The primary hazards associated with structurally similar compounds are summarized below. This data should be considered provisional and underscores the need for cautious handling.

Hazard ClassificationAnticipated Risk for this compoundRationale and Reference Compounds
Acute Oral Toxicity Category 4: Harmful if swallowed. Based on data for 3-(3-Bromophenoxy)-N,N-dimethylpropylamine.[3]
Skin Corrosion/Irritation Category 1B or 2: Causes severe skin burns and irritation. Analogues like 3-Bromophenacyl Bromide and 3-(3-Bromophenoxy)-N,N-dimethylpropylamine are classified as causing severe skin burns or irritation.[3][4][5]
Serious Eye Damage/Irritation Category 1 or 2A: Causes serious eye damage. Data for related compounds consistently indicate a risk of serious eye damage or irritation.[3][4][5][6]
Respiratory Irritation May cause respiratory irritation. This is a common hazard for powdered or volatile organic compounds.[4][7]

The Core of Protection: A Multi-Layered PPE Strategy

Personal Protective Equipment is the final, critical barrier between you and potential chemical exposure. It is essential to remember that PPE is most effective when used in conjunction with engineering and administrative controls.[8] Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[9]

Eye and Face Protection: Your First Line of Defense

Mandatory Equipment:

  • Chemical Splash Goggles: Must meet ANSI Z.87.1 standards. These are essential for protecting against splashes, dust, and vapors.[10]

  • Face Shield: A face shield should be worn over safety goggles whenever there is a significant risk of splashing or a highly exothermic reaction.[10]

Causality: The anticipated serious eye damage potential of this compound makes full-seal goggles a non-negotiable requirement.[3][5] A face shield provides an additional layer of protection for the entire face, which is critical when handling larger quantities or during initial dissolution steps.[8]

Skin and Body Protection: An Impermeable Barrier
  • Gloves:

    • Selection: Nitrile gloves are the preferred choice for incidental contact with a broad range of chemicals.[10][11] Always consult a glove manufacturer's chemical resistance guide for specific breakthrough times if prolonged contact is anticipated.

    • Technique: Use proper glove removal techniques to avoid contaminating your skin.[4] Dispose of gloves immediately after handling the compound or if contamination is suspected. Never reuse disposable gloves.

  • Laboratory Coat:

    • A flame-retardant lab coat (e.g., Nomex) or a standard cotton lab coat should be worn, fully buttoned, with sleeves rolled down.[10] This protects your skin and personal clothing from accidental spills.

  • Additional Protective Clothing:

    • For large-scale operations or situations with a high risk of splashing, a chemical-resistant apron or a full-body suit (e.g., Tychem®) is recommended.[8]

    • Ensure that long pants and closed-toe, closed-heel shoes are worn at all times in the laboratory.[10]

Respiratory Protection: Ensuring Safe Breathing Air

When is it necessary? While working in a fume hood should be the primary method of controlling inhalation exposure, a respirator may be required in specific situations, such as a large spill or if engineering controls are not sufficient.[10]

Selection and Use:

  • Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and annual fit testing.[10]

  • For a solid compound, an N95 dust mask may be sufficient for weighing, but a half-mask or full-face respirator with organic vapor/acid gas cartridges would offer superior protection against vapors and fine particulates.[12]

Operational Plan: A Step-by-Step Workflow for Safe Handling

This workflow outlines the critical steps for safely handling this compound in a typical laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Prep 1. Don Full PPE (Lab Coat, Goggles, Gloves) VerifyHood 2. Verify Fume Hood Functionality (Check Airflow Monitor) Prep->VerifyHood Gather 3. Gather Materials (Spatula, Weigh Paper, Glassware) VerifyHood->Gather Weigh 4. Weigh Compound in Fume Hood (Use anti-static weigh boat) Gather->Weigh Dissolve 5. Dissolution/Reaction Setup (Add solvent slowly, monitor temperature) Weigh->Dissolve Reaction 6. Perform Experiment (Keep sash at lowest possible height) Dissolve->Reaction Decontaminate 7. Decontaminate Glassware & Surfaces (Use appropriate solvent/cleaning agent) Reaction->Decontaminate Segregate 8. Segregate Waste (See Disposal Plan) Decontaminate->Segregate Store 9. Store Compound Securely (Tightly sealed, well-ventilated area) Segregate->Store Doff 10. Doff PPE & Wash Hands Thoroughly Store->Doff

Caption: A step-by-step workflow for the safe handling of the compound.

Disposal Plan: Ensuring a Safe End-of-Life for a Hazardous Compound

Proper disposal is a critical component of the chemical lifecycle. All waste containing this compound should be treated as hazardous waste.

Key Disposal Steps:

  • Waste Segregation: Never mix chemical waste streams unless instructed to do so by your institution's Environmental Health and Safety (EHS) department.

  • Containerization:

    • Solid Waste: Collect unused powder, contaminated weigh boats, and gloves in a clearly labeled, sealed, and vapor-tight container.

    • Liquid Waste: Collect solutions containing the compound in a compatible, sealed, and properly labeled waste container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.

  • Storage: Store waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[3]

  • Pickup: Arrange for waste pickup through your institution's EHS department. Do not pour this chemical down the drain.[13]

G Disposal Workflow for this compound Start Waste Generated IsSolid Solid or Liquid? Start->IsSolid SolidWaste Solid Waste Container (Contaminated gloves, paper, excess solid) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste Container (Reaction mixtures, solvent rinses) IsSolid->LiquidWaste Liquid LabelSolid Label Container: 'Hazardous Waste' 'this compound' SolidWaste->LabelSolid LabelLiquid Label Container: 'Hazardous Waste' List all components & concentrations LiquidWaste->LabelLiquid Store Store in Satellite Accumulation Area LabelSolid->Store LabelLiquid->Store EHS Contact EHS for Pickup Store->EHS

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.